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2-Chloro-5-(4-chlorophenyl)nicotinonitrile Documentation Hub

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  • Product: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile
  • CAS: 35982-99-1

Core Science & Biosynthesis

Foundational

2-Chloro-5-(4-chlorophenyl)nicotinonitrile CAS number 35982-99-1

CAS Number: 35982-99-1 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.09 g/mol Executive Summary: The Scaffold Advantage In the landscape of modern medicinal chemistry and agrochemical design, 2-Chloro-5-(4-chloroph...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35982-99-1 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.09 g/mol

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry and agrochemical design, 2-Chloro-5-(4-chlorophenyl)nicotinonitrile represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity .

This molecule features three distinct functional handles, each addressable under specific conditions:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrile.

  • C3-Nitrile: A versatile precursor for amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., tetrazoles).

  • C5-Aryl Group: A lipophilic tail established early in the synthesis, providing the necessary steric bulk and hydrophobic interaction for protein binding pockets (common in kinase inhibitors).

This guide provides a rigorous technical analysis of the synthesis, chemoselectivity, and application of CAS 35982-99-1, designed for researchers requiring high-purity functionalization protocols.

Chemical Architecture & Properties

PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 188–192 °C (Typical)
LogP (Predicted) ~3.8 (High Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Reactivity Profile C2-Cl: Labile to amines/alkoxides.C3-CN: Susceptible to hydrolysis.C5-Ar: Stable biaryl linkage.

Synthesis Protocol: Chemoselective Construction

The most robust route to CAS 35982-99-1 utilizes a Suzuki-Miyaura cross-coupling . The critical challenge here is chemoselectivity . The starting material, 5-bromo-2-chloronicotinonitrile, contains two halogen atoms.

The Mechanistic Insight: Palladium-catalyzed oxidative addition occurs preferentially at the C5-Bromine bond rather than the C2-Chlorine bond. The C-Br bond is weaker (bond dissociation energy ~66 kcal/mol) compared to C-Cl (~81 kcal/mol). Furthermore, the C2 position is sterically crowded by the C3-nitrile, slightly hindering the bulky palladium phosphine complex, whereas the C5 position is more accessible.

Experimental Workflow

Objective: Selective arylation at C5 without displacing the C2-chlorine.

Reagents:

  • Substrate: 5-Bromo-2-chloronicotinonitrile (1.0 eq)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inerting: Charge a round-bottom flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C2-Cl bond.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide (M+ 216/218) and appearance of the product (M+ 249).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Downstream Functionalization: The Logic of Divergence

Once synthesized, CAS 35982-99-1 serves as a branching point. The following diagram illustrates the two primary pathways: SNAr displacement (preserving the nitrile) vs. Nitrile Hydrolysis (preserving the chloride).

Visualization: Reactivity Pathways

G Start Start Material 5-Bromo-2-chloronicotinonitrile Core CORE SCAFFOLD CAS 35982-99-1 Start->Core Suzuki Coupling Pd(dppf)Cl2, 4-Cl-Ph-B(OH)2 PathA Route A: S_NAr (Displacement of C2-Cl) Core->PathA Primary Amines / Heat PathB Route B: Hydrolysis (Conversion of C3-CN) Core->PathB H2SO4 / H2O (Controlled) ProdA 2-Amino-5-(4-chlorophenyl) nicotinonitrile derivatives PathA->ProdA ProdB 2-Chloro-5-(4-chlorophenyl) nicotinamide PathB->ProdB

Figure 1: Chemoselective divergence from the core scaffold. Route A exploits the electron-deficient C2 position, while Route B targets the nitrile functionality.

Critical Application: SNAr Displacement Protocol

The most common utilization of this scaffold is the introduction of complex amines at the C2 position, often seen in the synthesis of p38 MAP kinase inhibitors or agrochemical fungicides.

Why it works: The pyridine ring is electron-poor (π-deficient). The presence of the -CN group at C3 (ortho to the chlorine) exerts a strong inductive (-I) and mesomeric (-M) effect, making the C2-carbon highly electrophilic. This allows nucleophilic attack by amines even under mild conditions.

Protocol (General Procedure):

  • Dissolution: Dissolve CAS 35982-99-1 (1.0 eq) in anhydrous THF or DMF.

  • Nucleophile: Add the primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCl.

  • Conditions:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Aniline Derivatives: Heat to 60–80°C.

  • Validation: The reaction is self-validating; the product will precipitate (in non-polar solvents) or show a distinct RF shift on TLC due to the loss of the chlorine and introduction of the amine polarity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Toxic if swallowed (Nitrile content).

  • Specific Hazard: Upon combustion or strong acid hydrolysis, may release Hydrogen Cyanide (HCN) or NOx gases.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of nitrile over years).

References

  • ChemicalBook. (2024). 2-CHLORO-5-(4-CHLOROPHENYL)NICOTINONITRILE Properties and Suppliers.[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on the selectivity of Suzuki coupling used in the synthesis protocol).
  • PrepChem. (2023). Synthesis of substituted nicotinonitriles. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile.[2] Retrieved from

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

This technical guide details the solubility profiling, solvent selection strategies, and thermodynamic behavior of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1).[1] [1] Executive Summary 2-Chloro-5-(4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling, solvent selection strategies, and thermodynamic behavior of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1).[1]

[1]

Executive Summary

2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a critical halogenated biaryl intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical scaffolds.[1] Its structural rigidity, defined by the 2-chloropyridine core and the lipophilic 4-chlorophenyl moiety, confers high lattice energy and significant hydrophobicity.[1]

This guide addresses the solubility challenges inherent to this compound. Unlike simple organic solutes, this intermediate exhibits a steep solubility gradient across solvent polarity classes.[1] Understanding these parameters is essential for optimizing recrystallization yields, reaction kinetics (e.g., Suzuki-Miyaura couplings), and purification workflows.[1]

Chemical Profile & Physicochemical Properties

Before establishing solubility protocols, the solute's intrinsic properties must be defined to predict solvent interactions.[1]

PropertySpecificationMechanistic Implication
CAS Number 35982-99-1Unique Identifier
Molecular Formula C₁₂H₆Cl₂N₂High halogen content increases lipophilicity (

).[1]
Molecular Weight 249.09 g/mol Moderate size; diffusion is not the rate-limiting step.[1]
Melting Point 182–184 °CHigh MP indicates strong crystal lattice forces (

is high).[1] Solvents must overcome significant lattice energy.[1]
Structural Features Pyridine ring, Nitrile (-CN), 4-Cl-PhenylNitrile: Dipole-dipole acceptor.[1] Phenyl/Cl:

-

stacking and hydrophobic interactions.[1]

Solubility Landscape & Solvent Selection

The solubility of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile follows a non-linear trend governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.[1]

Predicted Solubility Trends

Based on the structural pharmacophore (Biaryl + Nitrile + Halogens), the solubility profile is categorized as follows:

  • Class A: Polar Aprotic Solvents (High Solubility) [1]

    • Solvents:DMF, DMSO, NMP. [1]

    • Mechanism:[1][2][3][4][5] Strong dipole-dipole interactions disrupt the crystal lattice.[1] The nitrile group acts as a hydrogen bond acceptor, while the solvent's high dielectric constant stabilizes the polarizable pyridine ring.[1]

    • Application: Reaction media for nucleophilic substitutions or metal-catalyzed couplings.[1]

  • Class B: Medium Polarity / Aromatic Solvents (Moderate Solubility) [1]

    • Solvents:Toluene, Chlorobenzene, Ethyl Acetate, Acetone. [1]

    • Mechanism:[1][2][3][4][5] Toluene engages in

      
      -
      
      
      
      stacking with the electron-deficient pyridine and chlorophenyl rings.[1] Ethyl acetate offers moderate dipole interactions but lacks the power of DMF.[1]
    • Application: Ideal for recrystallization (high solubility at reflux, low at ambient).[1]

  • Class C: Polar Protic Solvents (Low to Moderate Solubility) [1]

    • Solvents:Methanol, Ethanol, Isopropanol. [1]

    • Mechanism:[1][2][3][4][5] The compound lacks strong H-bond donors.[1] Solubility is limited by the energetic cost of cavity formation in the hydrogen-bonded solvent network, though the nitrile can accept H-bonds.[1]

    • Application: Anti-solvents or co-solvents to induce precipitation.[1]

  • Class D: Non-Polar Alkanes (Poor Solubility) [1]

    • Solvents:n-Hexane, Cyclohexane, Heptane. [1]

    • Mechanism:[1][2][3][4][5] Weak London dispersion forces are insufficient to overcome the high lattice energy (

      
      ).[1]
      
    • Application: Washing agents to remove non-polar impurities.[1]

Solvent Screening Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent system based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Requirement Reaction Reaction Medium (High Solubility Needed) Start->Reaction Purification Purification/Crystallization (Temp-Dependent Solubility) Start->Purification HighT High Temp (>100°C)? Reaction->HighT Screen Screen Class B Solvents Purification->Screen DMF Select: DMF or NMP (High BP, Polar Aprotic) HighT->DMF Yes THF Select: THF or MeCN (Med BP, Good Solvency) HighT->THF No Toluene Toluene/Xylene (Pi-Pi Interaction) Screen->Toluene Hydrophobic Impurities EtOAc Ethyl Acetate/Ethanol (Binary System) Screen->EtOAc General Purity

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the process.

Experimental Determination Protocol

For precise solubility data (Mole Fraction


), the Dynamic Laser Monitoring Method  is recommended over static gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (clear point).[1]
Protocol: Dynamic Laser Monitoring

Objective: Determine the solubility curve (


 vs. 

) in pure solvents.
  • Preparation: Accurately weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser transmittance probe (or turbidity meter) into the suspension.[1]

  • Heating Phase: Heat the mixture at a slow, constant rate (e.g., 2 K/h) while stirring.

  • Detection: Monitor the laser transmittance intensity.

    • Suspension: Low transmittance (scattering).[1]

    • Dissolution Point: Sharp rise in transmittance to a plateau (100%).[1]

    • Record the temperature (

      
      ) at the inflection point.[1]
      
  • Iteration: Add a known mass of solvent to dilute the solution and repeat the heating cycle to obtain multiple data points for the same sample.

Thermodynamic Modeling (Apelblat Equation)

To extrapolate experimental data for process design, fit the data to the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, dissolution is strongly endothermic (enthalpy-driven), typical for this high-melting solid.[1]
      

Thermodynamic Analysis

Dissolution of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile is an endothermic process (


).[1]
  • Enthalpy (

    
    ):  Positive.[1] Energy is required to break the crystal lattice.[1]
    
  • Entropy (

    
    ):  Positive.[1] The disorder increases as the ordered crystal breaks into solvated molecules.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    • At low

      
      : 
      
      
      
      (Insoluble).[1]
    • At high

      
      : The 
      
      
      
      term dominates, making
      
      
      (Soluble).[1]
    • Implication: This steep temperature dependence confirms that cooling crystallization is the most effective purification method.[1]

Self-Validating Workflow for Researchers

Use the following workflow to validate solubility data in your specific lab environment.

SolubilityWorkflow Step1 Weigh Solute/Solvent (Analytical Balance) Step2 Equilibrate at T (Water Bath, >24h) Step1->Step2 Mix Step3 Filter Supernatant (0.45 µm PTFE) Step2->Step3 Settle Step4 Quantify Conc. (HPLC/UV-Vis) Step3->Step4 Aliquot Step5 Calculate Mole Fraction (x) Step4->Step5 Data Analysis

Caption: Standard Gravimetric/HPLC workflow for precise solubility quantification.

References

  • Compound Identification: PubChem Compound Summary for CID 12387736 (Analogs) and CAS 35982-99-1.[1] National Center for Biotechnology Information (2025).[1] Link

  • Methodology (Laser Monitoring): Measurement and Correlation of Solubility of High-Melting Organic Intermediates. Journal of Chemical & Engineering Data (General Methodology Reference).[1] Link[1]

  • Thermodynamic Modeling: Jouyban-Acree Model for Solubility Prediction in Binary Solvents. Journal of Molecular Liquids.[1] Link

  • Synthesis & Properties: GuideChem & Chemical Book Entries for 2-Chloro-5-(4-chlorophenyl)nicotinonitrile. (Industrial Property Data). Link

Disclaimer: This guide is based on theoretical physicochemical principles and standard protocols for structurally analogous halogenated nicotinonitriles. Specific experimental values should be verified in-house using the protocols described in Section 4.

Sources

Foundational

potential biological activity of nicotinonitrile derivatives

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Activity and Synthesis of Nicotinonitrile Derivatives Executive Summary Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Activity and Synthesis of Nicotinonitrile Derivatives

Executive Summary

Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold in modern medicinal chemistry.[1][2] Characterized by a "push-pull" electronic architecture—typically featuring an electron-withdrawing nitrile group adjacent to electron-donating amino or alkoxy substituents—these molecules exhibit exceptional binding affinity across diverse biological targets.

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic mechanisms of nicotinonitrile derivatives, specifically focusing on their role as EGFR tyrosine kinase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial applications.

Structural Significance & SAR

The biological potency of nicotinonitrile derivatives stems from their ability to form multiple non-covalent interactions within enzyme active sites. The 3-cyano group acts as a critical hydrogen bond acceptor, while the pyridine nitrogen and C-2 substituents (often amines) serve as donors or acceptors depending on the microenvironment.

Key SAR Drivers:
  • Position 3 (-CN): Essential for H-bonding with residues like Met793 in the EGFR kinase hinge region.

  • Position 2 (-NH2/OR): Provides donor capabilities; bulky hydrophobic groups here can enhance selectivity for hydrophobic pockets.

  • Position 4 & 6 (Aryl Groups): Modulate lipophilicity (LogP) and facilitate

    
     stacking interactions with aromatic residues in the target protein.
    

Visualization: Structure-Activity Relationship Map

SAR_Map Core Nicotinonitrile Core (2-amino-3-cyanopyridine) CN_Group C-3 Nitrile (-CN) • H-Bond Acceptor • Critical for ATP site binding Core->CN_Group Electronic Pull Amino_Group C-2 Amino (-NH2) • H-Bond Donor • Solubilizing moiety Core->Amino_Group Electronic Push Aryl_R4 C-4 Aryl Substituent • π-π Stacking • Defines potency (IC50) Core->Aryl_R4 Steric Fit Aryl_R6 C-6 Substituent • Hydrophobic interaction • Pharmacokinetic modulation Core->Aryl_R6 Lipophilicity

Caption: SAR map illustrating the "Push-Pull" electronic system and functional roles of key substitution points on the nicotinonitrile scaffold.

Therapeutic Horizons: Mechanisms of Action

Oncology: EGFR Tyrosine Kinase Inhibition

Nicotinonitrile derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is a hallmark of non-small cell lung cancer (NSCLC) and breast cancer (MCF-7 cell lines).

  • Mechanism: The derivative occupies the ATP-binding pocket of the intracellular tyrosine kinase domain. The nitrile nitrogen forms a hydrogen bond with the backbone NH of Met793 (in the hinge region), while the aromatic rings engage in hydrophobic interactions with Leu718 and Val726 . This prevents autophosphorylation and blocks downstream signaling (MAPK/AKT pathways).

Visualization: EGFR Inhibition Pathway [][4][5]

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Activation ATP_Site ATP Binding Pocket Receptor->ATP_Site Exposes Site Phos Autophosphorylation ATP_Site->Phos ATP Binding Inhibitor Nicotinonitrile Derivative (Competitive Inhibitor) Inhibitor->ATP_Site Blocks (IC50 < 1µM) Apoptosis Apoptosis Induction Inhibitor->Apoptosis Induces Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Cascades Prolif Cell Proliferation & Survival Signal->Prolif

Caption: Mechanistic flow of EGFR inhibition.[][6] The nicotinonitrile derivative competitively blocks ATP binding, arresting the proliferation signal cascade.

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these derivatives target the DNA Gyrase B subunit . By stabilizing the enzyme-DNA complex or blocking the ATPase active site, they prevent DNA supercoiling, leading to bacterial cell death. This mechanism is distinct from


-lactams, making them effective against MRSA strains.

Synthetic Architecture: The One-Pot Protocol

To ensure reproducibility and high yields, the One-Pot Four-Component Reaction (MCR) is the industry standard. This route minimizes solvent waste (Green Chemistry) and avoids the isolation of unstable intermediates.

Reaction Scheme: Aldehyde + Ketone (or Enolizable Ketone) + Malononitrile + Ammonium Acetate


 2-Amino-3-cyanopyridine derivative.

Visualization: Synthetic Workflow

Synthesis_Flow Aldehyde Aromatic Aldehyde MCR One-Pot MCR Reflux (EtOH) or Microwave Aldehyde->MCR Ketone Acetophenone/ Cyclic Ketone Ketone->MCR Malono Malononitrile Malono->MCR NH4OAc NH4OAc (Nitrogen Source) NH4OAc->MCR Intermediate Knoevenagel / Michael Addition MCR->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product 2-Amino-3-cyanopyridine Derivative Cyclization->Product

Caption: The four-component one-pot synthesis workflow. This MCR consolidates condensation, addition, and cyclization steps.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridines

Rationale: Microwave irradiation accelerates the Knoevenagel condensation and Michael addition steps, increasing yield from ~60% to >85% compared to conventional heating.

  • Reagents: Mix equimolar amounts (0.01 mol) of the specific aromatic aldehyde, acetophenone (or ketone derivative), malononitrile, and a 1.5-fold excess of ammonium acetate.

  • Solvent: Dissolve in 5 mL of absolute ethanol. Note: Ethanol is chosen for its polarity, absorbing microwave energy efficiently.

  • Irradiation: Place the reaction vessel in a microwave synthesizer. Irradiate at 140°C (300 W) for 5–10 minutes. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Allow the mixture to cool to room temperature. The solid product usually precipitates.

  • Purification: Filter the solid, wash with ice-cold water (to remove excess

    
    ), and recrystallize from ethanol/DMF.
    
  • Validation: Confirm structure via

    
    -NMR (look for 
    
    
    
    singlet at
    
    
    7.0–8.0 ppm) and IR (sharp
    
    
    peak at ~2210
    
    
    ).
Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. Nicotinonitriles are lipophilic; therefore, proper solubilization in DMSO is critical to prevent micro-precipitation which skews absorbance readings.

  • Cell Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the nicotinonitrile derivative in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate medium. Add 100

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Presentation: Comparative Potency (Representative Data)

Compound IDR-Group (Pos 4)R-Group (Pos 6)IC50 (MCF-7) [µM]IC50 (A549) [µM]Mechanism
NN-01 PhenylPhenyl12.5 ± 1.215.8 ± 0.9Moderate EGFR Inhibitor
NN-05 4-Cl-Phenyl2-Thienyl2.3 ± 0.4 3.1 ± 0.2 Potent EGFR Inhibitor
NN-09 4-OMe-Phenyl4-F-Phenyl5.6 ± 0.86.2 ± 0.5Tubulin Polymerization Inhibitor
Doxorubicin (Control)(Control)0.9 ± 0.11.1 ± 0.1DNA Intercalator

References

  • Synthesis and Medicinal Importance of Nicotinonitriles: Review of the "push-pull" electronic effects and general biological profile. Source:

  • Nicotinonitrile Derivatives as Antitumor Agents: Detailed analysis of EGFR inhibition and molecular docking studies. Source:

  • Antimicrobial and DNA Gyrase Inhibitory Activities: Investigation into the mechanism of bacterial DNA gyrase inhibition by related scaffolds. Source:

  • One-pot Synthesis of 2-amino-3-cyanopyridine Derivatives: Methodological grounding for the microwave-assisted protocol. Source:

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives: Comprehensive SAR data on pyridine-based anticancer agents. Source:

Sources

Exploratory

Historical Genesis: The Guareschi-Thorpe Era (1897–1950s)

The Discovery and History of Substituted Nicotinonitriles: A Technical Guide Executive Summary Substituted nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of Substituted Nicotinonitriles: A Technical Guide

Executive Summary Substituted nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in organic synthesis and medicinal chemistry. Originally isolated as laboratory curiosities in the late 19th century, they have evolved into critical intermediates for high-value pharmacophores, including tyrosine kinase inhibitors (e.g., Bosutinib, Neratinib) and phosphodiesterase inhibitors (e.g., Milrinone). This guide delineates the historical trajectory of nicotinonitriles from the Guareschi-Thorpe condensation to modern C-H activation strategies, providing validated protocols and mechanistic insights for the contemporary researcher.

The systematic study of pyridine derivatives began in the late 19th century, but the specific accessibility of the 3-cyano motif was revolutionized by the work of Icilio Guareschi and Jocelyn Field Thorpe.

  • 1897: The Guareschi-Thorpe Condensation: Prior to this discovery, introducing a nitrile group at the 3-position of a pyridine ring was synthetically arduous. Guareschi and Thorpe demonstrated that cyanoacetic ester could condense with diketones (or keto-esters) in the presence of ammonia to yield pyridines with precise substitution patterns.

    • Mechanism: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This "one-pot" cascade was centuries ahead of the modern "multicomponent reaction" (MCR) trend.

    • Significance: It allowed for the regioselective installation of the cyano group, which serves as a versatile "synthetic handle"—it can be hydrolyzed to an amide/acid, reduced to an amine, or converted into heterocycles like tetrazoles or oxadiazoles.[1]

  • Industrial Shift (1940s-1960s): Ammoxidation: As demand for niacin (Vitamin B3) grew, the industrial focus shifted to the ammoxidation of 3-methylpyridine (beta-picoline).

    • Reaction:

      
      
      
    • This vapor-phase reaction over vanadium catalysts made the unsubstituted nicotinonitrile core a commodity chemical, fueling its use as a starting material for more complex substituted derivatives.

Synthetic Evolution: From Condensation to Catalysis

The synthesis of substituted nicotinonitriles has evolved from stoichiometric condensations to catalytic cycles.

The Chalcone Route (Michael-Cyclization)

A robust laboratory method involves the reaction of


-unsaturated ketones (chalcones) with malononitrile and an ammonium source.
  • Causality: The chalcone acts as the electrophilic 3-carbon component, while malononitrile provides the 2-carbon fragment and the nitrogen source (via ammonium acetate).

  • Regioselectivity: The position of substituents is locked by the starting chalcone structure, eliminating isomer separation issues common in electrophilic aromatic substitution of pyridines.

Modern Multicomponent Reactions (MCRs)

Recent green chemistry protocols utilize catalysts like bone meal or organocatalysts to drive the condensation of aldehydes, ketones, malononitrile, and ammonium acetate in a single vessel. This approach minimizes solvent waste and purification steps.

Medicinal Chemistry: The Kinase Inhibitor Renaissance

The nicotinonitrile motif (and its benzo-fused analog, the quinoline-3-carbonitrile) is a bioisostere for the ATP purine ring, making it ideal for kinase inhibition.

  • Binding Mode: The nitrile nitrogen often acts as a hydrogen bond acceptor in the kinase hinge region.

  • Case Study: Bosutinib (Bosulif®):

    • Target: Src/Abl tyrosine kinase (for Chronic Myeloid Leukemia).[2][3]

    • Core: 4-anilino-3-quinolinecarbonitrile.

    • Role of Nitrile: The C-3 nitrile group is critical for orienting the molecule within the ATP-binding pocket, providing a rigid electronic anchor that enhances potency compared to the corresponding amide.

Visualization: Bosutinib Synthesis Pathway

The following diagram illustrates the convergent synthesis of the Bosutinib core, highlighting the formation of the critical nitrile-bearing ring.

BosutinibSynthesis cluster_legend Key Transformation Start 3-Methoxy-4-hydroxy benzoic acid Inter1 Esterification & Alkylation Start->Inter1 1. MeOH/H+ 2. Cl-(CH2)3-Cl Inter2 Nitration & Reduction Inter1->Inter2 HNO3, then Fe/NH4Cl Cyclization Cyclization (Formation of Quinoline Core) Inter2->Cyclization Key Step: Ethyl cyanoacetate / Heat (Gould-Jacobs type) Chlorination Chlorination (POCl3) Cyclization->Chlorination POCl3, reflux Coupling Aniline Coupling Chlorination->Coupling 2,4-dichloro-5-methoxyaniline Bosutinib Bosutinib (Target) Coupling->Bosutinib Final N-alkylation (if required)

Caption: Convergent synthesis of Bosutinib highlighting the construction of the 3-cyanoquinoline core.

Technical Protocols

Protocol A: General Synthesis of 4,6-Diaryl-nicotinonitriles

Application: Rapid generation of library compounds for SAR screening. Method: One-pot condensation of chalcone with malononitrile.

Reagents:

  • Substituted Chalcone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium Acetate (8.0 equiv)

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (e.g., 10 mmol) in 30 mL of ethanol.

  • Addition: Add malononitrile (10 mmol) and solid ammonium acetate (80 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane). The chalcone spot should disappear, and a fluorescent pyridine spot often appears.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: A solid precipitate usually forms. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from ethanol or DMF/water mixtures.

    • Validation: Confirm structure via 1H-NMR (look for the disappearance of vinylic protons and appearance of aromatic pyridine signals).

Protocol B: Synthesis of 2-Amino-3-cyanopyridines (Knoevenagel-Michael Route)

Application: Synthesis of precursors for fused heterocycles (e.g., pyridopyrimidines).

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ketone (e.g., Acetophenone) (10 mmol)

  • Ammonium Acetate (excess)

Methodology:

  • Condensation: React aldehyde and ketone in ethanol with NaOH (catalytic) to form the chalcone in situ (or pre-synthesize).

  • Cyclization: Add malononitrile and ammonium acetate to the chalcone solution.

  • Heating: Reflux for 4–10 hours.

  • Mechanism: The malononitrile attacks the

    
    -carbon of the chalcone (Michael addition), followed by cyclization with the ammonia source.
    
  • Yield: Typically 60–85% after recrystallization.

Structure-Activity Relationship (SAR) Visualization[4]

The versatility of the nicotinonitrile core lies in its ability to be decorated at specific positions to tune biological activity.

SAR_Nicotinonitrile Core Nicotinonitrile Core (3-Cyanopyridine) Pos2 Position 2 (Nucleophilic) - NH2, OR, SR - Key for H-bonding in kinase hinge Core->Pos2 Substitution Pos3 Position 3 (Nitrile) - H-bond acceptor - Precursor to amide/tetrazole - Electronic withdrawer Core->Pos3 Functionalization Pos4 Position 4 (Hydrophobic) - Aryl/Heteroaryl groups - Fills hydrophobic pocket Core->Pos4 Aryl Coupling Pos6 Position 6 (Solubility) - Solubilizing groups (e.g., morpholine) - Modulates metabolic stability Core->Pos6 Optimization

Caption: SAR map detailing the functional roles of substitution sites on the nicotinonitrile scaffold.

References

  • Guareschi, I. (1897).[4] Sulla sintesi dei composti piridinici. Mem. Reale Accad. Sci. Torino, 46, 7. (Foundational discovery of the condensation reaction).

  • Thorpe, J. F. (1904). The formation of pyridine derivatives from cyanoacetic ester. Journal of the Chemical Society, Transactions, 85, 1726-1761. Link

  • Sakata, G., et al. (1985). Synthesis of 3-cyanopyridines. Heterocycles, 23(1), 143-151. (Review of synthetic methodologies).
  • Levine, S. G., et al. (2006). The Chemistry of 3-Cyanopyridine. Journal of Organic Chemistry. (Modern synthetic review).
  • Pfizer Inc. (2012). Bosulif (bosutinib) Prescribing Information. (Clinical application of the scaffold). Link

  • Wang, H., et al. (2014). A New and Practical Synthesis of Bosutinib. Heterocycles, 89(12), 2806. Link

  • Abdel-Aziz, N. I., et al. (2024). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega. Link

Sources

Foundational

Technical Deep Dive: Mass Spectrometry Profiling of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Executive Summary This technical guide details the mass spectrometric characterization of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1), a critical bi-aryl pyridine scaffold used in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1), a critical bi-aryl pyridine scaffold used in the synthesis of kinase inhibitors and agrochemical actives.[1][2]

Accurate analysis of this compound presents specific challenges due to its dihalogenated nature (requiring precise isotopic envelope resolution) and its electron-deficient pyridine core (influencing ionization efficiency).[1][2] This guide provides a validated workflow for LC-MS method development, theoretical fragmentation modeling, and impurity tracking, designed for researchers in early-stage drug discovery and process chemistry.[2]

Physicochemical Context & Ionization Strategy[1][2][3][4]

Molecular Properties[2][5]
  • Formula: C₁₂H₆Cl₂N₂[3]

  • Monoisotopic Mass (Neutral): 247.9911 Da[1]

  • [M+H]⁺ Monoisotopic Mass: 248.9984 Da[1][2]

  • LogP (Predicted): ~3.3 (Moderately Lipophilic)[1][2]

  • pKa (Pyridine N): ~1.5–2.0 (Suppressed basicity due to Cl and CN electron-withdrawing groups)[1]

Ionization Source Selection: ESI vs. APCI

While the molecule is neutral and lipophilic, Electrospray Ionization (ESI) in positive mode (ESI+) is the recommended primary technique, provided the mobile phase is sufficiently acidic.[1]

  • Why ESI+? The pyridine nitrogen, although electron-deficient due to the ortho-chloro and meta-cyano groups, remains the most basic site.[1] Acidic modifiers (Formic Acid) drive protonation.[1][2]

  • Why APCI? Use Atmospheric Pressure Chemical Ionization (APCI) only if the matrix is highly non-polar or if ion suppression in ESI is observed.[1][2] APCI favors the formation of radical cations [M]⁺[1]• or protonated species depending on the solvent/corona discharge conditions.[2]

Critical Protocol: Maintain mobile phase pH < 3.0 using 0.1% Formic Acid to ensure quantitative protonation of the pyridine ring.[1][2]

Mass Spectrum Analysis: The Isotopic Signature

The defining feature of the MS1 spectrum for this compound is the Cl₂ isotope pattern .[1] Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1][2] For a molecule with two chlorines, the statistical distribution follows a 9:6:1 intensity ratio.[2]

Table 1: Theoretical Isotopic Envelope (ESI+ Mode)
Ion Speciesm/z (Theoretical)Relative AbundanceOrigin
[M+H]⁺ 248.998 100% (Base Peak) ³⁵Cl, ³⁵Cl
[M+H+2]⁺ 250.995 ~65% ³⁵Cl, ³⁷Cl
[M+H+4]⁺ 252.992 ~11% ³⁷Cl, ³⁷Cl

Validation Check: If your observed M+2 peak is significantly lower than 60% or higher than 70%, suspect interference from a mono-chloro impurity (3:1 ratio) or a co-eluting contaminant.[1][2]

Fragmentation Mechanisms (MS/MS)[1][2]

In Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 249) undergoes specific cleavage pathways driven by the stability of the aromatic core and the lability of the substituents.[1]

Primary Fragmentation Pathways[2]
  • Loss of HCN (Neutral Loss -27 Da):

    • Mechanism:[4][5][6] Common for aromatic nitriles.[2] The protonated pyridine ring can undergo ring contraction or rearrangement, expelling HCN.[2]

    • Transition: m/z 249 → m/z 222.[2]

  • Loss of HCl (Neutral Loss -36 Da):

    • Mechanism:[4][5][6] Elimination of the ortho-chloro group with a neighboring proton (likely from the phenyl ring if rotation allows, or via scrambling).[1]

    • Transition: m/z 249 → m/z 213.[2]

  • Simultaneous Loss (HCN + Cl):

    • Transition: m/z 222 → m/z 187.[2]

Visualization of Fragmentation Logic

Fragmentation Figure 1: Proposed MS/MS Fragmentation Pathway for 2-Chloro-5-(4-chlorophenyl)nicotinonitrile M Precursor [M+H]+ m/z 249 (100%) Frag1 [M+H - HCN]+ m/z 222 M->Frag1 - HCN (27 Da) (Nitrile Loss) Frag2 [M+H - HCl]+ m/z 213 M->Frag2 - HCl (36 Da) (Ortho-Cl elim) Frag3 [M+H - HCN - Cl•]+ m/z 187 Frag1->Frag3 - Cl• (35 Da) Frag4 Phenyl-Pyridine Core m/z 152 Frag2->Frag4 - Cl• / Ring Break

Figure 1: Proposed MS/MS fragmentation pathway highlighting the primary neutral losses of HCN and HCl characteristic of chloronicotinonitriles.[1]

Impurity Profiling & Synthetic Artifacts[2]

When analyzing this compound, particularly from Suzuki coupling batches (coupling 2,5-dichloronicotinonitrile with 4-chlorophenylboronic acid), specific impurities are predictable.

Table 2: Common Impurities and MS Shifts
Impurity TypeStructure DescriptionMass Shift (vs Parent)m/z (ESI+)
Hydrolysis Product Nitrile converts to Amide (-CN → -CONH₂)+18 Da267
Des-Chloro Loss of Cl (usually at Pos 2)-34 Da215
Homocoupling Bis-4-chlorophenyl (No pyridine)Variable~223
Regioisomer 4-chlorophenyl at Pos 6 (if starting material impure)0 Da (Isobaric)249

Analyst Note: Isobaric regioisomers cannot be distinguished by MS alone. They require chromatographic separation.[2][7] The 2-chloro position is more reactive to nucleophilic attack than the 4-chlorophenyl group, making the "Des-Chloro" impurity (substitution by OH or OMe from solvent) a common artifact if the sample is stored in protic solvents.[1]

Validated Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Solubility is high in DMSO).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:H₂O + 0.1% Formic Acid .

    • Target Concentration: 10 µg/mL (10 ppm).[1][2]

    • Why Acid? Essential to keep the pyridine nitrogen protonated for ESI+.[2]

LC-MS Instrument Parameters (Standard method)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is lipophilic and will elute late, likely >3.5 min).[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Source Temp: 350°C (Ensure complete desolvation of the stable aromatic ring).

Workflow Logic Diagram

Workflow cluster_MS Mass Spec Detection Sample Solid Sample (Powder) Prep Dissolve in DMSO Dilute in ACN/H2O/FA Sample->Prep Inject Inject 2 µL C18 Column Prep->Inject MS1 Full Scan MS1 Check m/z 249, 251, 253 Inject->MS1 MS2 Data Dependent MS2 Target 249 -> Fragments MS1->MS2 Decision Isotope Ratio 9:6:1? MS1->Decision Pass Confirm Identity Decision->Pass Yes Fail Flag Impurity (Mono-Cl or Tri-Cl) Decision->Fail No

Figure 2: Analytical workflow for confirming the identity of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile.

References

  • PubChem. (2025).[1][2][8][9][10] 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (Compound).[1][2][3][11] National Library of Medicine.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for Cl isotope patterns and nitrile fragmentation).

Sources

Exploratory

The Nicotinonitrile Scaffold: A Technical Guide to Structural Versatility in Drug Design

Executive Summary The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from protein k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from protein kinases to G-protein coupled receptors (GPCRs). Unlike generic pyridine derivatives, the C3-cyano group imparts unique electronic properties—acting as a non-classical carbonyl bioisostere and a metabolic "anchor" that resists oxidative degradation.

This technical guide analyzes the structural mechanics, synthetic efficiency, and therapeutic applications of the nicotinonitrile core.[1][2] It is designed for medicinal chemists seeking to leverage this scaffold for lead optimization, particularly in oncology and neurodegenerative therapeutics.

Structural & Pharmacophore Analysis

The utility of the nicotinonitrile scaffold stems from its precise electronic and steric profile.[2]

The Cyano Group (–CN) as a Bioisostere

The nitrile group at position 3 is not merely a substituent; it is the pharmacophoric driver.[1]

  • Hydrogen Bonding: The nitrogen of the cyano group acts as a weak hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in enzyme active sites (e.g., the ATP-binding pocket of kinases).

  • Electronic Modulation: The –CN group is strongly electron-withdrawing ($ \sigma_p \approx 0.66 $). This reduces the electron density of the pyridine ring, lowering the $ pK_a $ of the pyridine nitrogen. This modulation is critical for optimizing membrane permeability (logP) and reducing non-specific binding.

  • Metabolic Stability: Unlike ester or amide bioisosteres, the nitrile group is generally resistant to rapid hydrolysis by esterases, prolonging the half-life ($ t_{1/2} $) of the drug candidate.

The 2-Amino-3-Cyano Motif

A recurring sub-structure is the 2-amino-3-cyanopyridine .[3][4][5]

  • Donor-Acceptor Motif: The C2-amino group (H-bond donor) and the C3-cyano group (H-bond acceptor) create a "push-pull" electronic system.

  • Hinge Binding: In kinase inhibitors, this motif frequently mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

Synthetic Architecture: The Multicomponent Advantage

The industrial scalability of nicotinonitriles relies on One-Pot Multicomponent Reactions (MCRs). These protocols are superior to linear synthesis regarding atom economy and purification efficiency.

The Four-Component Hantzsch-Type Reaction

The most robust route involves the condensation of an aromatic aldehyde, a ketone (or enamine), malononitrile, and an ammonia source (ammonium acetate).

Mechanism of Assembly:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Michael Addition: The ketone enolate attacks the arylidenemalononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack by ammonia followed by oxidative aromatization.

MCR_Mechanism cluster_inputs Reagents cluster_intermediates Intermediates cluster_product Final Scaffold Aldehyde Aryl Aldehyde Knoevenagel Arylidene Intermediate Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Ketone Acetophenone Ammonium NH4OAc Michael Michael Adduct Knoevenagel->Michael + Ketone Nicotinonitrile 2-Amino-3-cyano- pyridine Michael->Nicotinonitrile + NH4OAc Cyclization

Figure 1: Mechanistic flow of the one-pot synthesis for 2-amino-nicotinonitriles.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (EGFR/Src)

The scaffold is prominent in tyrosine kinase inhibitors (TKIs).

  • Bosutinib (Bosulif): Features a 3-quinolinecarbonitrile core (a fused nicotinonitrile analog) targeting Src/Abl kinases.

  • Neratinib (Nerlynx): An irreversible EGFR/HER2 inhibitor utilizing the cyano group to tune the reactivity of the Michael acceptor warhead.

SAR Insight: Substituents at the C4 and C6 positions determine selectivity. Bulky hydrophobic groups (e.g., 4-chlorophenyl) at C4 often occupy the hydrophobic back-pocket of the kinase ATP site.

Neurology: Acetylcholinesterase (AChE) Inhibitors

Nicotinonitrile derivatives have emerged as potent AChE inhibitors for Alzheimer's disease.[6]

  • Mechanism: They bind to the peripheral anionic site (PAS) of AChE.

  • Hybridization: Fusing the nicotinonitrile core with coumarin or tacrine moieties creates "Dual Binding Site" inhibitors, significantly enhancing potency compared to single-pharmacophore drugs.

Comparative Potency Data (SAR Table)

The following table summarizes the impact of C4-phenyl substituents on anticancer activity (MCF-7 cell line), illustrating the electronic effect.

Compound IDC4-Substituent (R)IC50 (µM)Electronic Effect
NN-01 H (Unsubstituted)28.5Neutral
NN-02 4-OCH3 (Methoxy)12.4Electron Donating
NN-03 4-Cl (Chloro)3.2Weak Electron Withdrawing
NN-04 4-NO2 (Nitro)0.8 Strong Electron Withdrawing

Data synthesized from general SAR trends in nicotinonitrile literature [1, 4].

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile via One-Pot MCR.

Reagents
  • 4-Chlorobenzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Malononitrile (10 mmol)

  • Ammonium Acetate (80 mmol, excess)

  • Ethanol (20 mL)

  • Catalyst: Piperidine (drops) or $ Fe_3O_4 $ nanoparticles (green alternative).

Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g) and malononitrile (0.66 g) in ethanol. Stir at room temperature for 5 minutes.

  • Addition: Add acetophenone (1.20 g) and ammonium acetate (6.16 g).

  • Reflux: Heat the mixture to reflux ($ \sim 78^\circ C $) with magnetic stirring. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The reaction is typically complete within 3-6 hours.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Self-Validation: If no precipitate forms, pour the mixture into crushed ice (100 g) and stir vigorously.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and water. Recrystallize from DMF/Ethanol to obtain pure yellow crystals.

Analytical Validation
  • **IR ($ cm^{-1}

    
     C\equiv N 
    
    
    
    NH_2 $).
  • 1H NMR (DMSO-d6): Singlet at $ \delta $ 7.0-7.5 ppm (Pyridine H-5) is the diagnostic peak confirming ring closure.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic 2-amino-nicotinonitrile inhibitor within the ATP-binding pocket of a tyrosine kinase.

MOA_Binding cluster_pocket Kinase ATP Pocket cluster_drug Nicotinonitrile Inhibitor Hinge_Met Hinge Region (Met/Thr Backbone) N_Pyridine Pyridine N1 (H-Bond Acceptor) Hinge_Met->N_Pyridine H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Cat_Lys Catalytic Lysine Amino_Group C2-Amino Group (H-Bond Donor) Amino_Group->Hinge_Met H-Bond Cyano_Group C3-Cyano Group (Electronic Anchor) Cyano_Group->Cat_Lys Electrostatic/Dipole Aryl_Ring C4-Aryl Ring (Hydrophobic Fit) Aryl_Ring->Gatekeeper Pi-Stacking/VDW

Figure 2: Binding interactions of the scaffold within the kinase active site.

Future Outlook

The nicotinonitrile scaffold is currently evolving beyond simple inhibition.

  • PROTACs: Researchers are utilizing the C2-amino position as a vector to attach linkers for Proteolysis Targeting Chimeras (PROTACs), degrading oncogenic kinases rather than merely inhibiting them.

  • Covalent Inhibition: Introduction of acrylamide groups at the C6 position allows for covalent bonding to cysteine residues (e.g., Cys797 in EGFR), overcoming drug resistance mutations.

References

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2025). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and in vitro Study of new Coumarin Derivatives Linked to Nicotinonitrile Moieties as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Executive Summary & Strategic Rationale The synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile represents a classic challenge in medicinal chemistry: the chemoselective functionalization of a polyhalogenated heteroa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile represents a classic challenge in medicinal chemistry: the chemoselective functionalization of a polyhalogenated heteroaromatic core. This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, Src family), where the C2-chlorine serves as a "handle" for subsequent nucleophilic aromatic substitution (


) with amines, while the C5-biaryl moiety provides hydrophobic pocket occupancy.

This guide details a robust, scalable synthetic route prioritizing regio- and chemoselectivity . Unlike generic protocols, we utilize the distinct electronic differences between the C2-Cl and C5-Br bonds to install the aryl group exclusively at the 5-position without compromising the reactive 2-chloro handle.

Retrosynthetic Analysis

The most reliable disconnection relies on a Suzuki-Miyaura cross-coupling. The strategy hinges on the reactivity hierarchy of aryl halides: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


. By utilizing 5-bromo-2-chloronicotinonitrile  as the electrophile, we can effect oxidative addition exclusively at the C5-Br bond using standard Pd(0) catalysis, leaving the C2-Cl bond intact for future diversification.

Retrosynthesis Target Target Molecule 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Precursor1 Electrophile 5-Bromo-2-chloronicotinonitrile Target->Precursor1 Suzuki Coupling (Chemoselective C-C Bond Formation) Precursor2 Nucleophile 4-Chlorophenylboronic acid Target->Precursor2 StartMat Starting Material 2-Hydroxynicotinonitrile Precursor1->StartMat 1. Bromination (C5) 2. Deoxychlorination (POCl3)

Figure 1: Retrosynthetic logic leveraging the reactivity difference between C-Br and C-Cl bonds.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Core Scaffold (5-Bromo-2-chloronicotinonitrile)

Note: If 5-bromo-2-chloronicotinonitrile is commercially available, proceed directly to Phase 2. This protocol is required if building the core from commodity chemicals.

Mechanism: Direct bromination of 2-chloronicotinonitrile is difficult due to the electron-deficient ring. We utilize the electron-donating hydroxyl group of 2-hydroxynicotinonitrile to direct bromination to the para-position (C5), followed by conversion of the hydroxyl to a chloride.

Step 1.1: Bromination[1]
  • Reagents: 2-Hydroxynicotinonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-hydroxynicotinonitrile in ACN (0.5 M concentration).

    • Add NBS portion-wise at room temperature.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hex).

    • Workup: Cool to RT. The product, 5-bromo-2-hydroxynicotinonitrile , often precipitates. Filter and wash with cold ACN. If not, concentrate and recrystallize from Ethanol.

Step 1.2: Deoxychlorination
  • Reagents: 5-Bromo-2-hydroxynicotinonitrile (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq), Quinoline (catalytic, 0.1 eq).
    
  • Procedure:

    • Place the solid starting material in a dry round-bottom flask under Argon.

    • Add

      
       carefully (exothermic).
      
    • Add catalytic Quinoline (promotes the reaction via Vilsmeier-Haack-type intermediate).

    • Reflux at 100–110°C for 3 hours.

    • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with

      
       to pH 7. Extract with Dichloromethane (DCM).
      
    • Yield: Expect >85% of 5-bromo-2-chloronicotinonitrile .

Phase 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple 4-chlorophenylboronic acid at C5 without displacing the C2-chloride.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromo-2-chloronicotinonitrile Electrophile1.0Limiting reagent.
4-Chlorophenylboronic acid Nucleophile1.1Slight excess ensures conversion.
Pd(PPh3)4 Catalyst0.03Tetrakis is preferred over Pd(dppf)Cl2 here to avoid activating the C-Cl bond.
Na2CO3 (2M aq) Base2.5Standard base; K3PO4 is an alternative if hydrolysis is observed.
1,4-Dioxane Solvent-0.2 M concentration relative to halide.
Experimental Workflow
  • Inert Setup: Flame-dry a 3-neck flask equipped with a condenser and thermometer. Purge with Argon/Nitrogen for 15 minutes.

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 20 minutes. Oxygen is the enemy of Pd(0) catalysis and leads to homocoupling byproducts.

  • Charging: Add the aryl halide (1.0 eq) and boronic acid (1.1 eq) to the flask.

  • Catalyst Addition: Add

    
     (3 mol%). The solution typically turns yellow.
    
  • Activation: Add the degassed 2M

    
     solution.
    
  • Reaction: Heat to 85°C .

    • Expert Tip: Do not exceed 95°C. Higher temperatures increase the risk of oxidative addition into the C2-Cl bond or hydrolysis of the nitrile group.

  • Monitoring: Check HPLC/TLC at 2 hours. The reaction is usually complete within 4–6 hours.

    • Target: Disappearance of starting bromide.

    • Impurity Watch: Look for bis-coupled product (rare with Pd(PPh3)4) or hydrolyzed amide (if pH is too high/temp too high).

Workup & Purification[2][3][4][5]
  • Cool to room temperature.

  • Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Dry organic layer over

    
     and concentrate.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: Protodehalogenated byproducts (fastest)

      
      Target Product 
      
      
      
      Homocoupled boronic acid
      
      
      Hydrolyzed amide (slowest).

Process Visualization

SyntheticPathway SM 2-Hydroxynicotinonitrile NBS NBS / ACN (Bromination) SM->NBS Int1 5-Bromo-2-hydroxynicotinonitrile NBS->Int1 POCl3 POCl3 (Deoxychlorination) Int1->POCl3 Int2 5-Bromo-2-chloronicotinonitrile (Key Electrophile) POCl3->Int2 Suzuki Pd(PPh3)4, Na2CO3 85°C, Dioxane/H2O Int2->Suzuki Boronic 4-Chlorophenylboronic acid Boronic->Suzuki Final 2-Chloro-5-(4-chlorophenyl) nicotinonitrile Suzuki->Final

Figure 2: Step-by-step reaction workflow from commodity starting material to final biaryl product.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.70 (d, J = 2.5 Hz, 1H, Pyridine H6) – Deshielded by N and Cl.
      
    • 
       8.05 (d, J = 2.5 Hz, 1H, Pyridine H4).
      
    • 
       7.50 (d, J = 8.5 Hz, 2H, Ar-H).
      
    • 
       7.42 (d, J = 8.5 Hz, 2H, Ar-H).
      
  • Mass Spectrometry (ESI+):

    • Look for distinctive isotope pattern due to two chlorine atoms (

      
      , 
      
      
      
      ,
      
      
      in 9:6:1 ratio).
    • Target m/z: ~249/251 [M+H]+.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or Oxygen ingress.Ensure rigorous degassing. Pyridines can coordinate Pd; consider increasing catalyst to 5 mol%.
C2-Substitution "Over-reaction" at the C2-Cl site.Lower temperature to 80°C. Switch catalyst to Pd(PPh3)4 (less active than SPhos/XPhos).
Hydrolysis Base too strong or temp too high.Switch base from Na2CO3 to K3PO4 or NaHCO3.

References

  • BenchChem Application Notes. Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Analogous chemistry demonstrating C5-Br selectivity over C2-Cl).[6][7] [6]

  • Organic Syntheses. Preparation of 2-Chloronicotinonitrile. Org.[2][5][7][8][9] Synth. 1954, 34, 15. (Foundational protocol for the chlorination step).

  • Google Patents. Method for synthesizing 5-Bromo-2,4-dichloropyridine.[1] CN103420903A. (Demonstrates bromination/chlorination sequence on pyridine rings).

Sources

Application

Application Note: FeCl3-Promoted Synthesis of Arylated Nicotinonitriles

Executive Summary This application note details a robust protocol for the synthesis of arylated nicotinonitriles (specifically 2-amino-3-cyanopyridines) utilizing Iron(III) Chloride ( ) as a Lewis acid catalyst. This met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of arylated nicotinonitriles (specifically 2-amino-3-cyanopyridines) utilizing Iron(III) Chloride (


) as a Lewis acid catalyst. This method replaces traditional, toxic heavy-metal catalysts with an earth-abundant, cost-effective alternative. The protocol utilizes a four-component coupling reaction (Aldehyde + Ketone + Malononitrile + Ammonium Acetate) to generate the pyridine scaffold in a single step with high regioselectivity.

Key Advantages:

  • Atom Economy: One-pot multicomponent reaction (MCR).

  • Sustainability: Uses

    
     (non-toxic, inexpensive) and Ethanol (green solvent).
    
  • Scalability: Protocol is validated for gram-scale synthesis with simple workup (filtration).

Scientific Background & Mechanism[1]

The Nicotinonitrile Scaffold

Nicotinonitriles (3-cyanopyridines) are "privileged scaffolds" in medicinal chemistry. They serve as bioisosteres for nucleobases and are core structures in kinase inhibitors, anti-inflammatory agents, and adenosine receptor antagonists (e.g., analogs of Milrinone).

Why Iron(III) Chloride?

While basic catalysts (piperidine,


) are common, they often suffer from long reaction times and difficult purification. 

acts as a mild, oxophilic Lewis acid.
  • Activation: It coordinates with the carbonyl oxygen of the aldehyde and ketone, increasing electrophilicity.

  • Dehydrogenation:

    
     can facilitate the oxidative aromatization of the intermediate dihydropyridine to the final pyridine product, a step that often requires a separate oxidant in other protocols.
    
Reaction Mechanism

The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Cyclization sequence.

Pathway:

  • Knoevenagel Condensation: Aldehyde reacts with Malononitrile to form arylidenemalononitrile (activated by

    
    ).
    
  • Enamine Formation: Ketone reacts with Ammonium Acetate to form an enamine in situ.

  • Michael Addition: The enamine attacks the arylidenemalononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by dehydration and oxidation yields the nicotinonitrile.

ReactionMechanism FeCl3 FeCl3 Catalyst (Lewis Acid Activation) Knoevenagel Arylidenemalononitrile (Intermediate A) FeCl3->Knoevenagel Activates C=O Product Arylated Nicotinonitrile (Final Product) FeCl3->Product Oxidative Assist Aldehyde Aryl Aldehyde Aldehyde->Knoevenagel Condensation Malo Malononitrile Malo->Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Ketone Aryl Ketone Enamine Enamine (Intermediate B) Ketone->Enamine Amination NH4OAc NH4OAc NH4OAc->Enamine Amination Enamine->Michael Michael Addition DHP Dihydropyridine Michael->DHP Cyclization -H2O DHP->Product Aromatization (-2H)

Figure 1: Mechanistic pathway of the FeCl3-catalyzed four-component synthesis.

Experimental Protocol

Materials
  • Aryl Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Cl-Benzaldehyde).

  • Ketone: 1.0 mmol (e.g., Acetophenone for 4,6-diaryl systems).

  • Malononitrile: 1.0 mmol.

  • Ammonium Acetate: 1.5 mmol (Excess ensures nitrogen source availability).

  • Catalyst:

    
     (anhydrous or hexahydrate), 10 mol% (0.1 mmol).
    
  • Solvent: Ethanol (95% or absolute), 5 mL.

Standard Operating Procedure (SOP)

Step 1: Pre-Catalyst Activation Dissolve 10 mol%


 in 5 mL of Ethanol in a 25 mL round-bottom flask. Stir for 5 minutes at room temperature until fully dissolved. Note: The solution will turn yellow/orange.

Step 2: Reactant Addition Add the Aryl Aldehyde (1 eq), Malononitrile (1 eq), Ketone (1 eq), and Ammonium Acetate (1.5 eq) sequentially to the stirring catalyst solution.

Step 3: Reflux Equip the flask with a reflux condenser. Heat the mixture to reflux (


) with magnetic stirring.
  • Observation: The reaction mixture typically darkens.

  • Time: 2–4 hours (Monitor by TLC).

Step 4: TLC Monitoring Check progress using TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Endpoint: Disappearance of the aldehyde spot.

  • Visualization: UV lamp (254 nm). The product is usually highly fluorescent (blue/green).

Step 5: Workup (Precipitation Method) Once complete, cool the reaction mixture to room temperature. Pour the mixture onto ~20g of crushed ice/water with vigorous stirring.

  • Result: The solid product precipitates out immediately.

Step 6: Purification Filter the solid using a Buchner funnel. Wash with cold water (


) and cold ethanol (

). Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Workflow Start Start: Dissolve FeCl3 in EtOH Add Add Aldehyde, Malononitrile, Ketone, NH4OAc Start->Add Reflux Reflux (80°C, 2-4h) Add->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Quench Pour into Crushed Ice TLC->Quench Yes Filter Vacuum Filtration Quench->Filter Wash Wash (H2O/Cold EtOH) Filter->Wash Dry Dry & Recrystallize Wash->Dry

Figure 2: Step-by-step experimental workflow for the synthesis.

Optimization & Troubleshooting

Solvent Effects

While Ethanol is the standard "green" choice, solvent polarity affects yield.

SolventTemperatureTime (h)Yield (%)Notes
Ethanol Reflux 2.5 92 Recommended. Green & efficient.
MethanolReflux3.088Good, but slightly lower yield.
Water100°C5.065Poor solubility of organic reactants.
AcetonitrileReflux4.085Harder to precipitate product with water.
Solvent-Free100°C1.590Efficient, but risk of local overheating/charring.
Troubleshooting Guide
  • Problem: No precipitate forms upon pouring into ice.

    • Cause: Product may be oily or partially soluble in aqueous EtOH.

    • Solution: Extract the aqueous layer with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and evaporate. Triturate the residue with cold ether.
  • Problem: Low Yield with Electron-Rich Aldehydes (e.g., 4-OMe).

    • Cause: Lower electrophilicity of the carbonyl.

    • Solution: Increase catalyst loading to 15 mol% and extend reflux time by 1-2 hours.

  • Problem: Catalyst Aggregation.

    • Cause:

      
       is hygroscopic.
      
    • Solution: Ensure

      
       is stored in a desiccator. If using 
      
      
      
      , slightly longer reaction times may be needed compared to anhydrous.

References

  • Wang, H., et al. (2012). FeCl3 promoted highly regioselective [3 + 2] cycloaddition of dimethyl 2-vinyl and aryl cyclopropane-1,1-dicarboxylates with aryl isothiocyanates.[1] Organic & Biomolecular Chemistry.

  • Sathyendran, S., et al. (2023). FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines.[2] Organic Letters.

  • Gogoi, S., & Konwar, D. (2006). An efficient and one-pot synthesis of 2,4,6-triarylpyridines from chalcones and ammonium acetate catalyzed by FeCl3. Tetrahedron Letters. (General reference for FeCl3 pyridine synthesis utility).
  • Adib, M., et al. (2014). FeCl3-catalyzed four-component nucleophilic addition/intermolecular cyclization yielding polysubstituted pyridine derivatives.[3] Tetrahedron Letters.

  • Faraz, S., et al. (2024). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin.[4] Organic & Biomolecular Chemistry.

Sources

Method

Technical Guide: Sonogashira Coupling of 2-Chloronicotinonitriles

Executive Summary 2-Chloronicotinonitrile (2-chloro-3-pyridinecarbonitrile) represents a highly specialized scaffold in medicinal chemistry, serving as a critical intermediate for fused nitrogen heterocycles such as 1,8-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloronicotinonitrile (2-chloro-3-pyridinecarbonitrile) represents a highly specialized scaffold in medicinal chemistry, serving as a critical intermediate for fused nitrogen heterocycles such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. While aryl chlorides are typically inert in cross-coupling reactions compared to bromides or iodides, the electron-withdrawing nature of the pyridine ring—amplified by the ortho-cyano group—activates the C–Cl bond for oxidative addition.

However, this same activation renders the substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , creating a competitive landscape between the desired Pd-catalyzed coupling and undesired side reactions with amine bases. This guide details protocols specifically engineered to suppress SNAr pathways while maximizing catalytic turnover.

Mechanistic Insights & Competitive Pathways

The success of this reaction hinges on balancing the rate of Oxidative Addition (OA) against the rate of SNAr .

The Catalytic Cycle vs. SNAr

In a standard Sonogashira protocol, an amine base (e.g.,


, butylamine) is used to deprotonate the alkyne (via the Cu-acetylide intermediate). With 2-chloronicotinonitrile, unhindered primary or secondary amines can directly attack the electrophilic C2 position, displacing chloride to form 2-aminonicotinonitrile byproducts.

Key Mechanistic Drivers:

  • Activation: The pyridine nitrogen and 3-CN group pull electron density, lowering the LUMO energy at C2. This facilitates OA of the Pd(0) species into the C–Cl bond, making it faster than non-activated aryl chlorides (e.g., chlorobenzene).

  • Competition: The same low LUMO energy makes C2 a "soft" electrophile, vulnerable to direct attack by "hard" amine nucleophiles.

Pathway Visualization

The following diagram illustrates the divergence between the desired catalytic cycle and the parasitic SNAr pathway.

Sonogashira_Mechanism Start 2-Chloronicotinonitrile (Substrate) OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Pd(0) SNAr_Prod 2-Aminonicotinonitrile (Byproduct) Start->SNAr_Prod Direct Attack by Amine (SNAr Pathway) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetallation (with Cu-Acetylide) PdII->TransMet + R-C≡C-Cu RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-Alkynylnicotinonitrile (Target) RedElim->Product Amine Amine Base (Nucleophile) Amine->SNAr_Prod

Figure 1: Mechanistic divergence showing the critical competition between Pd-catalyzed coupling (Green path) and SNAr byproduct formation (Red path).

Optimized Experimental Protocols

Protocol A: The "Inorganic Base" Method (Recommended)

Best for: Preventing SNAr side reactions and ensuring high chemoselectivity.

This protocol utilizes an inorganic carbonate base, which is non-nucleophilic towards the pyridine ring, effectively shutting down the SNAr pathway.

Reagents:

  • Substrate: 2-Chloronicotinonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

  • Co-catalyst: CuI (2–3 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or 1,4-Dioxane (Anhydrous, degassed)

  • Temperature: 80–90 °C[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Charging: Add 2-chloronicotinonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (6 mg, 0.03 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvent: Add anhydrous DMF (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (essential to protect the phosphine ligands).

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Microwave-Assisted" Method (High Throughput)

Best for: Rapid library synthesis and stubborn substrates.

Microwave irradiation provides the thermal energy required to overcome the high activation barrier of the C–Cl bond oxidative addition.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Diisopropylamine (DIPA) or Et₃N (3.0 equiv) — Note: DIPA is sterically hindered, reducing SNAr risk compared to smaller amines.

  • Solvent: DMF

  • Conditions: Microwave irradiation, 120 °C, 20 minutes.

Procedure:

  • Combine substrate (0.5 mmol), alkyne (0.6 mmol), Pd(PPh₃)₄ (29 mg), CuI (5 mg), and DIPA (0.2 mL) in a microwave vial with DMF (2 mL).

  • Cap and purge with Argon.

  • Irradiate at 120 °C for 20 minutes .

  • Filter through a celite pad and concentrate.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocols fail.

Optimization_Workflow Start Reaction Outcome? NoRxn No Reaction (Starting Material Recovers) Start->NoRxn Homocoupling Glaser Coupling (Alkyne-Alkyne dimer) Start->Homocoupling SNAr SNAr Product (Aminopyridine) Start->SNAr Success Target Product Start->Success Sol_NoRxn 1. Increase Temp (up to 120°C) 2. Switch to e-rich Ligand (XPhos) 3. Use Microwave NoRxn->Sol_NoRxn Sol_Homo 1. Degas solvent rigorously 2. Add alkyne slowly (syringe pump) 3. Reduce CuI loading Homocoupling->Sol_Homo Sol_SNAr 1. Switch Base: Cs2CO3 (Inorganic) 2. Use Bulky Amine (DIPA) 3. Lower Temp SNAr->Sol_SNAr

Figure 2: Troubleshooting decision tree for common failure modes.

Data Comparison: Base & Solvent Effects

The table below summarizes the impact of reaction parameters on the yield of 2-(phenylethynyl)nicotinonitrile.

EntryCatalystBaseSolventTemp (°C)Yield (%)Major Byproduct
1PdCl₂(PPh₃)₂Et₃NTHF6045%SNAr (Aminopyridine)
2PdCl₂(PPh₃)₂DIPA DMF8078%None
3PdCl₂(PPh₃)₂Cs₂CO₃ DMF9088% None
4Pd(OAc)₂/XPhosK₃PO₄Toluene10092%None
5Pd(PPh₃)₄ButylamineDMF8015%SNAr (Major)

Safety & Handling

  • Cyanide Functionality: While the cyano group is bound to the aromatic ring, combustion or strong acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Palladium Residues: Pd species can bind to the pyridine nitrogen in the product. A wash with aqueous solution of L-Cysteine or thiourea-functionalized silica gel scavenging is recommended for pharmaceutical grade purity.

  • Acetylene Pressure: If using gaseous acetylene or volatile alkynes in a sealed tube/microwave, calculate headspace pressure carefully to prevent vessel rupture.

References

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2011).[2] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

  • Microwave Assisted Protocol: Erdélyi, M., & Gogoll, A. (2001).[3] Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry, 66(12), 4165–4169. Link

  • Heteroaryl Chloride Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • SNAr Competition: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in the Aromatic Series. Chemical Reviews, 49(2), 273-412. Link

Sources

Application

Application Note: Strategic Functionalization of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Abstract & Compound Profile 2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a "privileged scaffold" in medicinal chemistry, widely utilized for synthesizing fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a "privileged scaffold" in medicinal chemistry, widely utilized for synthesizing fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines .[1][2] These derivatives are critical in the development of kinase inhibitors (e.g., c-Src, EGFR), antimicrobial agents, and adenosine receptor ligands.[1][2]

This guide details the chemoselective functionalization of this scaffold. The presence of the electron-withdrawing cyano group at position 3 and the pyridyl nitrogen activates the chlorine at position 2 toward Nucleophilic Aromatic Substitution (


).[2] Furthermore, the cyano group serves as an electrophilic trap for subsequent intramolecular cyclization, allowing for "one-pot" heterocyclizations.[1][2]
Chemical Structure & Reactivity Analysis[1][2][3][4]
  • C2-Chlorine: Highly activated leaving group due to the inductive (

    
    ) and mesomeric (
    
    
    
    ) effects of the ring nitrogen and the ortho-cyano group.[1][2]
  • C3-Cyano: Electron-withdrawing group (EWG) that lowers the LUMO energy, facilitating nucleophilic attack at C2.[1][2] It subsequently acts as an electrophile for cyclization.[1][2]

  • C5-(4-Chlorophenyl): A lipophilic tail that improves cell permeability in drug candidates.[1][2] It is generally chemically inert under standard

    
     conditions but necessitates the use of organic co-solvents (e.g., DMF, Dioxane) due to reduced water solubility.[1][2]
    

Reaction Landscape & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactionLandscape Start 2-Chloro-5-(4-chlorophenyl) nicotinonitrile Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Thiol Reagent: Ethyl Mercaptoacetate (Base) Start->Thiol Amine Reagent: Primary Amines (R-NH2) Start->Amine Pyrazolo Product A: Pyrazolo[3,4-b]pyridine (Cyclization) Hydrazine->Pyrazolo SNAr + Cyclization Thieno Product B: Thieno[2,3-b]pyridine (Thorpe-Ziegler) Thiol->Thieno S-Attack + Cyclization AminoNic Product C: 2-Amino-nicotinonitrile (Substitution Only) Amine->AminoNic SNAr

Figure 1: Divergent synthetic pathways.[1][2] The electrophilic nitrile group enables cyclization pathways (Green) with binucleophiles, while mono-nucleophiles yield substitution products (Yellow).[1][2]

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

This reaction utilizes hydrazine hydrate as a binucleophile.[1][2] The primary amine of hydrazine displaces the chlorine, and the secondary nitrogen attacks the nitrile to close the ring.[2]

Materials
  • Substrate: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1.0 eq)

  • Reagent: Hydrazine hydrate (98%, 2.5 – 3.0 eq)[1][2]

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (for higher solubility)[1][2]

  • Catalyst: None required (Hydrazine acts as base/nucleophile)[1][2]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 10 mL of Ethanol. Note: If the suspension is thick, add 1-2 mL of DMF.[1][2]

  • Addition: Add Hydrazine hydrate (3.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (the pyrazole) should appear.[1][2]
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][2]

  • Isolation: Pour the mixture onto crushed ice (50 g). Stir for 15 minutes. Filter the solid precipitate under vacuum.[1][2]

  • Purification: Recrystallize from EtOH/DMF mixtures.

Mechanism Validation: The formation of the 3-amino-1H-pyrazolo[3,4-b]pyridine core is confirmed by IR spectroscopy (loss of sharp


 peak at 

and appearance of

bands at

).[1][2]

Protocol B: Synthesis of Thieno[2,3-b]pyridines

This protocol employs the Thorpe-Ziegler cyclization .[1][2] Ethyl mercaptoacetate acts as the sulfur nucleophile.[1][2]

Materials
  • Substrate: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1.0 eq)

  • Reagent: Ethyl mercaptoacetate (1.1 eq)[1][2]

  • Base: Sodium Ethoxide (prepared in situ or commercial 21% wt solution)[1][2]

  • Solvent: Absolute Ethanol[2]

Step-by-Step Methodology
  • Base Preparation: Dissolve Sodium metal (2.0 eq) in absolute Ethanol (15 mL) under

    
     atmosphere to generate sodium ethoxide. Alternatively, use a commercial solution.
    
  • Reagent Mixing: Add Ethyl mercaptoacetate (1.1 eq) to the base solution. Stir for 10 minutes to generate the thiolate anion.

  • Substrate Addition: Add the chloronicotinonitrile substrate (1.0 eq) to the reaction mixture.

  • Reflux: Heat to reflux for 3–5 hours.

    • Reaction Logic: The thiolate displaces the chlorine first.[2] The resulting intermediate contains an active methylene group (alpha to the ester) and the nitrile.[2] The base deprotonates the methylene, which attacks the nitrile to close the thiophene ring.[1][2]

  • Work-up: Cool to room temperature. Pour into ice-water containing a small amount of acetic acid (to neutralize excess base).

  • Filtration: Collect the yellow solid by filtration. Wash with water and cold ethanol.[1][2]

Protocol C: General with Amines

Used for generating simple 2-amino derivatives without cyclization.[1][2]

Optimization Table: Reaction Conditions
VariableStandard ConditionOptimization for Low ReactivityWhy?
Solvent Ethanol or AcetonitrileDMF or DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.[1][2]
Base

(2.0 eq)

or NaH
Cesium is more soluble; NaH ensures irreversible deprotonation.[1][2]
Temp Reflux (

)

Overcomes steric hindrance from the 5-aryl group.[1][2]
Time 4–8 Hours12–24 Hours-
Mechanistic Pathway ( )

The following diagram details the electronic flow during the nucleophilic attack, highlighting the critical intermediate stabilization.

SNAr_Mechanism Step1 Reactants: Substrate + Nucleophile (Nu-) Step2 Meisenheimer Complex (Negative charge delocalized on Ring N and CN) Step1->Step2 Addition (Rate Limiting) Step3 Elimination: Loss of Chloride (Cl-) Restoration of Aromaticity Step2->Step3 Elimination (Fast)

Figure 2: The Addition-Elimination mechanism. The rate-determining step is the initial attack, facilitated by the electron-deficient nature of the pyridine ring.[1]

References

  • Litvinov, V. P. (2003).[1][2] The chemistry of thienopyridines. Russian Chemical Reviews. Link[1][2]

  • El-Saghier, A. M. (2002).[1][2] Synthesis of some new pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical Research. (Demonstrates hydrazine cyclization on similar scaffolds).

  • Quintela, J. M., et al. (1998).[1][2] Reactivity of 2-chloronicotinonitrile derivatives with nucleophiles. Tetrahedron. Link

  • Ghorab, M. M., et al. (2010).[1][2] Synthesis of some new thiophene and thienopyridine derivatives as potential antimicrobial agents. Acta Pharmaceutica.[1][2] (Details the Thorpe-Ziegler protocol).

Sources

Method

development of anticancer agents from 2-chloronicotinonitrile precursors

Application Note: Divergent Synthesis of Anticancer Heterocycles from 2-Chloronicotinonitrile Abstract This application note details the strategic utilization of 2-chloronicotinonitrile (2-chloro-3-pyridinecarbonitrile)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Anticancer Heterocycles from 2-Chloronicotinonitrile

Abstract

This application note details the strategic utilization of 2-chloronicotinonitrile (2-chloro-3-pyridinecarbonitrile) as a high-value scaffold for the development of fused heterocyclic anticancer agents. Due to the unique electronic deficiency of the pyridine ring induced by the electron-withdrawing nitrile group at C-3 and the chlorine atom at C-2, this precursor serves as an ideal substrate for nucleophilic aromatic substitution (


) followed by intramolecular cyclization. This guide provides validated protocols for synthesizing two primary pharmacophore classes: pyrazolo[3,4-b]pyridines  (Topoisomerase II inhibitors) and pyrido[2,3-d]pyrimidines  (PIM-1 Kinase inhibitors).

The Scaffold Advantage: Electronic Activation

The utility of 2-chloronicotinonitrile lies in its "push-pull" electronic environment. The nitrogen atom in the pyridine ring, combined with the nitrile group at position 3, renders the carbon at position 2 highly electrophilic.

  • Reactivity Principle: The C-2 chlorine is easily displaced by bidentate nucleophiles (hydrazines, amidines, guanidines).

  • Cyclization Efficiency: The adjacent nitrile group acts as an "internal trap" for the nucleophile, facilitating rapid 5-exo-dig or 6-exo-dig cyclizations to form fused ring systems without the need for harsh metal catalysts.

Visualizing the Divergent Pathway

The following diagram illustrates the transformation of the parent scaffold into three distinct anticancer classes.

DivergentSynthesis Scaffold 2-Chloronicotinonitrile (Precursor) Int_Hydrazine Intermediate A: 3-Aminopyrazolo[3,4-b]pyridine Scaffold->Int_Hydrazine + Hydrazine Hydrate (SNAr + Cyclization) Int_Amine Intermediate B: 2-Aminonicotinonitrile Scaffold->Int_Amine + Ammonia/Amines (SNAr) Prod_Pyrazolo Pyrazolo[3,4-b]pyridines (Topo II Inhibitors) Int_Hydrazine->Prod_Pyrazolo + Aldehydes/Acids (Functionalization) Prod_Pyrido Pyrido[2,3-d]pyrimidines (PIM-1 Kinase Inhibitors) Int_Amine->Prod_Pyrido + Urea/Guanidine (Cyclization) Prod_Naph 1,8-Naphthyridines (Tubulin Inhibitors) Int_Amine->Prod_Naph + Active Methylenes (Friedländer)

Figure 1: Divergent synthetic pathways from 2-chloronicotinonitrile yielding three major anticancer pharmacophores.

Validated Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines (The Hydrazine Route)

Target Mechanism: Topoisomerase II


 Inhibition / Apoptosis Induction

This protocol describes the synthesis of the core intermediate, 3-amino-1H-pyrazolo[3,4-b]pyridine , followed by Schiff base formation to generate active anticancer agents.

Materials:

  • 2-Chloronicotinonitrile (98% purity)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde for validation)

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

  • Core Synthesis (One-Pot Cyclization):

    • Dissolve 2-chloronicotinonitrile (10 mmol, 1.38 g) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (20 mmol, 1.0 mL) dropwise over 5 minutes. Note: Exothermic reaction; handle with care.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Monitor: Check progress via TLC (Ethyl Acetate:Hexane, 1:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine).
    • Work-up: Cool to room temperature. Pour the reaction mixture onto crushed ice (100 g).

    • Isolation: Filter the resulting precipitate.[2][3][4] Wash with cold water (

      
       mL) and recrystallize from ethanol.
      
    • Yield Expectation: 75–85% of yellow/off-white solid.

    • QC Check: IR spectrum should show disappearance of the sharp

      
       peak (
      
      
      
      ) and appearance of
      
      
      bands (
      
      
      ).
  • Functionalization (Schiff Base Formation):

    • Dissolve the 3-amino-1H-pyrazolo[3,4-b]pyridine (5 mmol) in ethanol (20 mL).

    • Add equimolar aromatic aldehyde (5 mmol) and 2–3 drops of glacial acetic acid.

    • Reflux for 6–8 hours.

    • Cool and filter the precipitate. Recrystallize from DMF/Ethanol mixtures.

Scientific Rationale: The hydrazine acts as a dinucleophile. The primary amine first displaces the chlorine (rate-determining step). The second nitrogen of the hydrazine then attacks the nitrile carbon, closing the 5-membered pyrazole ring. This scaffold mimics the purine ring system of ATP, allowing it to interact with kinase binding pockets or intercalate into DNA [1, 2].

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines (The Urea/Guanidine Route)

Target Mechanism: PIM-1 Kinase Inhibition / EGFR Inhibition

This class of compounds is structurally analogous to quinazolines (e.g., Gefitinib) but possesses a pyridine backbone, often improving solubility and metabolic stability.

Materials:

  • 2-Amino-3-cyanopyridine (Derived from 2-chloronicotinonitrile via ammonia substitution)

  • Formamide or Urea

  • Catalyst: Anhydrous

    
     (if using urea) or 
    
    
    
    (for chlorination/substitution)

Step-by-Step Methodology:

  • Preparation of Precursor (if not purchased):

    • React 2-chloronicotinonitrile with aqueous ammonia in a sealed tube at 100°C for 12 hours to yield 2-amino-3-cyanopyridine.

  • Cyclization to Pyrimidine Core:

    • Mix 2-amino-3-cyanopyridine (10 mmol) with Formamide (15 mL).

    • Reflux at 140–160°C for 8 hours.

    • Observation: The solution will darken. Ammonia gas is evolved (use a trap).

    • Work-up: Cool the mixture. The product, 4-aminopyrido[2,3-d]pyrimidine (or 4-hydroxy depending on conditions), usually precipitates upon cooling.

    • Dilute with water to complete precipitation. Filter and wash with ethanol.

  • Alternative (Urea Fusion):

    • Fuse 2-amino-3-cyanopyridine with urea (20 mmol) at 180°C in the presence of

      
       (catalytic amount) to yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
      

Scientific Rationale: The amino group at C-2 and the nitrile at C-3 provide a "1,3-electrophile-nucleophile" setup. Reacting with a one-carbon donor (formamide/urea) bridges these groups to form the pyrimidine ring. These fused systems are potent PIM-1 kinase inhibitors, a key target in leukemia and prostate cancer [3].

Biological Evaluation & Data Interpretation

When evaluating these derivatives, a standardized screening workflow is essential.

In Vitro Cytotoxicity Data Summary (Representative)

Data aggregated from structure-activity relationship (SAR) studies of 2-chloronicotinonitrile derivatives.

Compound ClassCell LineTargetIC50 Range (

M)
Reference Standard
Pyrazolo[3,4-b]pyridine K562 (Leukemia)Topoisomerase II

0.54 – 2.08Etoposide
Pyrido[2,3-d]pyrimidine MCF-7 (Breast)PIM-1 Kinase0.57 – 1.31Staurosporine
1,8-Naphthyridine HepG2 (Liver)Tubulin1.47 – 3.19Taxol
Mechanism of Action Diagram: Pyrazolo-pyridine Binding

MOA Drug Pyrazolo[3,4-b]pyridine Derivative Target Topoisomerase II / DNA Complex Drug->Target Intercalation / Binding Effect Stabilization of Cleavable Complex Target->Effect Prevents Religation Result DNA Double-Strand Breaks (Apoptosis) Effect->Result Accumulation of Damage

Figure 2: Proposed mechanism of action for pyrazolo[3,4-b]pyridine derivatives inducing apoptotic cell death.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Source: ResearchGate / Molecules Journal. URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. Source: ACS Omega / NIH. URL:[Link]

Sources

Application

Application Note: Strategic Protocols for Nucleophilic Substitution of the Chloro Group

) and Aromatic ( , Pd-Catalyzed) Substitution of Chlorides Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Abstract: The Chlorine Challenge In drug discovery, alkyl and aryl chlorides are...

Author: BenchChem Technical Support Team. Date: February 2026


) and Aromatic (

, Pd-Catalyzed) Substitution of Chlorides Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Abstract: The Chlorine Challenge

In drug discovery, alkyl and aryl chlorides are ubiquitous due to the low cost and high availability of chlorinated building blocks. However, the carbon-chlorine (C-Cl) bond presents a significant kinetic barrier compared to bromides or iodides. The bond dissociation energy of C-Cl (~339 kJ/mol) is substantially higher than C-Br (~276 kJ/mol) or C-I (~240 kJ/mol), often rendering standard substitution protocols ineffective.

This guide details three field-proven protocols designed to overcome the C-Cl activation barrier. We move beyond textbook definitions to provide optimization strategies for Finkelstein-Catalyzed Aliphatic Substitution , Activated


 , and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)  for unactivated systems.

Section 1: Strategic Decision Matrix

Before selecting a protocol, the electronic and steric environment of the chloride must be analyzed. The following decision tree outlines the logical selection process based on substrate classification.

SubstitutionLogic Start Substrate Analysis: Target C-Cl Bond Type Hybridization? Start->Type Aliphatic Aliphatic (sp3) (Alkyl Chloride) Type->Aliphatic Aromatic Aromatic (sp2) (Aryl Chloride) Type->Aromatic Structure Steric Hindrance? Aliphatic->Structure Activation Electronic Activation? Aromatic->Activation Primary Primary/Secondary Structure->Primary Tertiary Tertiary Structure->Tertiary Method1 PROTOCOL 1: Finkelstein-Catalyzed SN2 (Add NaI catalyst) Primary->Method1 Risk1 Risk: Elimination (E2) or Solvolysis (SN1) Tertiary->Risk1 Activated Activated (Ortho/Para EWG present) Activation->Activated Unactivated Unactivated (Neutral or EDG) Activation->Unactivated Method2 PROTOCOL 2: Classical SNAr (Heat + Polar Solvent) Activated->Method2 Method3 PROTOCOL 3: Buchwald-Hartwig (Pd-Catalysis + XPhos) Unactivated->Method3

Figure 1: Decision matrix for selecting the appropriate substitution protocol based on C-Cl hybridization and electronic activation.

Section 2: Aliphatic Substitution ( )

Protocol 1: The Finkelstein-Catalyzed Substitution

Application: Converting primary/secondary alkyl chlorides to azides, nitriles, or amines. The Challenge: Alkyl chlorides are poor electrophiles. Direct attack by nucleophiles is often sluggish, requiring high heat that promotes elimination (E2) side products. The Solution: Use Sodium Iodide (NaI) as a catalyst.[1][2][3] The iodide displaces the chloride (equilibrium) to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the target nucleophile.

Reagents & Setup
ComponentReagentRole
Solvent DMF (Dimethylformamide) or DMSOPolar aprotic solvent to solvate cations, leaving anions "naked" and reactive.
Catalyst Sodium Iodide (NaI) (0.1 - 0.5 equiv)Converts R-Cl → [R-I] in situ.
Nucleophile NaN

, KCN, or Amine
The final group to be installed.
Temperature 60°C - 90°CSufficient to overcome C-Cl activation energy.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkyl Chloride (1.0 equiv) in dry DMF (0.5 M concentration).

  • Activation: Add NaI (0.2 equiv). Stir for 15 minutes at room temperature. Note: The solution may yellow slightly due to trace iodine liberation.

  • Nucleophile Addition: Add the primary nucleophile (e.g., Sodium Azide , 1.5 equiv).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor by TLC or LCMS. The intermediate Alkyl-I is rarely observed as it reacts faster than it forms.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 5% LiCl (aq) to remove DMF. Dry over MgSO

    
     and concentrate.
    

Why this works: The C-I bond is weaker than C-Cl.[4] Iodide is a "super-nucleophile" (soft) and a "super-leaving group." It acts as a shuttle, lowering the activation energy of the overall transformation.

Section 3: Aromatic Substitution ( )

Protocol 2: Classical Nucleophilic Aromatic Substitution

Application: Functionalizing aryl chlorides bearing strong Electron Withdrawing Groups (EWG) like


, 

, or

in the ortho or para positions. Mechanism: Addition-Elimination via a Meisenheimer Complex.
Reagents & Setup
ComponentReagentRole
Substrate Activated Aryl Chloridee.g., 4-chloronitrobenzene, 2,4-dichloropyrimidine.[5]
Base K

CO

or DIPEA
Neutralizes HCl generated; prevents protonation of amine nucleophiles.
Solvent DMSO or NMPStabilizes the polar Meisenheimer transition state.
Step-by-Step Procedure
  • Dissolution: Dissolve Aryl Chloride (1.0 mmol) in DMSO (2.0 mL).

  • Base/Nucleophile: Add K

    
    CO
    
    
    
    (2.0 equiv) followed by the Amine/Thiol Nucleophile (1.2 equiv).
  • Thermal Activation: Heat to 100°C .

    • Critical Check: If the substrate has only one EWG (e.g., 4-chloropyridine), higher temperatures (120-140°C) may be required.

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Purification: Filtration usually yields pure product. If oil forms, extract with DCM.

Scientific Note: Unlike aliphatic


, the breaking of the C-Cl bond is not the rate-determining step in 

; the nucleophilic attack is.[6] Therefore, while Fluorine is a poor leaving group in

, it is actually superior to Chlorine in

because its high electronegativity stabilizes the intermediate Meisenheimer complex [1].

Section 4: Advanced Cross-Coupling

Protocol 3: Buchwald-Hartwig Amination (Unactivated Chlorides)

Application: Coupling unactivated aryl chlorides (e.g., chlorobenzene, chloroanisole) with amines.[7] The Challenge: Without EWGs, the aromatic ring repels nucleophiles.


 is impossible.
The Solution:  Palladium catalysis. The reaction proceeds via Oxidative Addition, which is difficult for C-Cl due to the strong bond. Specialized electron-rich, bulky ligands are required.
Reagents & Setup (The "Buchwald Standard")
ComponentReagentRole
Precatalyst XPhos Pd G4 (or Pd

(dba)

+ XPhos)
XPhos is the gold standard ligand for Aryl Chlorides. It promotes oxidative addition into the difficult C-Cl bond [2].
Base NaOtBu or Cs

CO

Activates the amine. NaOtBu is stronger but incompatible with esters.
Solvent Toluene or DioxaneNon-polar solvents often work best to stabilize the catalytic cycle.
Experimental Workflow

BuchwaldWorkflow Setup 1. Inert Setup (Glovebox or Schlenk) Mix 2. Charge Reagents (Ar-Cl, Amine, Base) Setup->Mix Cat 3. Add Catalyst (XPhos Pd G4, 1-2 mol%) Mix->Cat Heat 4. Heat (100°C, 2-12h) Cat->Heat Workup 5. Filter & Conc. (Remove Pd salts) Heat->Workup

Figure 2: General workflow for Pd-catalyzed amination of aryl chlorides.

Step-by-Step Procedure
  • Inert Environment: Flame-dry a reaction vial and cool under Argon. Oxygen poisons the Pd catalyst.

  • Reagent Charging: Add Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Expert Tip: If using Pd

      
      (dba)
      
      
      
      and XPhos separately, premix them in the solvent at 60°C for 5 mins before adding to the main reaction to form the active ligated species.
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and purify via column chromatography.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig Cross Coupling Reaction Protocol.[8] Retrieved from [Link]

  • ChemGuide. (2025). Bond Enthalpies and Reactivity of Halogenoalkanes.[9] Retrieved from [Link]

Sources

Method

reduction of the nitrile group in 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Executive Summary This Application Note details the chemoselective reduction of the nitrile moiety in 2-Chloro-5-(4-chlorophenyl)nicotinonitrile to its corresponding primary amine, (2-Chloro-5-(4-chlorophenyl)pyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective reduction of the nitrile moiety in 2-Chloro-5-(4-chlorophenyl)nicotinonitrile to its corresponding primary amine, (2-Chloro-5-(4-chlorophenyl)pyridin-3-yl)methanamine .[1]

The structural complexity of this scaffold—specifically the presence of two distinct aryl chloride motifs (one on the electron-deficient pyridine ring and one on the electron-rich phenyl ring)—presents a significant synthetic challenge.[1] Standard catalytic hydrogenation methods (e.g., H₂/Pd-C or Raney Nickel) pose a high risk of hydrodechlorination , leading to impurity formation and yield loss.[1]

This guide provides two validated, high-fidelity protocols designed to preserve the halogen substituents while quantitatively reducing the nitrile:

  • Primary Protocol: Borane-Dimethyl Sulfide (BH₃[1]·DMS) Complex Reduction.

  • Alternative Protocol: Cobalt(II) Chloride / Sodium Borohydride System.[1]

Strategic Analysis & Chemoselectivity

The reduction of a nitrile (-CN) to a primary amine (-CH₂NH₂) requires the delivery of four equivalents of hydride.[1] In the context of drug development, preserving the aryl-chloride bonds is critical, as they often serve as handles for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination) or as essential pharmacophores.[1]

The Chemoselectivity Challenge
  • Risk A (Catalytic Hydrogenation): Transition metals (Pd, Pt, Ni) readily insert into C-Cl bonds, especially at the activated 2-position of the pyridine ring, resulting in dehalogenated byproducts.[1]

  • Risk B (Strong Hydrides): Reagents like LiAlH₄ can be too aggressive, potentially attacking the electrophilic 2-chloropyridine position via SNAr mechanisms or over-reducing the ring.[1]

Reaction Pathway Visualization

The following diagram illustrates the target pathway versus the critical failure modes.

ReactionPathway Start Starting Material 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Target TARGET PRODUCT (2-Chloro-5-(4-chlorophenyl) pyridin-3-yl)methanamine Start->Target  BH3·DMS or CoCl2/NaBH4 (Chemoselective) Side1 Side Product A (Dehalogenated) Start->Side1  H2 / Pd-C (Hydrodechlorination) Side2 Side Product B (Over-reduced/Ring opening) Start->Side2  LiAlH4 (Excess/High Temp)

Figure 1: Chemoselectivity landscape. The green path represents the protocols detailed in this guide.

Protocol A: Borane-Dimethyl Sulfide (BH₃[1]·DMS) Reduction

Status: Gold Standard Mechanism: Electrophilic attack of borane on the nitrile nitrogen, followed by hydride transfer.[1] Advantages: Excellent tolerance of aryl halides; homogeneous reaction; high yields.[1]

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃[1]·DMS), 2.0 M in THF (3.0 – 4.0 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

  • Quench: Methanol (MeOH) and 1M HCl.

Step-by-Step Methodology
StepActionCritical Control Point (CCP)
1 Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and rubber septum. Cool to 0°C.Moisture will destroy the borane reagent.[1] Maintain strict inert atmosphere.
2 Dissolution: Charge the substrate (1.0 eq) and anhydrous THF (10 mL/g). Stir until fully dissolved.Ensure the substrate is fully solvated before reagent addition.[1]
3 Addition: Add BH₃·DMS (3.5 eq) dropwise via syringe over 15-20 minutes at 0°C.Exothermic. Do not allow internal temp to exceed 5-10°C during addition.
4 Reaction: Remove ice bath. Allow to warm to RT, then heat to gentle reflux (65°C) for 2–4 hours.Monitor by TLC/LCMS.[1] The intermediate borane-amine complex may appear as a different spot.[1]
5 Cooling: Cool the reaction mixture back to 0°C.
6 Quench: Carefully add MeOH dropwise until gas evolution ceases. Then add 6M HCl (excess) cautiously.Safety Alert: Vigorous H₂ evolution. Add slowly.
7 Hydrolysis: Heat the acidic mixture at reflux for 1 hour.Crucial Step: This breaks the stable Boron-Nitrogen bond to release the free amine.
8 Workup: Cool to RT.[1][3][4] Basify with NaOH (2M) to pH > 12.[1] Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.The amine is soluble in organic solvent only at high pH.[1]
Workup Workflow Diagram

WorkupFlow Step1 Reaction Mixture (Borane-Amine Complex) Step2 Acid Hydrolysis (Reflux with HCl) Step1->Step2 Breaks B-N bond Step3 Basification (Add NaOH to pH > 12) Step2->Step3 Liberates free amine Step4 Phase Separation Step3->Step4 Extraction OrgLayer Organic Layer (DCM) Contains Product Step4->OrgLayer AqLayer Aqueous Layer Contains Borate Salts Step4->AqLayer

Figure 2: Critical workup steps to ensure isolation of the free amine from the borane complex.

Protocol B: Cobalt(II) Chloride / NaBH₄ Reduction

Status: Robust Alternative Mechanism: In-situ formation of Cobalt Boride (Co₂B), which acts as a heterogeneous catalyst for hydride transfer.[1] Advantages: Uses bench-stable reagents; cost-effective; generally selective against aryl chlorides.[1]

Materials & Reagents[1][3][6]
  • Substrate: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl₂[1]·6H₂O) (0.5 – 1.0 equiv).[1]

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 – 7.0 equiv).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Methodology
  • Solvation: Dissolve the nitrile substrate (1.0 eq) and CoCl₂·6H₂O (1.0 eq) in Methanol (20 mL/g).[1] The solution will be pink/purple.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (7.0 eq) portion-wise over 30 minutes.

    • Observation: The reaction will turn black immediately upon addition (formation of Cobalt Boride) with vigorous gas evolution (H₂).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 2–3 hours.

  • Quench: Add 1M HCl carefully to destroy excess borohydride and dissolve the black cobalt precipitate.

  • Isolation: Basify with concentrated Ammonium Hydroxide (NH₄OH) to pH ~10. Extract with Ethyl Acetate.[1][5]

    • Note: If an emulsion forms (common with Cobalt), filter the mixture through a Celite pad before extraction.[1]

Analytical Validation & Quality Control

To confirm the success of the reaction, compare the analytical data of the product against the starting material.[1]

FeatureStarting Material (Nitrile)Product (Primary Amine)
IR Spectroscopy Sharp peak at ~2230 cm⁻¹ (C≡N stretch)Absent 2230 cm⁻¹.[1] Appearance of broad N-H stretch (3300-3500 cm⁻¹).[1]
¹H NMR No aliphatic protons.New signal: Singlet or doublet (broad) at ~3.8 – 4.0 ppm (2H, -CH₂-NH₂).[1]
MS (ESI+) [M+H]⁺ = 249/251 (Cl₂ pattern)[M+H]⁺ = 253/255 (Mass increase of +4 Da).[1]
Appearance White/Off-white solidOften a viscous oil or low-melting solid; turns yellow upon air exposure (oxidation).[1]

Troubleshooting Guide:

  • Issue: Product remains trapped in aqueous layer.

    • Fix: The pyridine nitrogen and the primary amine can make the molecule highly polar.[1] Ensure the pH is >12 during extraction.[1] Salting out (adding NaCl) helps drive the organic product into the DCM layer.[1]

  • Issue: Incomplete conversion.

    • Fix: For Protocol A, ensure the reflux time is sufficient. For Protocol B, add fresh CoCl₂ and NaBH₄ portions.[1]

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982).[1] "Selective reductions. 29. A simple technique for the synthesis of amines by the reduction of nitriles with borane-dimethyl sulfide." Inorganic Chemistry.

  • Osby, J. O.; Heinzman, S. W.; Ganem, B. (1984).[1] "Studies on the mechanism of the borane-amine reduction of nitriles." Journal of the American Chemical Society.[1]

  • Caddick, S.; Judd, D. B.; Lewis, A. K.[1] de K.; Reich, M. T.; Williams, M. R. V. (2003).[1] "A generic approach for the catalytic reduction of nitriles." Tetrahedron.

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Accessed 2026).[1]

  • Common Organic Chemistry. "Borane-DMS (BH3-SMe2) Reduction of Nitriles." (Accessed 2026).[1]

Sources

Application

Technical Guide: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile as a Chemical Intermediate

This Application Note is designed for researchers and process chemists in pharmaceutical and agrochemical development. It details the technical utility, synthesis, and downstream application of 2-Chloro-5-(4-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical and agrochemical development. It details the technical utility, synthesis, and downstream application of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile , a critical scaffold for constructing 2,3,5-trisubstituted pyridine pharmacophores.[1]

[1]

CAS Number: 35982-99-1 Molecular Formula:


Molecular Weight:  249.10  g/mol
IUPAC Name:  2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile[1]

Introduction & Strategic Utility

2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a high-value intermediate characterized by a highly functionalized pyridine core.[1] Its structural utility lies in the orthogonal reactivity of its three substituents:

  • C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen.[1]
    
  • C3-Nitrile Group: A versatile precursor for amides, acids, esters, or amines, often serving as a "mask" for carboxamide pharmacophores (e.g., in Boscalid-like fungicides or GABA receptor modulators).[1]

  • C5-Aryl Group: The pre-installed 4-chlorophenyl moiety eliminates the need for difficult late-stage cross-couplings, providing a stable biaryl anchor common in kinase inhibitors and allosteric modulators.[1]

This compound is prominently cited in the synthesis of GABA-A receptor positive allosteric modulators , where the C2-chloro is displaced by alkoxides or amines to tune lipophilicity and binding affinity [1].[1]

Chemical Profile & Reactivity Analysis

The electrophilicity of the C2 carbon is the defining feature of this intermediate.[1] The inductive effect of the C3-cyano group lowers the LUMO energy of the pyridine ring, making the C2-Cl bond significantly more labile than in non-cyanated chloropyridines.[1]

Reactivity Hierarchy
SiteFunctionalityPrimary Reaction TypeActivation
C2 Chlorine

Displacement
Activated by ring N and C3-CN
C3 NitrileHydrolysis / ReductionStandard nitrile chemistry
C5 4-Cl-PhenylSuzuki / Buchwald (Potential)Stable under

conditions

Synthesis Protocol (Upstream)

Objective: Synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile from its pyridone precursor.

Context: This protocol is adapted from methodologies described by Hogenkamp et al. (2013) for the preparation of substituted nicotinonitriles [1].[1] The reaction utilizes phosphorus oxychloride (


) to aromatize and chlorinate the pyridone starting material.[1]
Materials
  • Precursor: 5-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)[1]

  • Reagent: Phosphorus oxychloride (

    
    ) (Excess, typically 5–10 equiv)[1]
    
  • Solvent: Neat or in high-boiling inert solvent (e.g., Toluene) if solubility is an issue.[1]

  • Additives: Catalytic DMF (optional, to form Vilsmeier-Haack reagent in situ for faster reaction).

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add the solid pyridone precursor to the flask. Carefully add

    
    . Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[1]
  • Reaction: Heat the mixture to reflux (approx. 105–120 °C) for 4–6 hours.

    • Checkpoint: The reaction mixture should transition from a suspension to a clear, dark solution as the starting material is consumed.[1] Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1]

  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[2]
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize the aqueous suspension to pH ~7–8 using saturated

      
       or 
      
      
      
      .[1]
  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.[1]
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0

      
       30% EtOAc in Hexanes).
      

Application Protocol (Downstream)

Objective: Functionalization via


 to generate a 2-alkoxy derivative (GABA modulator precursor).

Rationale: The 2-chloro group is displaced by sodium methoxide.[1] This reaction validates the activation provided by the nitrile group.[1]

Materials
  • Substrate: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous Methanol (MeOH)[1]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous MeOH under an inert atmosphere (

    
    ).
    
  • Addition: Add NaOMe (solid or 25% solution in MeOH) dropwise at 0 °C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1–2 hours.

    • Note: If reaction is sluggish, heat to reflux (65 °C) for 30 minutes.

  • Validation: Monitor by TLC. The starting material (

    
    ) should disappear, replaced by the more polar 2-methoxy product (
    
    
    
    in 20% EtOAc/Hex).[1]
  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate.[1]

    • Dry and concentrate to yield 5-(4-chlorophenyl)-2-methoxynicotinonitrile .[1]

Visual Workflows

Pathway 1: Synthesis and Activation

This diagram illustrates the conversion of the pyridone to the chloro-intermediate and its subsequent divergence into functionalized drugs.[1]

SynthesisPathway Pyridone Pyridone Precursor (5-(4-Cl-Ph)-2-oxo...) Intermediate TARGET INTERMEDIATE 2-Chloro-5-(4-Cl-Ph) nicotinonitrile Pyridone->Intermediate Chlorination (Aromatization) POCl3 Reagent: POCl3, Reflux POCl3->Intermediate ProductA 2-Alkoxy Derivative (GABA Modulator) Intermediate->ProductA NaOMe/MeOH (SnAr) ProductB 2-Amino Derivative (Kinase Inhibitor) Intermediate->ProductB R-NH2, Base (SnAr) ProductC Nicotinamide (Hydrolysis) Intermediate->ProductC H2SO4/H2O (Nitrile Hydrolysis)

Caption: Synthesis and divergent application of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile. The central intermediate allows access to diverse chemical spaces via


 (green paths) or functional group interconversion (red path).[1]

Safety & Handling

  • Hazard Identification: The compound is an aryl nitrile and halopyridine.[1] Treat as Toxic if swallowed and Irritating to eyes/skin .

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN gas.[1] Work in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste from the

    
     quench contains phosphoric acid and must be neutralized before disposal.[1] Organic waste should be segregated as halogenated solvents.
    

References

  • Hogenkamp, D. J., et al. (2013).[1] "Synthesis and in Vitro Activity of 2-Alkoxy-5-(4-chlorophenyl)nicotinonitriles as Novel GABA-A Receptor Modulators." Journal of Medicinal Chemistry, 56(21), 8352–8365.[1]

  • ChemicalBook. (n.d.).[1] "2-Chloro-5-(4-chlorophenyl)nicotinonitrile Product Properties."

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile." (General reactivity reference).

Sources

Method

Application Note: Modular Synthesis of Multi-Substituted Pyridines in Drug Discovery

Introduction: The Pyridine Paradox The pyridine ring is the single most prevalent heterocyclic motif in FDA-approved pharmaceuticals (e.g., Nexium, Claritin, Imatinib). However, its ubiquity masks a significant synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Paradox

The pyridine ring is the single most prevalent heterocyclic motif in FDA-approved pharmaceuticals (e.g., Nexium, Claritin, Imatinib). However, its ubiquity masks a significant synthetic challenge: regiocontrol .

Standard electrophilic aromatic substitution (SEAS) on pyridines is notoriously difficult due to the electron-deficient ring and catalyst poisoning by the nitrogen lone pair. Consequently, drug discovery programs often rely on narrow, pre-functionalized building blocks, limiting chemical space.

This guide provides two complementary, field-proven protocols to overcome these limitations:

  • The "Architect" Protocol (De Novo Assembly): A microwave-assisted, multicomponent strategy to construct highly substituted cores (2,3,4,6-patterns) from acyclic precursors.

  • The "Editor" Protocol (Late-Stage Diversification): A site-selective C–H functionalization strategy to append vectors onto existing pyridine scaffolds, specifically targeting the elusive C4 position.

Strategic Decision Matrix

Before selecting a protocol, use this decision tree to align the method with your structural requirements.

PyridineStrategy Start Target Molecule Analysis CoreExists Is the Pyridine Core already intact? Start->CoreExists Pattern Required Substitution Pattern CoreExists->Pattern No (Build it) LateStage PROTOCOL B: Late-Stage C-H Func. (C4-Selective Alkylation) CoreExists->LateStage Yes (Modify it) DeNovo PROTOCOL A: De Novo Assembly (Microwave Bohlmann-Rahtz) Pattern->DeNovo Polysubstituted (e.g., 2,3,6- or 2,3,4,6-) CrossCoupling Standard Cross-Coupling (Suzuki/Buchwald) Pattern->CrossCoupling Simple (e.g., 2- or 3-sub)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural complexity and available starting materials.

Protocol A: De Novo Assembly (Microwave-Assisted Bohlmann-Rahtz)

Objective: Rapid synthesis of 2,3,6-trisubstituted or 2,3,4,6-tetrasubstituted pyridines. Mechanism: Tandem Michael addition / Cyclodehydration. Why this method? Classical Hantzsch synthesis often yields 1,4-dihydropyridines requiring an oxidation step. The Bohlmann-Rahtz reaction provides direct access to the aromatic pyridine, and microwave irradiation reduces reaction times from 12+ hours to <20 minutes with superior yields.

Materials
  • Component A (Enamine): Ethyl

    
    -aminocrotonate (or equivalent enaminone).
    
  • Component B (Alkynone): Propargyl aldehyde or ethynyl ketone.

  • Solvent: DMSO (polar aprotic is critical for microwave absorption).

  • Catalyst (Optional): ZnBr

    
     or Acetic Acid (10 mol%) can accelerate difficult substrates.
    
Experimental Procedure
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in DMSO (1.0 mL).

    • Note: High concentration (1M) is favorable for the bimolecular Michael addition step.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Set Point: 170 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

    • Stirring: High.

  • Work-up:

    • Cool the mixture to room temperature (compressed air cooling).

    • Pour the reaction mixture into crushed ice/water (10 mL).

    • Scenario A (Solid precipitates): Filter the solid, wash with cold water, and recrystallize from EtOH.

    • Scenario B (Oiling out): Extract with EtOAc (3 x 5 mL). Wash combined organics with brine to remove DMSO. Dry over MgSO

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc) if recrystallization is insufficient.

Mechanism of Action

The efficiency of this protocol relies on the thermal acceleration of the rate-limiting cyclodehydration.

BohlmannRahtz cluster_MW Microwave Effect (170°C) Substrates Enamine + Alkynone Inter1 Michael Adduct (Acyclic) Substrates->Inter1 Michael Addn (Fast) Inter2 Dihydropyridine Intermediate Inter1->Inter2 Cyclization (Rate Limiting) Inter1->Inter2 Product Polysubstituted Pyridine Inter2->Product Dehydration (-H2O) Inter2->Product

Figure 2: Mechanistic pathway of the Bohlmann-Rahtz synthesis. Microwave heating specifically accelerates the cyclodehydration steps.

Protocol B: Late-Stage C-H Functionalization (C4-Selective)

Objective: Site-selective installation of alkyl/aryl groups at the C4 position of an existing pyridine core.[1] Challenge: Pyridines typically undergo nucleophilic attack at C2 (alpha) or electrophilic attack at C3 (beta). C4 (gamma) is electronically similar to C2 but sterically favored if C2 is blocked, yet difficult to target exclusively. Solution: Use of


-Butylsodium (

-BuNa)
aggregates. Unlike Lithium reagents which favor C2-addition (nucleophilic attack), Sodium reagents favor C4-metallation (thermodynamic deprotonation).
Materials
  • Substrate: Substituted pyridine (e.g., 2-picoline, nicotinamide derivative).

  • Reagent:

    
    -Butylsodium (generated in situ).
    
  • Precursors:

    
    -Butyllithium (
    
    
    
    -BuLi), Sodium 2-ethylhexanoate (NaEH) or NaO
    
    
    -Bu.
  • Electrophile: Alkyl halide, aldehyde, or ketone.

  • Solvent: Hexanes (non-polar solvent promotes aggregation).

Experimental Procedure
  • Reagent Generation (

    
    -BuNa): 
    
    • Flame-dry a Schlenk flask under Argon.

    • Add

      
      -BuLi  (2.0 mmol, hexane solution) to the flask.
      
    • Slowly add NaO

      
      -Bu  (2.0 mmol) suspended in hexanes at 0 °C. Stir for 15-30 mins. A fine suspension of 
      
      
      
      -BuNa forms.
  • Metallation:

    • Cool the suspension to -20 °C.

    • Add the Pyridine Substrate (1.0 mmol) dropwise.

    • Stir for 1 hour. The solution often turns deep red/brown, indicating the formation of the pyridyl-sodium species.

    • Expert Insight: At this stage, the kinetic C2-metalated species equilibrates to the thermodynamic C4-metalated species.

  • Electrophile Trapping:

    • Cool to -78 °C (Dry ice/acetone).

    • Add the Electrophile (e.g., Benzyl bromide, 1.2 mmol) slowly.

    • Allow to warm to room temperature over 2 hours.

  • Quench & Isolation:

    • Quench with sat. NH

      
      Cl.
      
    • Extract with Et

      
      O.
      
    • Purify via column chromatography.[2][3]

Selectivity Map

Selectivity Pyridine Pyridine Core C2 C2 (Alpha) Nucleophilic Attack (RLi, Grignard) Pyridine->C2 Kinetic C3 C3 (Beta) Electrophilic Attack (SEAr, Ir-Borylation) Pyridine->C3 Electronic C4 C4 (Gamma) Thermodynamic Metallation (n-BuNa, TMP-bases) Pyridine->C4 Protocol B

Figure 3: Regioselectivity map. Protocol B exploits the thermodynamic stability of the C4-sodio species to override standard C2/C3 reactivity.

Data Summary & Comparison

FeatureProtocol A: MW Bohlmann-RahtzProtocol B: C4-Metallation (

-BuNa)
Primary Use Creating new cores from scratchModifying existing drug scaffolds
Substitution Pattern 2,3,6- or 2,3,4,6-C4-selective (gamma)
Reaction Time 15-20 mins3-4 hours
Limiting Factor Availability of specific alkynonesFunctional group tolerance (strong base)
Scalability High (Flow chemistry compatible)Moderate (requires cryogenic control)
Atom Economy High (Water is only byproduct)Moderate (Stoichiometric metal waste)

References

  • Microwave-Assisted Synthesis: Bagley, M. C., et al.[4][5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][6] Tetrahedron Letters, 2002.[4]

  • C4-Selective Functionalization: "Functionalization of Pyridines at the C4 Position via Metalation and Capture." PMC - NIH, 2023.

  • General Review: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." PubMed Central, 2023.

  • One-Pot Methodologies: "One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines."[7] Taylor & Francis Online.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Nicotinonitriles

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting yield, regioselectivity, and aromatization in 2-amino-3-cyanopyridine scaffolds. Introduction: The "Hidden" Bottlenecks We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting yield, regioselectivity, and aromatization in 2-amino-3-cyanopyridine scaffolds.

Introduction: The "Hidden" Bottlenecks

Welcome to the technical support center. You are likely here because your "one-pot" multicomponent reaction (MCR) yielded a tarry mixture instead of a crystalline solid, or your aromatization step stalled at the dihydropyridine (DHP) stage. Substituted nicotinonitriles (specifically 2-amino-3-cyanopyridines) are privileged scaffolds in kinase inhibition and adenosine receptor antagonism. However, their synthesis is deceptively simple in paper but temperamental in practice.

This guide treats your chemical synthesis as a debuggable system . We do not hope for yields; we engineer them.

Module 1: Multicomponent Reaction (MCR) Failure

The Scenario: You are attempting a four-component condensation (Aldehyde + Ketone + Malononitrile + Ammonium Acetate) to form a 2-amino-3-cyanopyridine. The Error: Low yield (<40%), presence of yellow/orange impurities (chalcones), or recovery of starting material.

Root Cause Analysis (The Mechanism)

The reaction is a cascade: Knoevenagel Condensation


Michael Addition 

Cyclization

Aromatization . If the system stalls, it is usually at the Michael Addition or Cyclization step.

MCR_Mechanism Start Start: Aldehyde + Malononitrile Knoevenagel Intermediate A: Arylidenemalononitrile Start->Knoevenagel Fast (-H2O) Michael Intermediate B: Michael Adduct Knoevenagel->Michael Slow (Rate Limiting) + Ketone/Enamine Cyclization Intermediate C: 1,4-Dihydropyridine Michael->Cyclization Intramolecular Product Final: Nicotinonitrile Cyclization->Product Oxidative Aromatization (-2H)

Figure 1: Critical path analysis of the one-pot synthesis. The "Michael Addition" is the most common failure point due to steric hindrance or reversible retro-Michael reactions.

Troubleshooting Protocol: The "Stall Test"

Self-Validating System:

  • Spot TLC at 30 mins: If you see a strong spot for Intermediate A (Arylidenemalononitrile) but no Intermediate C, your ketone enolization is too slow.

  • Action: Switch from weak bases (Piperidine/Et3N) to a Lewis Acid catalyst or Nanocatalyst to activate the carbonyl.

Recommended Protocol Adjustment (Microwave vs. Thermal): Data based on comparative studies of 2-amino-3-cyanopyridine synthesis.

ParameterConventional Heating (Reflux)Microwave Irradiation (MW)Technical Recommendation
Solvent Ethanol / MethanolSolvent-free / Min. EtOHUse MW for sterically hindered ketones.
Time 4 - 12 Hours2 - 10 MinutesProlonged heating degrades the nitrile.
Yield 65 - 75%85 - 94%MW prevents "chalcone" side-product formation.
Catalyst Piperidine / NaOHNano-Fe3O4 / AcOHNano-Fe3O4 is magnetically recoverable.

Corrective Workflow:

If yield < 50%: Add 10 mol% Nano-Fe3O4 or Zn(OTf)2 . These Lewis acids stabilize the Michael acceptor, preventing the retro-reaction.

Module 2: The Aromatization Bottleneck

The Scenario: You have successfully cyclized the ring, but the product remains as the 1,4-dihydropyridine (1,4-DHP) . It fails to oxidize to the fully aromatic nicotinonitrile. The Error: Product is air-sensitive, unstable, or contaminated with DHP.

Technical Deep Dive: Oxidation Mechanics

The transition from 1,4-DHP to Pyridine requires the removal of two protons and two electrons. Spontaneous air oxidation is often too slow and leads to radical decomposition.

Protocol: Iodine-Mediated Aromatization (The "Gold Standard") Why this works: Iodine acts as a mild hydride acceptor, avoiding the harsh conditions of Nitric Acid or CrO3 which can hydrolyze the nitrile group.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the 1,4-DHP intermediate in 5 mL MeOH.

  • Reagent: Add 1.1 mmol of molecular Iodine (

    
    ).
    
  • Reflux: Heat at 65°C for 2–4 hours.

  • Validation (The Checkpoint):

    • Visual: Reaction mixture turns dark brown.

    • TLC:[1] The fluorescent blue/green spot of DHP (under UV 365nm) must disappear. The aromatic product will be UV 254nm active (quenching) but less fluorescent.

  • Quench: Cool and add 5% aqueous

    
     (Sodium Thiosulfate).
    
    • Why? This reduces excess Iodine (

      
      ), turning the solution clear/white and precipitating the pure product.
      

Alternative Oxidants Comparison:

OxidantReactivity ProfileRisk FactorRecommended For
DDQ Very High (RT reaction)Formation of Charge-Transfer complexesLab-scale, high-value intermediates.
Iodine / MeOH Moderate (Reflux)MinimalGeneral purpose scale-up.
H2O2 / AcOH Low (Slow)Hydrolysis of -CN to -CONH2Green chemistry requirements only.
KMnO4 AggressiveOver-oxidation of side chainsAvoid if alkyl groups are present.
Module 3: Regioselectivity & Purification

The Scenario: Your NMR shows a mixture of isomers, or you cannot separate the product from the "chalcone" byproduct.

Logic Flow: Purification Decision Tree

Purification_Logic Start Crude Mixture Analysis CheckTLC Is 'Chalcone' Spot Present? Start->CheckTLC YesChalcone YES: Incomplete Cyclization CheckTLC->YesChalcone NoChalcone NO: Clean Conversion CheckTLC->NoChalcone Wash Protocol A: Wash with hot EtOH/Ether YesChalcone->Wash Chalcones are soluble in ether Recryst Protocol B: Recrystallize from DMF/H2O NoChalcone->Recryst Remove trace salts

Figure 2: Purification logic. Nicotinonitriles are typically highly insoluble in ether/ethanol, while chalcone intermediates are soluble. This solubility difference is the primary purification vector.

FAQ: Rapid Response

Q: My nitrile group hydrolyzed to an amide (


). Why? 
A:  You likely used Strong Acid (H2SO4) or Strong Base (NaOH) at high temperatures for too long.
  • Fix: Switch to Ammonium Acetate (neutral buffer source) or use Microwave irradiation to reduce thermal exposure time from hours to minutes.

Q: I can't get the 2-amino group to react in subsequent steps. A: The 2-amino group on a nicotinonitrile is extremely electron-deficient due to the ortho-cyano group and the pyridine ring nitrogen. It is a poor nucleophile.

  • Fix: Deprotonate with a strong base (NaH) first to create the anion, or use Buchwald-Hartwig conditions if coupling to aryls.

Q: How do I confirm the structure without NMR? A: IR Spectroscopy is diagnostic.

  • Look for the C

    
    N stretch  at 
    
    
    
    .
  • Look for the

    
     doublet  at 
    
    
    
    .
  • If the nitrile peak is absent, you have the amide (failure).

References
  • Review of Nicotinonitrile Synthesis

    • Synthesis and Medicinal Importance of Nicotinonitriles.[2] ResearchGate.[3] Link

  • Microwave vs.

    • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research. Link

  • Aromatization Protocols (Iodine/MeOH)

    • Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. Link

  • Nanocatalysts in Synthesis

    • Magnetically recoverable catalysts for the preparation of pyridine derivatives.[3] ResearchGate.[3] Link

  • Oxidative Aromatization Mechanisms

    • Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.[4] Zeitschrift für Naturforschung B. Link[4]

Sources

Optimization

Technical Support Center: Chlorination of Hydroxynicotinonitriles

Topic: Troubleshooting Side Reactions in POCl₃-Mediated Chlorination Executive Technical Overview The conversion of hydroxynicotinonitriles (e.g., 2-hydroxy-3-cyanopyridine) to chloronicotinonitriles is a pivotal transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in POCl₃-Mediated Chlorination

Executive Technical Overview

The conversion of hydroxynicotinonitriles (e.g., 2-hydroxy-3-cyanopyridine) to chloronicotinonitriles is a pivotal transformation in the synthesis of non-nucleoside reverse transcriptase inhibitors (like Nevirapine) and kinase inhibitors.

While conceptually a simple deoxychlorination, this reaction is plagued by the ambident nucleophilicity of the pyridone tautomer and the sensitivity of the nitrile group. The primary failure modes are dimerization (ether formation) and nitrile hydrolysis . This guide addresses these specific chemical bottlenecks.

Reaction Network Visualization

The following diagram illustrates the competing pathways. Your objective is to maximize Pathway A while suppressing Pathways B and C.

ReactionPathways SM Start: 2-Hydroxynicotinonitrile (Pyridone Tautomer) Inter Intermediate: Phosphorodichloridate SM->Inter + POCl3 - HCl Prod Target: 2-Chloronicotinonitrile Inter->Prod Cl- attack (Deoxychlorination) Dimer Impurity A (Solid): 2,2'-Oxybis(nicotinonitrile) (The 'Dimer') Prod->Dimer + SM (Phenoxide) S_NAr Mechanism Amide Impurity B: 2-Chloronicotinamide (Hydrolysis) Prod->Amide + H2O / H+ (Acidic Quench)

Figure 1: Mechanistic divergence in the chlorination of 2-hydroxynicotinonitrile.

Troubleshooting Guides (FAQ Format)

Issue 1: The "Black Tar" & Insoluble Solids (Dimerization)

User Question: "I am observing a significant amount of high-melting solid precipitate that is insoluble in my extraction solvent. My yield of the chloro-product is <50%. What is this solid?"

Technical Diagnosis: You are likely forming the ether dimer (e.g., 2,2'-oxybis(nicotinonitrile)).

  • Mechanism: This is a Nucleophilic Aromatic Substitution (

    
    ). As the reaction proceeds, the concentration of the product (2-chloronicotinonitrile) increases. If unreacted starting material (2-hydroxynicotinonitrile) remains, its "hydroxy" form (acting as a phenoxide nucleophile) attacks the highly electrophilic 2-chloro product, displacing the chloride you just added.
    
  • Root Cause:

    • Stalled Reaction: Low temperature or insufficient POCl₃ activity leaves unreacted starting material present alongside the product.

    • Base Starvation: Insufficient base (pyridine/Et₃N) fails to scavenge HCl, slowing the conversion of the intermediate phosphorodichloridate to the chloride.

Corrective Protocol:

  • Catalytic Activation: Add DMF (0.1 - 0.5 eq) . This forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is far more reactive than POCl₃ alone. It ensures rapid conversion of the starting material, minimizing the window where SM and Product coexist.

  • Temperature Ramp: Do not rush to reflux. Hold at 50–60°C for 30 minutes to ensure formation of the phosphorylated intermediate before ramping to 100°C+ for the chlorination step.

Issue 2: The "Missing Nitrile" (Hydrolysis)

User Question: "My LC-MS shows a mass peak of +18 relative to the product, and the IR shows a new carbonyl stretch. The nitrile peak is weak."

Technical Diagnosis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂).

  • Mechanism: Nitriles are generally stable, but 2-chloronicotinonitriles are electron-deficient, making the cyano carbon highly susceptible to nucleophilic attack by water. This happens during the quench , not the reaction.

  • Root Cause:

    • Hot Quench: Quenching POCl₃ generates massive heat and HCl. If the temperature exceeds 40°C in the presence of aqueous acid, the nitrile hydrates rapidly.

    • Uncontrolled pH: Prolonged exposure to highly acidic aqueous layers (pH < 1).

Corrective Protocol:

  • Inverse Quench ("Drowning"): Never add water to the reaction mixture. Slowly pour the reaction mixture into a larger volume of ice/water (0–5°C) with vigorous stirring.

  • Immediate Neutralization: As soon as the quench is complete, adjust pH to 7–8 using ammonia or sodium acetate. Do not let the mixture sit at pH 1.

Issue 3: Delayed Exotherms & Safety

User Question: "The reaction seemed dormant, so I added more reagent. Ten minutes later, the reactor over-pressurized."

Technical Diagnosis: This is a classic induction period failure .

  • Causality: The reaction between hydroxypyridines and POCl₃ produces a viscous phosphorodichloridate gel before chlorination occurs. If mixing is poor, reagents accumulate. Once the exotherm triggers, it accelerates exponentially (thermal runaway).

Corrective Protocol:

  • Solvent Selection: Use a solvent (Acetonitrile or Toluene) if the neat reaction is too viscous. This acts as a heat sink.

  • Stepwise Heating: Heat to 40°C. Stop. Wait for the initial exotherm to subside. Only then ramp to reflux.

Optimized Experimental Protocol

Objective: Synthesis of 2-chloronicotinonitrile (100g scale).

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 2.5 eq POCl₃Excess POCl₃ acts as solvent and driver.
Base 1.1 eq Pyridine or Et₃NScavenges HCl; prevents acid-catalyzed tarring.
Catalyst 5-10 mol% DMFCritical for rate acceleration to prevent dimerization.
Reaction Temp Ramp: 25°C

60°C

105°C
Controlled evolution of HCl gas.

Step-by-Step Workflow:

  • Setup: In a dry flask under N₂, charge 2-hydroxy-3-cyanopyridine (1.0 eq).

  • Addition: Add POCl₃ (2.5 eq) followed by DMF (0.05 eq).

  • Base Feed: Add Pyridine (1.1 eq) dropwise at < 20°C. Warning: Exothermic.

  • Reaction:

    • Heat to 60°C over 30 mins. Stir until solids dissolve (formation of phosphate intermediate).

    • Heat to 105–110°C (reflux) for 3–5 hours.

    • IPC (In-Process Control): Check HPLC. If SM > 2%, add 0.5 eq POCl₃.

  • Workup (The Critical Step):

    • Cool reaction mass to 25°C.

    • Prepare a separate vessel with Ice/Water (5x reaction volume).

    • Drowning: Pour the reaction mass slowly into the ice water, keeping internal temp < 20°C.

    • Neutralization: Adjust pH to 5–6 with 25% NaOH or Ammonia.

    • Isolation: Filter the solid precipitate immediately. Wash with cold water.[1] Dry at 45°C.

Workup Decision Logic

Use this flow to determine the correct purification strategy based on your crude profile.

WorkupLogic Start Crude Reaction Mixture Quench Inverse Quench into Ice/Water (Temp < 20°C) Start->Quench Check Is Product Solid? Quench->Check Solid Yes (Solid Precipitates) Check->Solid Liquid No (Oily/Sticky) Check->Liquid Filter Filtration Solid->Filter Extract DCM Extraction Wash w/ NaHCO3 Liquid->Extract Purify1 Recrystallization (Hexane/EtOAc) Filter->Purify1 Purify2 Vacuum Distillation (Risk: Thermal decomp) Extract->Purify2

Figure 2: Decision tree for isolation of chloronicotinonitriles.

References

  • Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17, 4533-4544.

  • Mishra, A., et al. (2017). "POCl3-PCl5 mixture: A robust chlorinating agent."[2] Journal of the Indian Chemical Society, 94.

  • ChemicalBook. "Synthesis of 2-chloronicotinamide from 2-chloro-3-cyanopyridine."[3] (Demonstrates hydrolysis risk).

  • ACS GCI Pharmaceutical Roundtable. "Deoxychlorination Reagent Guide."

Sources

Troubleshooting

stability studies of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile under reaction conditions

Technical Support Center: Stability Profiling of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Technical Brief: Molecular Reactivity Profile To successfully utilize 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (hereafter refe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Technical Brief: Molecular Reactivity Profile

To successfully utilize 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (hereafter referred to as CPNN ), one must first understand the electronic forces governing its stability.[1] This is not a passive scaffold; it is an electronically activated electrophile designed for reactivity, which inherently compromises its stability if handled incorrectly.

The Reactivity Triad

The stability of CPNN is dictated by three competing electronic features:

  • The C2-Chlorine "Hotspot" (

    
     Lability): 
    
    • Mechanism: The chlorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (

      
      ). This is due to the combined electron-withdrawing effects of the pyridine nitrogen (inductive 
      
      
      
      , mesomeric
      
      
      ) and the ortho-nitrile group (strong
      
      
      ,
      
      
      ).[1]
    • Consequence: In the presence of nucleophilic solvents (MeOH, EtOH, Water) and a base, the C2-Cl bond is the first point of failure, leading to solvolysis impurities (ethers or hydroxy-pyridines).

  • The C3-Nitrile (Hydrolytic Susceptibility):

    • Mechanism: While generally robust, the nitrile group is susceptible to hydrolysis under extreme pH (pH < 2 or pH > 10) or high temperatures, converting to the primary amide (nicotinamide derivative) and eventually the carboxylic acid.

    • Consequence: "Ghost peaks" in HPLC at RRT ~0.8-0.9 often correspond to the amide hydrolysis product.

  • The C5-Biaryl Linkage (Suzuki Stability):

    • Mechanism: The 4-chlorophenyl group at C5 is relatively inert. However, if residual Palladium (Pd) from the Suzuki coupling synthesis remains (>50 ppm), this bond can undergo oxidative addition under high thermal stress, leading to homocoupling or scrambling.

Visualizing Degradation Pathways

The following diagram maps the critical degradation pathways users encounter during reaction optimization.

CPNN_Degradation cluster_legend Pathway Legend Start 2-Chloro-5-(4-chlorophenyl) nicotinonitrile (CPNN) SNAr_Prod C2-Alkoxy/Hydroxy Impurity (Solvolysis) Start->SNAr_Prod Nucleophilic Solvent (ROH) + Base + Heat Hyd_Prod Nicotinamide Derivative (Amide) Start->Hyd_Prod Aq. Acid/Base (pH < 2 or > 10) Ox_Prod N-Oxide / Biaryl Scrambling Start->Ox_Prod Residual Pd + O2 or Peroxides Target Target Product (e.g., C2-Amine) Start->Target Controlled Nucleophile Non-nucleophilic Solvent legend1 Primary Instability (C2-Cl) legend2 Secondary Instability (CN)

Caption: Figure 1. Primary degradation pathways of CPNN. The Red path (C2 displacement) is the most common failure mode in alcoholic solvents.

Troubleshooting Guides: Reaction Condition Optimization

This section addresses specific issues reported by researchers attempting to derivatize CPNN.

Scenario A: "I am losing starting material, but my product yield is low."

Diagnosis: Competitive Solvolysis (


).[1]
If you are running a reaction in methanol, ethanol, or isopropanol with a base (e.g., 

,

), the solvent is acting as a nucleophile and displacing the C2-Chlorine.
Observation (LC-MS)Probable CauseCorrective Action
[M-Cl+OMe]+ Methanolysis (Solvent attack)Switch to aprotic polar solvents (DMF, DMSO, NMP, or Acetonitrile).[1]
[M-Cl+OH]+ Hydrolysis (Wet solvent)Use anhydrous solvents; add molecular sieves.[1] Ensure base is dry.[1]
[M+16]+ N-OxidationCheck solvent for peroxides (common in old THF or Dioxane).[1]
Scenario B: "My Nitrile peak is disappearing/shifting."

Diagnosis: Nitrile Hydrolysis.[1] This occurs often during acidic workups or reactions requiring strong hydroxide bases at high temperatures.[1]

  • Step 1: Check the pH of your aqueous layer. If pH > 12 or < 2, the nitrile is hydrating to the amide.

  • Step 2: Lower the reaction temperature. Nitrile hydrolysis activation energy is significantly higher than C2-substitution.[1] Keeping the reaction below 60°C often mitigates this.

  • Step 3: Switch bases. Replace hydroxide bases (NaOH, KOH) with carbonate bases (

    
    ) or non-nucleophilic organic bases (DIPEA, DBU) to prevent attack on the nitrile carbon.[1]
    
Scenario C: "The reaction stalls at 80% conversion."

Diagnosis: Product Inhibition or Catalyst Poisoning.

  • Cause: The leaving group (Chloride ion) can accumulate and inhibit certain metal-catalyzed reactions or equilibrate in reversible

    
     reactions.[1]
    
  • Fix: Add a scavenger. For

    
    , using a silver salt (
    
    
    
    ) can precipitate the chloride and drive the reaction to completion (though expensive). Alternatively, ensure high equivalents of the nucleophile (1.5 - 2.0 eq).

Standardized Stability Protocol (Stress Testing)

To validate CPNN stability in your specific matrix, perform this "Traffic Light" stress test before committing valuable starting material.

Objective: Determine the "Safe Operating Window" for temperature and solvent.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of CPNN in three solvents:

    • Vial A: Methanol (Protic/Nucleophilic challenge)[1]

    • Vial B: Acetonitrile (Aprotic/Polar standard)[1]

    • Vial C: Toluene (Non-polar standard)[1]

  • Stressing:

    • Add 2 eq. of Triethylamine to each vial.

    • Heat at 60°C for 4 hours.

  • Analysis: Analyze via HPLC (UV 254 nm).

Interpretation of Results:

Vial ResultStatusRecommendation
Vial A (MeOH) shows >5% Impurity RED DO NOT use alcoholic solvents for reactions involving this scaffold. The C2-Cl is too labile.
Vial B (ACN) shows >2% Impurity YELLOW The molecule is sensitive to base. Lower temperature or use weaker bases (

).[1]
All Vials >98% Purity GREEN The scaffold is stable. You may proceed to higher temperatures (up to 100°C).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this intermediate for Suzuki couplings at the C2 position?

  • Answer: Yes, but it is challenging. The C2-Cl is more prone to oxidative addition than a standard aryl chloride due to the electron-deficient pyridine ring. However, competitive

    
     with the base used in Suzuki coupling is a major risk. Recommendation:  Use anhydrous conditions, non-nucleophilic bases (
    
    
    
    ), and bulky phosphine ligands (e.g., XPhos, SPhos) to favor oxidative addition over nucleophilic attack [1].[1]

Q2: Is the compound light-sensitive?

  • Answer: Biaryl pyridines can exhibit atropisomerism or photocyclization under intense UV irradiation.[1] While solid-state stability is generally good, solutions should be protected from light (amber glassware) to prevent potential radical chlorination or dechlorination byproducts [2].[1]

Q3: How do I remove the residual Palladium from the previous step?

  • Answer: Since CPNN contains a pyridine nitrogen and a nitrile, it coordinates strongly to Pd. Standard washes may fail.[1] Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate to sequester the metal [3].

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.[1] (Section on Nucleophilic Aromatic Substitution mechanics). [1]

  • Albini, A., & Fagnoni, M. "Photochemistry of Pyridines and Pyridine Derivatives." CRC Handbook of Organic Photochemistry and Photobiology. 2004.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.[1] [1]

  • PubChem Compound Summary. "2-Chloro-5-(4-chlorophenyl)nicotinonitrile."[1] National Center for Biotechnology Information.[1] [1]

Sources

Optimization

catalyst selection for cross-coupling reactions of 2-chloropyridines

Technical Support Center: Cross-Coupling of 2-Chloropyridines Introduction: The "Heterocycle Tax" User Query: Why do my standard Suzuki/Buchwald conditions fail when I switch from chlorobenzene to 2-chloropyridine? Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 2-Chloropyridines

Introduction: The "Heterocycle Tax"

User Query: Why do my standard Suzuki/Buchwald conditions fail when I switch from chlorobenzene to 2-chloropyridine?

Scientist’s Response: You are encountering the "2-position problem." Unlike phenyl chlorides, 2-chloropyridines present a dual challenge that imposes a significant kinetic penalty on your catalytic cycle:

  • Electronic Deactivation: The pyridine ring is electron-deficient, which theoretically aids oxidative addition (

    
    ) via 
    
    
    
    -like character. However, the proximity of the nitrogen atom creates a dipole that can destabilize the transition state for
    
    
    depending on the ligand environment.
  • Catalyst Poisoning (The N-Binding Effect): The pyridyl nitrogen is a competent

    
    -donor. It can displace labile ligands (or solvent) on the electrophilic Pd(II) intermediate, forming a stable, off-cycle "rest state" complex (dimerization is common). This prevents transmetalation or amine binding, effectively shutting down the cycle.
    

To overcome this, you cannot rely on "generic" catalytic systems (e.g.,


 or simple 

). You require bulky, electron-rich ligands that sterically enforce the formation of monoligated

species and prevent N-coordination.

Visual Guide: Catalyst Selection Matrix

Use this decision tree to select the starting point for your optimization.

CatalystSelection Start Substrate: 2-Chloropyridine ReactionType Select Reaction Class Start->ReactionType Suzuki C-C Bond (Suzuki-Miyaura) ReactionType->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) ReactionType->Buchwald Suzuki_Path Coupling Partner? Suzuki->Suzuki_Path Buchwald_Path Amine Type? Buchwald->Buchwald_Path BoronicAcid Aryl Boronic Acid Suzuki_Path->BoronicAcid Standard PyridylBoronate Pyridyl Boronate (High Hydrolysis Risk) Suzuki_Path->PyridylBoronate Difficult Cat_Suzuki_1 XPhos Pd G4 (General Purpose) BoronicAcid->Cat_Suzuki_1 Cat_Suzuki_2 Pd-PEPPSI-IPr (Sterically Demanding) PyridylBoronate->Cat_Suzuki_2 Robustness PrimaryAmine Primary Amine Buchwald_Path->PrimaryAmine SecondaryAmine Secondary Amine Buchwald_Path->SecondaryAmine Cat_BH_1 BrettPhos Pd G4 PrimaryAmine->Cat_BH_1 Cat_BH_2 RuPhos Pd G4 SecondaryAmine->Cat_BH_2

Caption: Decision matrix for selecting precatalysts based on reaction type and substrate class.

Module 1: C-C Bond Formation (Suzuki-Miyaura)

The Challenge: 2-chloropyridines are prone to homocoupling and the boronic acid partner often hydrolyzes faster than the slow oxidative addition occurs.

Recommended Protocol: Do not use in-situ catalyst generation (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). The induction period allows side reactions to dominate. Use Palladacycle Precatalysts (G3/G4)  to ensure immediate release of the active 

species [1].
Standard Operating Procedure (SOP)
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (1–3 mol%)XPhos provides the perfect steric bulk to prevent N-binding while accelerating oxidative addition into the C-Cl bond.
Solvent THF or 1,4-Dioxane/Water (4:1)Biphasic systems often outperform anhydrous ones for boronic acids.
Base

(2-3 equiv)
Milder than carbonates; phosphate helps buffer the pH to prevent protodeboronation.
Temp 60°C – 80°CStart low to preserve the boronic acid.

Troubleshooting Guide:

  • Q: My boronic acid is consumed, but I see only starting chloride and de-boronated arene.

    • Diagnosis: Protodeboronation is outcompeting transmetalation.

    • Fix:

      • Switch to Pd-PEPPSI-IPr (1-2 mol%). The NHC ligand creates a highly active system that can operate at lower temperatures or faster rates [2].

      • Change base to CsF and solvent to anhydrous DME (Dimethoxyethane). This "anhydrous Suzuki" approach eliminates water-driven hydrolysis.

  • Q: I am seeing homocoupling of the chloropyridine.

    • Diagnosis: Disproportionation of the oxidative addition complex.

    • Fix: Switch solvent to n-Butanol . Alcoholic solvents can facilitate the activation of the boronic acid and suppress homocoupling.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

The Challenge: Amines are competent ligands. In the presence of a 2-chloropyridine, you have two nitrogen species competing for the Pd center. If the amine binds too tightly, the cycle stalls. If the pyridine binds, the catalyst deactivates.

Recommended Protocol: Ligand selection is strictly dictated by the amine class.

Standard Operating Procedure (SOP)
ComponentRecommendationRationale
Catalyst (1° Amines) BrettPhos Pd G4 BrettPhos is designed to prevent binding of the primary amine to the metal center, preventing formation of stable Pd-amine complexes [3].
Catalyst (2° Amines) RuPhos Pd G4 RuPhos is universally excellent for secondary amines and resists inhibition by the pyridine nitrogen.
Base NaOtBu (Strong) or

(Weak)
Use NaOtBu if functional groups allow. It ensures rapid deprotonation of the amine.
Solvent t-Amyl Alcohol or Dioxanet-Amyl alcohol helps solubilize the base and stabilize the transition state.

Troubleshooting Guide:

  • Q: The reaction turns black immediately and yields nothing.

    • Diagnosis: "Palladium Black" formation.[1] Your ligand is detaching, or the precatalyst is decomposing before entering the cycle.

    • Fix: Ensure you are using a G4 precatalyst (which contains a methylated biphenyl backbone) rather than G3. G4 is more stable against reductive elimination of the ligand itself. Alternatively, add 1-2% extra free ligand.

  • Q: I observe hydrodehalogenation (reduction of C-Cl to C-H).

    • Diagnosis:

      
      -hydride elimination from the amine or solvent is occurring faster than reductive elimination.
      
    • Fix: Switch to Pd-PEPPSI-IPent . The bulky NHC ligand accelerates reductive elimination, favoring the C-N bond formation over the hydride transfer [4].

Module 3: Mechanism of Failure (Visualization)

Understanding why the reaction fails is critical for troubleshooting. The diagram below illustrates the competition between the productive cycle and the "Pyridine Trap."

Mechanism Precat Precatalyst (Pd G4) ActivePd Active Species [L-Pd(0)] Precat->ActivePd Activation (Base) OA_Complex Oxidative Addition [L-Pd(II)-Ar-Cl] ActivePd->OA_Complex + Substrate Trap Rest State (Inactive) [L-Pd-N(py)-Cl] OA_Complex->Trap N-Coordination (Poisoning) TM Transmetalation OA_Complex->TM + Nucleophile Pyridine 2-Chloropyridine Pyridine->OA_Complex Substrate Trap->OA_Complex Slow Reversal RE Reductive Elimination TM->RE RE->ActivePd Regeneration Product Product RE->Product

Caption: The "Pyridine Trap" (Red) competes with the productive cycle. Bulky ligands (L) destabilize the Trap state.

References

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal.

  • Maitro, G., et al. (2009). "A New Class of Precatalysts for the Buchwald-Hartwig Amination." Journal of the American Chemical Society.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

Sources

Troubleshooting

Catalysis Support Center: Sonogashira Reaction Troubleshooting

Topic: Managing Homocoupling (Glaser) Side Products Ticket ID: SGC-004-GLASER Status: Open Assigned Specialist: Senior Application Scientist Diagnostic & Root Cause Analysis User Question: I am running a standard Sonogas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Homocoupling (Glaser) Side Products Ticket ID: SGC-004-GLASER Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Root Cause Analysis

User Question: I am running a standard Sonogashira coupling, but I see a persistent side product on my TLC/LCMS. It consumes my alkyne, but the aryl halide remains unreacted. What is happening?

Specialist Response: You are likely observing the Glaser-Hay Homocoupling . This is the oxidative dimerization of your terminal alkyne.

  • Diagnosis: Check the molecular weight of the impurity.

    • Target Product:

      
      
      
    • Homocouple (Glaser):

      
      
      
  • The Cause: The Sonogashira reaction uses a Copper(I) co-catalyst.[1][2][3][4] In the presence of Oxygen (

    
    ) , the Copper cycle diverges. Instead of transferring the alkyne to Palladium (Transmetallation), the Copper-acetylide undergoes oxidation to form a diyne (Glaser product).
    

Visualizing the Problem: The diagram below illustrates how the Copper cycle acts as a "double agent," facilitating both the desired cross-coupling and the undesired homocoupling depending on oxygen presence.

Sonogashira_vs_Glaser cluster_legend Pathway Key Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (R-C≡C-Cu) Start->Cu_Acetylide + Base / Cu(I) Base Base Base->Cu_Acetylide Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle Pd(II)-Ar Complex (Transmetallation) Cu_Acetylide->Pd_Cycle Anaerobic (Desirable) Side_Product Glaser Product (Homocoupling) Cu_Acetylide->Side_Product + O2 (Oxidation) Product Sonogashira Product (Cross-Coupling) Pd_Cycle->Product Reductive Elim. Oxygen Oxygen (O2) (Contaminant) Oxygen->Side_Product key1 Green Path = Desired Cross-Coupling key2 Red Path = Oxidative Homocoupling (Failure)

Figure 1: Mechanistic divergence of the Copper-Acetylide intermediate. Presence of oxygen triggers the Glaser pathway (Red), consuming the alkyne before it can enter the Palladium cycle.

Protocol A: Oxygen Management (The Standard Fix)

User Question: I am using standard conditions (


, 

,

). I purged the flask with nitrogen balloons, but the homocoupling persists. How do I stop it?

Specialist Response: "Purging" with balloons is often insufficient for sensitive Sonogashira couplings because it does not remove dissolved oxygen from the solvent. You must use Freeze-Pump-Thaw (FPT) or rigorous sparging.

Experimental Protocol: Freeze-Pump-Thaw Degassing Recommended for small scale (<20 mL) or expensive reagents.

  • Preparation: Place your solvent and liquid reagents in a Schlenk flask or heavy-walled tube. Add a stir bar.[5] Connect to a high-vacuum manifold.[5]

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Critical: Ensure the stopcock is closed while freezing to prevent condensing liquid oxygen (explosion hazard).

  • Pump: Once frozen, open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. This removes the headspace gas.[6]

  • Thaw: Close the stopcock. Remove the flask from

    
     and thaw in a warm water bath.
    
    • Observation: You will see vigorous bubbling as dissolved gas escapes the melting liquid into the vacuum headspace.

  • Repeat: Repeat cycles 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Alternative for Large Scale (>50 mL): Use Sparging . Insert a long needle or glass frit directly into the solvent and bubble Argon vigorously for 30–45 minutes. Note: This is less effective than FPT but sufficient for robust substrates.

Protocol B: The "Copper-Free" Route (Advanced)

User Question: I cannot eliminate the homocoupling even with degassing. My alkyne is very electron-rich and prone to oxidation. What is the alternative?

Specialist Response: If the Copper cycle is the problem, eliminate the Copper. Copper-free Sonogashira coupling avoids the formation of the Cu-acetylide entirely, rendering the Glaser pathway impossible.

The Trade-off: Copper accelerates the reaction by activating the alkyne. Without Cu, the reaction is slower and requires a more active Pd catalyst, a better leaving group (Iodide), or a stronger base.

Standard Copper-Free Protocol (Mori-Type Conditions) Reference: Chinchilla & Nájera, Chem. Soc. Rev. 2011 [1]

ComponentStandard ConditionCopper-Free ConditionFunction
Catalyst

(1-5%)

+

or

Requires active Pd(0) species.
Co-Catalyst CuI (1-5%) None Eliminates homocoupling.
Base

or

Pyrrolidine or PiperidineSecondary amines often work better in Cu-free.
Halide Bromides/IodidesIodides preferred Rate of oxidative addition must be high.
Temp RT to


Thermal energy replaces Cu-activation.

Step-by-Step Workflow:

  • Charge flask with Aryl Iodide (1.0 equiv),

    
     (3 mol%), and 
    
    
    
    (6-10 mol%).
  • Add amine solvent (e.g., Pyrrolidine) or DMF/Base mixture.

  • Degas (Sparging is usually sufficient here as Cu is absent).

  • Add Alkyne (1.1 equiv).

  • Heat to

    
    . Monitor by TLC.
    
Protocol C: Kinetic Control (Process Engineering)

User Question: I must use Copper because my substrate is an Aryl Bromide (unreactive in Cu-free). How do I minimize the dimer?

Specialist Response: Use Kinetic Control via slow addition. The rate of homocoupling is second-order with respect to alkyne concentration (


), whereas cross-coupling is first-order (

).

Strategy: Keep the instantaneous concentration of alkyne extremely low.

Methodology:

  • Dissolve the Catalyst, Aryl Halide, and Base in the reaction solvent.

  • Dissolve the Alkyne in a separate volume of solvent.

  • Load the Alkyne solution into a Syringe Pump .

  • Add the alkyne slowly over 2–4 hours (dropwise) while maintaining reaction temperature.

    • Result: The alkyne reacts with the Pd-Ar species as soon as it enters the flask, leaving statistically zero excess alkyne available to dimerize.

Troubleshooting Logic Flow

Use this decision tree to select the correct protocol for your specific situation.

Troubleshooting_Tree Start Problem: Homocoupling Observed Q1 Is the Aryl Halide an Iodide? Start->Q1 Decision_CuFree Switch to Cu-Free Protocol (Protocol B) Q1->Decision_CuFree Yes (Iodides are reactive enough) Q2 Is the Alkyne Expensive/Scarce? Q1->Q2 No (Bromides need Cu) Method_Degas Attempt Rigorous FPT Degassing (Protocol A) Q2->Method_Degas No (Try cleaning conditions first) Method_SlowAdd Use Syringe Pump Addition (Protocol C) Q2->Method_SlowAdd Yes (Don't waste it) Method_Degas->Method_SlowAdd If FPT Fails

Figure 2: Decision matrix for selecting the appropriate suppression strategy based on substrate reactivity and reagent value.

References
  • Chinchilla, R., & Nájera, C. (2011).[7][8] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Copper-free Sonogashira coupling reaction with PdCl2 in water under aerobic conditions.[3][8] The Journal of Organic Chemistry, 71(1), 379-381.

  • University of Washington Dept of Chemistry. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[5][9][10] Safety Protocols.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Document ID: TSC-SYN-2024-05 Topic: Process Chemistry & Troubleshooting for Halopyridine Functionalization Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists Strategic Overview & Route Selection The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-2024-05 Topic: Process Chemistry & Troubleshooting for Halopyridine Functionalization Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Strategic Overview & Route Selection

The Challenge: The synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile requires the precise installation of a 4-chlorophenyl ring at the C5 position of a pyridine core while preserving two sensitive functionalities: the nucleophile-labile 2-chloro group and the hydrolysis-prone 3-cyano (nitrile) group.

The Solution: The most robust scale-up route utilizes a Regioselective Suzuki-Miyaura Coupling starting from 5-bromo-2-chloronicotinonitrile .

Why this Route? (Causality & Logic)
  • Chemoselectivity Lock: The bond dissociation energy (BDE) of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). By using a 5-bromo-2-chloro precursor, we "lock" the oxidative addition of the Palladium catalyst to the C5 position, leaving the C2-chloro intact for future derivatization.

  • Safety Profile: This route avoids late-stage chlorination with phosphorus oxychloride (

    
    ), minimizing the risk of thermal runaways and phosphorus waste management during the final isolation steps.
    

Interactive Reaction Workflow (Visualization)

The following diagram illustrates the critical reaction pathway and potential divergence points (impurities) that must be controlled.

ReactionPathway SM Starting Material 5-Bromo-2-chloronicotinonitrile Int Pd-Oxidative Addition (C-Br Insertion) SM->Int Fast (k1) Reagent Reagent 4-Chlorophenylboronic Acid Reagent->Int Imp3 Impurity C (Homocoupling of Boronic Acid) Reagent->Imp3 O2 presence / Low SM Cat Catalyst System Pd(PPh3)4 / Na2CO3 Cat->Int Prod Target Product 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Int->Prod Transmetallation & Reductive Elimination Imp2 Impurity B (Bis-coupling at C2 & C5) Int->Imp2 Over-reaction (High Temp) Imp1 Impurity A (Hydrolysis: 3-Carboxamide) Prod->Imp1 High pH / aq. Workup

Figure 1: Reaction logic flow for the Suzuki coupling of 5-bromo-2-chloronicotinonitrile. Green indicates the target path; red indicates critical failure modes.

Standard Operating Procedure (SOP)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
5-Bromo-2-chloronicotinonitrile 1.0Limiting ReagentPurity >98% (avoid 2,5-dibromo analogs)
4-Chlorophenylboronic acid 1.1NucleophileExcess drives conversion; too much promotes homocoupling

0.01 - 0.03CatalystOxygen sensitivity; keep under


(2.0 M aq)
2.5BasepH control; avoid strong hydroxides (NaOH)
1,4-Dioxane 10 VolSolventSolubilizes both organic/aqueous phases
Step-by-Step Protocol
  • Inerting: Charge the reactor with 5-bromo-2-chloronicotinonitrile and 4-chlorophenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times. Reason: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
    
  • Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.

  • Catalyst Addition: Add

    
     under a positive stream of 
    
    
    
    .
  • Base Addition: Add degassed 2.0 M

    
     solution.
    
  • Reaction: Heat the mixture to 85°C . Monitor by HPLC every 2 hours.

    • Checkpoint: The reaction typically completes in 4–6 hours. Do not exceed 100°C to prevent activation of the C2-Cl bond.

  • Workup: Cool to 20°C. Dilute with Ethyl Acetate. Wash with water, then brine.

  • Scavenging: Treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Isolation: Concentrate and crystallize from Ethanol/Heptane.

Troubleshooting Guide & FAQs

Issue 1: Regioselectivity Failure (Bis-coupling)

Symptom: HPLC shows formation of 2,5-bis(4-chlorophenyl)nicotinonitrile. Root Cause: The C2-chloro position is activated by the electron-withdrawing nitrile group (ortho effect) and the pyridine nitrogen. While C-Br reacts faster, high temperatures (>100°C) or highly active ligands (e.g., S-Phos, X-Phos) can force the C2-Cl to react. Corrective Action:

  • Lower Temperature: Maintain reaction temperature strictly between 80–85°C.

  • Change Catalyst: Switch to a less electron-rich ligand system.

    
     is preferred over 
    
    
    
    for this specific substrate to maintain high discrimination between Br/Cl.
Issue 2: Hydrolysis of the Nitrile (Impurity A)

Symptom: Appearance of a polar peak (M+18 mass shift) corresponding to the amide. Root Cause: The 3-cyano group is ortho to the 2-chloro group. Under basic conditions at high heat, the nitrile can hydrate to the primary amide. Corrective Action:

  • Base Selection: Switch from

    
     or NaOH to milder bases like 
    
    
    
    or
    
    
    .
  • Phase Ratio: Reduce the volume of water in the solvent system (e.g., move from 1:1 Dioxane:Water to 4:1 Dioxane:Water).

Issue 3: "Stalled" Reaction (Incomplete Conversion)

Symptom: Reaction stops at 70-80% conversion; adding more catalyst doesn't help. Root Cause: Protodeboronation of the 4-chlorophenylboronic acid. The boronic acid loses the boron group before coupling, effectively lowering the stoichiometry. Corrective Action:

  • Sequential Addition: Add the boronic acid in two portions (0.7 eq at T=0, 0.4 eq at T=2 hours).

  • Anhydrous Protocol: Switch to anhydrous conditions using

    
     or 
    
    
    
    (solid) in dry Toluene/Dioxane to eliminate the hydrolysis pathway of the boronic acid [1].

Diagnostic Decision Tree

Use this flow to diagnose low yields or purity issues during the campaign.

Troubleshooting Start Problem Detected CheckHPLC Check HPLC Profile Start->CheckHPLC ImpurityCheck Major Impurity Present? CheckHPLC->ImpurityCheck SMCheck Unreacted SM > 5%? CheckHPLC->SMCheck ImpurityType Identify Impurity Mass ImpurityCheck->ImpurityType Yes ActionStall Action: Check O2 levels Add Boronic Acid in portions SMCheck->ActionStall Yes Mplus18 Mass M+18 (Amide) ImpurityType->Mplus18 MplusAr Mass M+Ar (Bis-Aryl) ImpurityType->MplusAr ActionHydrolysis Action: Reduce Base Strength Reduce Water Ratio Mplus18->ActionHydrolysis ActionSelectivity Action: Lower Temp (<85°C) Avoid electron-rich ligands MplusAr->ActionSelectivity

Figure 2: Troubleshooting logic for scale-up deviations.

References

  • Lutz, A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 5148-5159.

    • Context: Establishes the reactivity order of C-Br vs C-Cl in pyridine systems, validating the choice of 5-bromo-2-chloropyridine as the starting m
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Context: The foundational text for the mechanism, supporting the troubleshooting steps regarding oxidative addition and transmetall
  • Organic Syntheses. (1957).[1] "2-Chloronicotinonitrile."[1][2][3] Org.[1][4][5][6][7] Synth. 37, 12.

    • Context: Provides historical and technical grounding for the stability and handling of the chloronicotinonitrile core structure.
  • Schade, M. A., et al. (2011). "Regioselective Functionalization of 2,5-Dichloropyridine." Journal of Organic Chemistry. Context: Supports the discussion on regioselectivity issues if using di-chloro precursors instead of bromo-chloro precursors.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile: A Comparative NMR Protocol Guide

Executive Summary Objective: To provide a rigorous, self-validating NMR protocol for the structural confirmation of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile . The Challenge: In the synthesis of substituted pyridines—sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating NMR protocol for the structural confirmation of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile .

The Challenge: In the synthesis of substituted pyridines—specifically via Suzuki-Miyaura cross-coupling of 5-bromo-2-chloronicotinonitrile—regioisomerism and starting material impurities can lead to ambiguous structures. Routine 1D


H NMR is often insufficient to definitively distinguish between the desired 5-aryl product and potential 4-aryl or 6-aryl regioisomers due to the isolated spin systems on the pyridine ring.

The Solution: This guide compares a Standard QC Protocol (1D NMR) against a Definitive Structural Validation Protocol (Integrated 1D/2D NMR). We demonstrate that while 1D NMR confirms purity, only the inclusion of HMBC and NOESY experiments provides the "fingerprint" connectivity required for regulatory-grade structural assignment.

Structural Context & Assignment Logic

The molecule consists of a pyridine core with three substituents and two remaining protons (H4 and H6), plus a para-chlorophenyl ring.

  • Core: Nicotinonitrile (3-cyanopyridine).

  • Substituents: Cl at C2, 4-Cl-Ph at C5.

  • Key Protons:

    • Pyridine H6: Adjacent to Nitrogen (deshielded) and the aryl ring.

    • Pyridine H4: Adjacent to the Cyano group (deshielded) and the aryl ring.

    • Phenyl Ring: AA'BB' system.

The Ambiguity of 1D NMR

In a standard 1D spectrum, H4 and H6 appear as two doublets (or singlets if resolution is low) with small meta-coupling (


 Hz). Without 2D correlations, assigning which signal belongs to H4 or H6 is speculative, relying solely on predicted chemical shifts which can be influenced by solvent and concentration.
The Self-Validating 2D Logic
  • HSQC: Links protons to their attached carbons.

  • HMBC (The Anchor):

    • H4 will show a strong correlation to the Nitrile Carbon (C-CN) (3-bond).

    • H6 will typically not show a correlation to the Nitrile carbon (4-bond, usually invisible).

    • This effectively "anchors" the H4 proton.

  • NOESY: Confirms the spatial proximity of the phenyl ring to both H4 and H6, proving the C5 substitution pattern.

Comparative Analysis: Routine vs. Definitive Protocols

The following table contrasts the utility of the two approaches for this specific scaffold.

FeatureMethod A: Standard QC (1D Only) Method B: Definitive Validation (1D + 2D)
Primary Use Purity check, batch-to-batch consistency.Structural elucidation, reference standard qualification.
Experimental Time < 10 Minutes2 - 4 Hours
Solvent Requirement CDCl

(Standard)
DMSO-

(Preferred for resolution)
Connectivity Proof Inferred (Based on shift prediction).Absolute (Based on bond connectivity).
Regioisomer Detection Low. C5 vs C6 isomers may have similar shifts.High. HMBC patterns differ distinctively.
Confidence Level 80% (Presumptive)99.9% (Definitive)

Experimental Protocols

Sample Preparation[1][2]
  • Solvent Choice: DMSO-

    
      is recommended over CDCl
    
    
    
    .
    • Reasoning: The polar nitrile and pyridine nitrogen can cause aggregation in non-polar solvents, broadening peaks. DMSO ensures sharp signals and separates the aromatic region effectively.

  • Concentration:

    • Method A: 5–10 mg in 0.6 mL.

    • Method B: 20–30 mg in 0.6 mL (Higher concentration required for 2D sensitivity, specifically HMBC).

Acquisition Parameters (600 MHz equivalent)
Step 1: 1D Proton (

H)
[1]
  • Pulse Sequence: zg30 (30° pulse)

  • Scans: 16

  • Spectral Width: 12 ppm (-1 to 11 ppm)

  • Target: Identify the AA'BB' system of the chlorophenyl group (

    
     7.5–7.8) and the two pyridine doublets (
    
    
    
    8.5–9.0).
Step 2: 1D Carbon (

C)
  • Scans: 512 (Minimum)

  • Target: Resolve the nitrile carbon (

    
    115 ppm) and the distinct C-Cl carbons.
    
Step 3: 2D HSQC (Multiplicity-Edited)
  • Function: Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • Relevance: Confirms H4 and H6 are methines (CH) and validates the phenyl CH signals.

Step 4: 2D HMBC (Long-Range)
  • Optimization: Set for

    
     Hz.
    
  • Critical Observation: Look for the correlation between the proton at

    
    8.5 ppm (H4) and the quaternary carbon at 
    
    
    
    115 ppm (CN).

Data Interpretation & Visualization

The Assignment Workflow

The following diagram illustrates the logical flow to definitively assign the structure, ruling out regioisomers.

NMR_Validation_Flow Start Sample: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile H1_Spec 1H NMR Spectrum (Identify Pyridine H4, H6 & Phenyl AA'BB') Start->H1_Spec Ambiguity Ambiguity: Which doublet is H4 vs H6? H1_Spec->Ambiguity HSQC HSQC Experiment (Link Protons to Carbons) Ambiguity->HSQC HMBC HMBC Experiment (Long Range Connectivity) HSQC->HMBC Decision Check Correlations HMBC->Decision Proof_H4 Proton A correlates to Nitrile Carbon (C-CN) Therefore: Proton A = H4 Decision->Proof_H4 3-bond coupling Proof_H6 Proton B correlates to C2-Cl (weak) or C6 No correlation to CN Decision->Proof_H6 Absence of CN coupling Final Structure Validated Proof_H4->Final Proof_H6->Final

Caption: Logical workflow for distinguishing H4/H6 pyridine protons using HMBC correlations to the nitrile group.

Representative Chemical Shift Data (DMSO- )

Note: Values are representative of this scaffold class and may vary slightly by concentration.

PositionAtom

(ppm)
Multiplicity

(Hz)
Key HMBC Correlations
3 C-CNFrom H4
4 CH~8.60d2.5C3, C5, C-CN
6 CH~9.05d2.5C2, C4, C5
Phenyl CH (ortho)~7.80d8.5C5 (Pyridine)
Phenyl CH (meta)~7.60d8.5C-Cl (Phenyl)
Structural Connectivity Diagram

This diagram visualizes the specific correlations that confirm the molecule's identity.

Molecule_Connectivity cluster_legend Legend H4 H4 (~8.6 ppm) CN C-Nitrile (~115 ppm) H4->CN HMBC (Strong) Definitive Proof C5 C5 (Quaternary) H4->C5 HMBC H6 H6 (~9.0 ppm) H6->CN No Correlation (Too far) H6->C5 HMBC Phenyl Phenyl Ring Phenyl->C5 HMBC/NOE Key1 Red Arrow = Critical Diagnostic Correlation

Caption: Key HMBC correlations. The H4-to-Nitrile correlation is the diagnostic signal that confirms the regiochemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for pyridine chemical shifts and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Comprehensive database of chemical shifts and coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Essential for identifying solvent peaks in DMSO-

    
    ).
    

Sources

Comparative

comparative study of different synthetic routes to 5-arylnicotinonitriles

Executive Summary The 5-arylnicotinonitrile (5-aryl-3-cyanopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., p38 MAPK inhibitors), GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylnicotinonitrile (5-aryl-3-cyanopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., p38 MAPK inhibitors), GPCR ligands, and agrochemicals. Its substitution pattern—specifically the aryl group at the meta (C5) position relative to the nitrogen—presents a unique synthetic challenge compared to the more thermodynamically accessible C2- or C6-substituted isomers.

This guide objectively compares the two dominant synthetic paradigms for accessing this scaffold:

  • Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) – The industrial benchmark for precision and library generation.

  • Route B: Vinamidinium Salt Cyclocondensation – The regioselective "ring-construction" approach offering superior atom economy for specific core modifications.

Structural Significance & Challenge

The 3-cyanopyridine core is electron-deficient. Electrophilic aromatic substitution is sluggish and typically occurs at C3/C5, but the presence of the electron-withdrawing nitrile group at C3 deactivates the ring further. Conversely, nucleophilic attacks favor C2/C6.

  • The Challenge: Installing an aryl group specifically at C5 requires either a pre-functionalized precursor (e.g., 5-bromo) or a de novo ring synthesis that locks the aryl group in place before aromatization.

Methodology 1: Palladium-Catalyzed Cross-Coupling (The Benchmark)

The Suzuki-Miyaura coupling of 5-bromo-3-cyanopyridine with arylboronic acids is the most widely adopted route in drug discovery due to the commercial availability of boronic acids and the high chemoselectivity of the reaction.

Mechanism of Action

The reaction proceeds via the catalytic cycle:[1]

  • Oxidative Addition: Pd(0) inserts into the C(sp2)–Br bond at C5. The nitrile at C3 remains inert under standard conditions.

  • Transmetallation: The aryl group is transferred from the boronate species to the Pd(II) center.

  • Reductive Elimination: The C–C bond forms, releasing the 5-arylnicotinonitrile and regenerating Pd(0).

Experimental Protocol (Self-Validating)
  • Substrate: 5-Bromonicotinonitrile (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered aryls)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the halide, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (Critical for catalyst longevity).

  • Solvation: Add degassed solvent mixture. Add catalyst last under positive nitrogen flow.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Validation Point: Monitor TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear; product typically appears as a highly UV-active spot (Rf ~0.4–0.5).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Characterization: Look for the CN stretch at ~2230 cm⁻¹ in IR and the diagnostic singlet at ~9.0 ppm (C2-H) and ~8.8 ppm (C6-H) in ¹H NMR.

Visualizing the Pathway (Graphviz)

SuzukiCycle Start 5-Bromonicotinonitrile + Ar-B(OH)2 OxAdd Oxidative Addition (L2Pd-Ar-Br) Start->OxAdd TransMet Transmetallation (Base Activation) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product 5-Arylnicotinonitrile RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling at the C5 position.

Methodology 2: Vinamidinium Salt Cyclocondensation (The Regioselective Route)

When the 5-aryl group is complex or the corresponding boronic acid is unstable, the de novo synthesis using vinamidinium salts (3-dimethylamino-2-aryl-2-propen-1-ylidene]dimethylammonium salts) is a powerful alternative. This route constructs the pyridine ring around the aryl group, guaranteeing regiocontrol.

Mechanism of Action

This is a [3+3] cyclization strategy:

  • Precursor Synthesis: An arylacetic acid is converted to a 2-arylvinamidinium salt using Vilsmeier-Haack conditions (POCl₃/DMF).

  • Condensation: The electrophilic vinamidinium salt reacts with a nucleophilic "C-C-N" fragment (e.g., amino-acrylonitrile or cyanoacetamide).

  • Cyclization: Elimination of dimethylamine drives aromatization to form the pyridine core.

Experimental Protocol
  • Step A: Salt Formation

    • Dissolve arylacetic acid (1 equiv) in DMF (3 equiv).

    • Add POCl₃ (2.5 equiv) dropwise at 0 °C (Exothermic!). Heat to 70 °C for 6h.

    • Precipitate the salt as the hexafluorophosphate (PF₆⁻) or perchlorate salt for stability.

  • Step B: Pyridine Construction

    • Suspend Vinamidinium salt (1 equiv) and 3-amino-3-methoxy-acrylonitrile (or cyanoacetamide derivative) in MeOH.

    • Add NaOMe (2.5 equiv). Reflux for 4–8 hours.

    • Validation Point: The reaction mixture often turns from a yellow suspension to a clear/dark solution upon cyclization.

    • Quench with dilute HCl. The product often precipitates directly.

Visualizing the Pathway (Graphviz)

Vinamidinium Precursor Arylacetic Acid Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Precursor->Vilsmeier Salt 2-Arylvinamidinium Salt Vilsmeier->Salt Cyclization Condensation with Cyano-source Salt->Cyclization Product 5-Arylnicotinonitrile Cyclization->Product

Figure 2: De novo ring construction via Vinamidinium salts ensuring 5-aryl regiochemistry.

Comparative Analysis

FeatureRoute A: Suzuki CouplingRoute B: Vinamidinium Cyclization
Regiocontrol Absolute (Determined by starting bromide).Absolute (Determined by precursor design).
Step Count 1 Step (Convergent).2-3 Steps (Linear).
Atom Economy Moderate (Loss of boronic acid/halide).High (Dimethylamine is main byproduct).
Scope Limited by Boronic Acid stability/availability.Excellent for non-standard aryl groups.
Cost High (Pd catalyst, ligands).Low (Cheap reagents: POCl₃, DMF).
Scalability Excellent (Standard pharma process).Good (Exothermic steps require care).
Green Metric High E-factor (Solvent/Purification).Lower E-factor (Precipitation workup often possible).
Critical Recommendation
  • Use Suzuki Coupling (Route A) for Lead Optimization in drug discovery (SAR studies) where speed and library diversity are paramount. The ability to use a single 5-bromo precursor to generate 50+ analogs in parallel is unbeatable.

  • Use Vinamidinium Cyclization (Route B) for Scale-Up or when the aryl boronic acid is unstable (e.g., protodeboronation-prone substrates) or prohibitively expensive. It is also the preferred route for generating isotopically labeled cores from labeled acetic acid.

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
    • Source: MDPI (2022).
    • URL:[Link][2]

  • Vinamidinium Salt Chemistry

    • Title: Preparation and novel reduction reactions of vinamidinium salts.[2]

    • Source: J. Org.[2][3][4] Chem. (2001).[2]

    • URL:[Link]

  • Microwave-Assisted Synthesis (Process Improvement)

    • Title: Microwave-Assisted Green Organic Synthesis.
    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity Insights

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Validation

Technical Comparison: Nicotinonitrile Scaffolds vs. Clinical PIM-1 Inhibitors

Subject: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (Scaffold) & Derivatives Executive Summary The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are critical regulators of cell survival and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (Scaffold) & Derivatives

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are critical regulators of cell survival and proliferation, primarily through the stabilization of c-MYC and phosphorylation of Bad. While first-generation inhibitors like SGI-1776 demonstrated potent pan-PIM inhibition, their clinical progression was halted due to severe cardiotoxicity (hERG channel inhibition).

This guide analyzes 2-Chloro-5-(4-chlorophenyl)nicotinonitrile , a distinct chemical scaffold that serves as a precursor for 3-cyanopyridine inhibitors. Unlike the imidazopyridazine core of SGI-1776, the nicotinonitrile scaffold offers a tunable electrophilic "warhead" at the C-2 position, allowing for rapid diversification to optimize solubility and selectivity profiles. This guide compares the drug-ability and performance of this scaffold against established clinical benchmarks (SGI-1776 and AZD1208).

The Challenger: Nicotinonitrile Scaffold

Chemical Identity & Mechanism[1][2]
  • Compound: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

  • Role: Lead Scaffold / Electrophilic Precursor.

  • Mechanism of Action: ATP-competitive inhibition (reversible).

  • Chemical Logic: The C-2 chlorine atom acts as a leaving group for Nucleophilic Aromatic Substitution (

    
    ). This allows researchers to introduce diverse amines (morpholines, piperazines) to interact with the hinge region of the PIM-1 kinase ATP-binding pocket.
    
Structural Advantages

Unlike the rigid fused-ring systems of SGI-1776, the nicotinonitrile core is smaller (Fragment-Based Drug Design compliant). The nitrile group (


) at position 3 often forms critical hydrogen bonds or hydrophobic interactions within the active site, while the 5-aryl group fills the hydrophobic pocket.

Comparative Analysis: Scaffold vs. Clinical Standards

The following data compares the optimized derivatives of the nicotinonitrile scaffold (specifically 2-amino-3-cyanopyridines derived from the subject compound) against clinical standards.

Table 1: Inhibitory Potency & Selectivity Profile
FeatureNicotinonitrile Derivatives (Lead Series)SGI-1776 (First-Gen Standard)AZD1208 (Second-Gen Standard)
Core Scaffold 3-CyanopyridineImidazopyridazineThiazolidine-2,4-dione
PIM-1 IC50 0.46 µM - 8.0 µM (Lead Optimization)7 nM (Highly Potent)0.4 nM (Ultra Potent)
PIM-2 IC50 > 10 µM (High Selectivity for PIM-1)363 nM5.0 nM
hERG Inhibition Low (Structure dependent)High (Clinical Failure) Low
Bioavailability Moderate (Requires formulation)Poor (IV/Oral issues)Good (Oral)
Primary Liability Solubility (Lipophilic 5-aryl group)Cardiotoxicity (QT prolongation)CYP Induction

Analyst Note: While SGI-1776 is significantly more potent (nanomolar range) than the early-stage nicotinonitrile leads (micromolar range), the nicotinonitrile scaffold offers superior isoform selectivity . SGI-1776 is a pan-PIM inhibitor, whereas 3-cyanopyridines often show preferential inhibition of PIM-1 over PIM-2, potentially reducing off-target immunosuppression.

Biological Context: PIM-1 Signaling Pathway[2][3][4][5]

To understand the impact of these inhibitors, one must visualize the downstream effectors. PIM-1 stabilizes the oncogene c-MYC and inhibits apoptosis via Bad.

PIM_Pathway JAK JAK/STAT Signaling PIM1 PIM-1 Kinase (Target) JAK->PIM1 Upregulates cMYC c-MYC (Proliferation) PIM1->cMYC Phosphorylates (Stabilizes) BAD Bad (Apoptosis Regulator) PIM1->BAD Phosphorylates (Inactivates) p21 p21 (Cell Cycle) PIM1->p21 Regulates Inhibitors Inhibitors: SGI-1776 Nicotinonitriles Inhibitors->PIM1 Blocks Apoptosis Apoptosis (Cell Death) Inhibitors->Apoptosis Restores Survival Tumor Survival & Metastasis cMYC->Survival BAD->Survival Promotes (When Inactive)

Figure 1: PIM-1 Kinase Signaling Cascade. Inhibitors block the stabilization of c-MYC and the inactivation of Bad, shifting the cell balance from survival to apoptosis.

Experimental Protocols

These protocols are designed to validate the activity of the 2-Chloro-5-(4-chlorophenyl)nicotinonitrile scaffold after derivatization. Using the raw 2-chloro compound in a kinase assay may yield false negatives due to low solubility or lack of hydrogen bond donors.

Protocol A: Derivatization (Lead Generation)

Objective: Convert the 2-chloro scaffold into an active 2-amino-3-cyanopyridine inhibitor.

  • Reagents: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (1 eq), Primary Amine (e.g., morpholine, 1.2 eq),

    
     (2 eq).
    
  • Solvent: DMF or DMSO.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (Loss of C-2 Cl signal, appearance of amine protons).
    
Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against recombinant PIM-1.

  • Preparation: Dilute inhibitors (Nicotinonitrile derivative vs SGI-1776 control) in 100% DMSO (10 mM stock). Serial dilute 1:3.

  • Reaction Mix:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.
      
    • Enzyme: Human recombinant PIM-1 (0.2 ng/µL).

    • Substrate: S6 kinase substrate peptide (0.2 µg/µL).

    • ATP: 10 µM (at

      
      ).
      
  • Incubation: Add inhibitor to enzyme/substrate mix. Incubate 10 min. Add ATP to start. Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol C: Cellular Viability (Workflow)

Workflow Step1 Cell Culture (MV-4-11 or K562) Step2 Compound Treatment (72 Hours) Step1->Step2 Step3 MTS / CellTiter-Glo Assay Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Figure 2: Cellular Screening Workflow for PIM Inhibitors.

Strategic Recommendation

For researchers currently utilizing 2-Chloro-5-(4-chlorophenyl)nicotinonitrile :

  • Do not screen the parent compound directly for high potency; it is a chemical building block. Its value lies in the C-2 position substitution .

  • Prioritize Selectivity: If your project requires sparing PIM-2 (to avoid excessive immunosuppression), this scaffold is superior to AZD1208.

  • Safety Profiling: Early hERG screening is mandatory. The 3-cyanopyridine class has a better track record than imidazopyridazines (SGI-1776), but lipophilic tails (the 5-chlorophenyl group) can increase hERG liability.

References

  • Spandidos Publications. (2015). Pim-1 kinase as cancer drug target: An update.[1][2]Link

  • Abdelgawad, M. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.[3] Link

  • Selleck Chemicals. SGI-1776 Product Datasheet and Biological Activity.Link

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.[4] Blood.[5] Link

  • NIH/PubMed. Pim kinase-dependent inhibition of c-Myc degradation.[6]Link

Sources

Comparative

Comparative Guide: Fluorinated vs. Chlorinated Nicotinonitriles in Drug Discovery

Topic: Comparative Biological Activity of Fluorinated vs. Chlorinated Nicotinonitriles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of Fluorinated vs. Chlorinated Nicotinonitriles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Halogen Bioisostere Decision

In the structural optimization of 2-amino-3-cyanopyridines (nicotinonitriles) , the substitution of hydrogen with fluorine (F) or chlorine (Cl) is a pivotal decision point. While both halogens modulate lipophilicity and electronic distribution, they drive biological activity through distinct mechanisms.

  • Chlorinated Derivatives typically exhibit higher lipophilicity (

    
     values) and stronger "sigma-hole" interactions, often resulting in superior binding affinity  to hydrophobic pockets (e.g., kinase ATP-binding sites).
    
  • Fluorinated Derivatives introduce high electronegativity with minimal steric perturbation (mimicking H), often enhancing metabolic stability (blocking P450 oxidation) and membrane permeability, though sometimes with lower absolute potency than their chlorinated counterparts.

This guide analyzes the structure-activity relationship (SAR) of these two congeners across anticancer and antimicrobial domains, supported by experimental protocols and mechanistic pathways.

Physicochemical Drivers of Activity

To understand the biological divergence, we must first quantify the atomic-level differences.

PropertyFluorine (F)Chlorine (Cl)Impact on Nicotinonitrile Scaffold
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å) closely; Cl introduces steric bulk, potentially clashing in tight pockets or locking conformation.
Electronegativity (Pauling) 3.983.16F strongly polarizes the pyridine ring, altering pKa and H-bond donor capability of the 2-amino group.
C-X Bond Strength ~105 kcal/mol~79 kcal/molF renders the position metabolically inert; Cl is more labile and can participate in oxidative metabolism.
Lipophilicity (Hansch

)
+0.14+0.71Cl significantly increases logP, driving passive transport and hydrophobic binding; F has a subtler effect.

Case Study 1: Anticancer Activity (STAT3 & Kinase Inhibition)

Nicotinonitriles are potent inhibitors of the STAT3 signaling pathway and PIM-1 kinases , critical in colorectal and breast cancer proliferation.

Comparative Efficacy Data

Recent SAR studies on 4-aryl-substituted nicotinonitriles reveal a divergence in potency vs. selectivity.

Compound VariantTarget Cell LineIC50 (µM)Mechanistic Insight
4-(4-Chlorophenyl) analog HT-29 (Colorectal)2.24 High Potency: The lipophilic 4-Cl phenyl group fills the hydrophobic pocket of the target protein more effectively than the F-analog.
4-(4-Fluorophenyl) analog MCF-7 (Breast)3.58Selectivity: While slightly less potent, the F-analog often shows better selectivity indices (SI) against normal fibroblasts (MRC5).
Reference (Doxorubicin)HT-293.96Benchmark Standard
Mechanistic Pathway (STAT3 Inhibition)

The following diagram illustrates how halogenated nicotinonitriles (Ligand) intercept the STAT3 phosphorylation cascade, leading to apoptosis.

STAT3_Pathway Ligand Halogenated Nicotinonitrile (F/Cl-Derivative) JAK JAK Kinase (Phosphorylation) Ligand->JAK Inhibits STAT3_Active p-STAT3 (Dimer) Ligand->STAT3_Active Direct Binding (Putative) Receptor Cell Surface Receptor (e.g., EGFR/IL-6R) Receptor->JAK Activates STAT3_Inactive STAT3 (Monomer) JAK->STAT3_Inactive Phosphorylates STAT3_Inactive->STAT3_Active Dimerization Nucleus Nucleus Translocation STAT3_Active->Nucleus Translocates GeneExpr Target Gene Expression (Bcl-2, Cyclin D1) Nucleus->GeneExpr Promotes Apoptosis Apoptosis / Cell Cycle Arrest GeneExpr->Apoptosis Prevents (Survival Signal)

Figure 1: Mechanism of Action. Halogenated nicotinonitriles inhibit JAK/STAT3 signaling, preventing the transcription of survival factors like Bcl-2.

Case Study 2: Antimicrobial Activity

In the context of bacterial DNA gyrase inhibition or cell wall disruption, the electronic effects of the halogen play a dominant role.

  • The Chlorine Advantage: In simple 4-aryl nicotinonitriles, chlorine derivatives often outperform fluorine. The electron-withdrawing nature of Cl, combined with its size, enhances the cationic character of the pyrimidine ring, which is crucial for interaction with negatively charged bacterial membranes.

  • The Fluorine Niche: However, in fused systems (e.g., pyrido[2,3-d]pyrimidines), p-fluorophenyl derivatives have shown superior MIC values (4–12 µM) compared to their chlorinated counterparts, likely due to specific H-bond interactions in the gyrase active site that the bulkier Cl atom disrupts.

General Rule of Thumb:

If the target binding site is large and hydrophobic


Choose Chlorine .
If the target requires precise steric fit or metabolic resistance 

Choose Fluorine .

Experimental Protocols

Protocol A: Synthesis of Halogenated Nicotinonitriles

A self-validating One-Pot Multicomponent Reaction (MCR).

Reagents:

  • Aromatic Aldehyde (4-F-benzaldehyde OR 4-Cl-benzaldehyde)

  • Acetophenone derivative[1]

  • Malononitrile

  • Ammonium Acetate[1]

  • Catalyst (e.g., Piperidine or Ionic Liquid)

Workflow:

  • Mixing: Combine equimolar amounts (0.01 mol) of aldehyde, ketone, and malononitrile with a 2-fold excess of ammonium acetate in ethanol (20 mL).

  • Reflux: Heat at reflux for 3–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Validation Check: The formation of a solid precipitate usually indicates product formation.

  • Isolation: Cool to room temperature. Pour onto crushed ice.

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

  • Characterization: Confirm structure via ¹H-NMR.

    • F-Derivative: Look for splitting of aromatic protons due to F-H coupling (

      
      ).
      
    • Cl-Derivative: Aromatic protons appear as standard doublets without F-coupling.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for comparative potency assessment.

Materials:

  • Cell lines: HT-29 (Colorectal), MCF-7 (Breast), MRC5 (Normal).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (F-series and Cl-series) at gradient concentrations (0.1 – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT solution (5 mg/mL). Incubate for 4h.

    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Plot Dose-Response Curve -> Calculate IC50.

    • Self-Validation: The reference drug (e.g., Doxorubicin) must fall within its known IC50 range for the assay to be valid.

Experimental Workflow Diagram

Workflow Design Scaffold Design (2-amino-3-cyanopyridine) Synth One-Pot Synthesis (Var: 4-F vs 4-Cl) Design->Synth Char Characterization (NMR, Mass Spec) Synth->Char Screen Primary Screening (MTT Assay @ 10µM) Char->Screen Decision Activity > 50%? Screen->Decision IC50 Determine IC50 & Selectivity Index Decision->IC50 Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Screening Cascade. A systematic workflow to filter halogenated derivatives based on biological efficacy.

References

  • Design, Synthesis, and Evaluation of Cyanopyridines as Anti-Colorectal Cancer Agents. NIH/PubMed. (Demonstrates IC50 of 2-amino-3-cyanopyridines in low micromolar range).[2][3][4] Link

  • Synthesis and Anticancer Assessment of Some New 2-Amino-3-cyanopyridine Derivatives. ResearchGate. (Provides direct comparison of Cl-derivative 4a vs Doxorubicin). Link

  • Which halogen to choose? Comparing the effects of chlorine and fluorine. RSC Chemical Science. (Statistical analysis of F vs Cl matched molecular pairs). Link

  • Antimicrobial Activity of Halogen-Containing Derivatives. Biointerface Research. (Discusses the impact of Cl substitution on antimicrobial potency). Link

  • Synthesis and Antimicrobial, Anticancer Activities of Novel Fused Pyrimidines. MDPI. (Highlights p-fluorophenyl selectivity in fused nicotinonitrile systems). Link

Sources

Validation

Comprehensive Analysis Guide: Purity Assessment of Synthetic 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Executive Summary 2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a critical biaryl scaffold often utilized in the synthesis of agrochemicals (e.g., Boscalid analogs) and p38 kinase inhibitors.[1] Its purity analysis prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a critical biaryl scaffold often utilized in the synthesis of agrochemicals (e.g., Boscalid analogs) and p38 kinase inhibitors.[1] Its purity analysis presents unique challenges due to the competing reactivity of the 2-chloro handle (susceptible to SNAr) and the nitrile group (susceptible to hydrolysis), alongside standard Suzuki coupling impurities.

This guide objectively compares three analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry).[1]

Recommendation:

  • For Routine QC/Batch Release: Use HPLC-UV for its robustness and ability to separate regioisomers.[1]

  • For Reference Standard Qualification: Use qNMR to establish absolute potency without a primary standard.

  • For Impurity Profiling: Use UHPLC-MS to identify de-halogenated byproducts and hydrolysis degradants.[1]

Part 1: Chemical Context & Impurity Landscape[1]

To accurately analyze purity, one must understand the genesis of impurities. This compound is typically synthesized via a Suzuki-Miyaura coupling between 5-bromo-2-chloronicotinonitrile and 4-chlorophenylboronic acid.[1]

Critical Impurity Profile
  • Protodeboronation: Chlorobenzene (volatile, often removed in drying).

  • Homocoupling: 4,4'-Dichlorobiphenyl (highly lipophilic, late eluter).

  • SNAr Hydrolysis: 5-(4-chlorophenyl)-2-hydroxynicotinonitrile (generated if basicity is too high during coupling).[1]

  • Nitrile Hydrolysis: 2-Chloro-5-(4-chlorophenyl)nicotinamide (acidic/basic degradation).[1]

  • Regioisomers: If starting from 2,5-dichloronicotinonitrile, the 6-substituted isomer may be present.[1]

Visualization: Synthesis & Impurity Pathways

SynthesisPath SM1 5-Bromo-2-chloronicotinonitrile Cat Pd(PPh3)4 / Base SM1->Cat SM2 4-Chlorophenylboronic Acid SM2->Cat Product TARGET: 2-Chloro-5-(4-chlorophenyl) nicotinonitrile Cat->Product Suzuki Coupling Imp1 Impurity A: 4,4'-Dichlorobiphenyl (Homocoupling) Cat->Imp1 Oxidative Coupling Imp2 Impurity B: 2-Hydroxy derivative (S_NAr Hydrolysis) Cat->Imp2 High pH / H2O Imp3 Impurity C: Des-chloro analog (Pd Insertion) Cat->Imp3 Reductive Elim.

Figure 1: Synthesis pathway illustrating the origin of critical process-related impurities.[1]

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-UV (The Workhorse)

Best For: Routine quality control, stability studies, and separating regioisomers.

Mechanism: Reversed-phase chromatography exploits the hydrophobicity of the biaryl system. The nitrile and chloro groups provide sufficient polarity differences to separate the target from the highly lipophilic homocoupling impurity.

Experimental Protocol (Self-Validating)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar hydrolysates).[1]

    • 2-15 min: 30% -> 90% B (Gradient).[1]

    • 15-20 min: 90% B (Wash lipophilic dimers).[1]

  • Detection: UV @ 260 nm (λ_max for nicotinonitrile core).

  • System Suitability Criteria (SST):

    • Tailing Factor < 1.5 (Critical for basic pyridines).

    • Resolution > 2.0 between Target and Impurity A.

Pros/Cons:

  • (+) High precision (RSD < 0.5%).

  • (+) Excellent linearity.

  • (-) Requires reference standards for accurate w/w% quantification.

Method B: qNMR (The Absolute Reference)

Best For: Qualifying the primary reference standard or rapid potency assignment without a standard.

Mechanism: Proton NMR (1H-NMR) provides a molar ratio between the analyte and a certified internal standard (IS). It is independent of extinction coefficients.

Experimental Protocol
  • Solvent: DMSO-d6 (Ensures solubility of the biaryl system).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1] Note: Avoid IS with signals in the 7.5–9.0 ppm aromatic region.

  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): ≥ 30 seconds (Must be > 5x T1 of the longest proton).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
    

Pros/Cons:

  • (+) Traceability to SI units via the IS.

  • (+) No specific reference standard needed.

  • (-) Lower sensitivity (LOD ~0.1%).[1]

  • (-) Overlap in aromatic region (8.0–9.0 ppm) can be problematic.[1]

Method C: UHPLC-MS/MS (The Detective)

Best For: Identifying unknown peaks and trace genotoxic impurities (GTIs).

Mechanism: Electrospray Ionization (ESI) in Positive Mode. The pyridine nitrogen protonates easily


.
Experimental Protocol
  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY BEH), 2.1 x 50 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MS Settings:

    • Source: ESI+.[1]

    • Scan Range: 100–600 m/z.

    • Fragmentor: 100 V (Optimized for biaryl stability).

  • Key Identification Markers:

    • Target

      
       (Characteristic Cl isotope pattern).
      
    • Hydrolysis Impurity

      
       (Conversion of -Cl to -OH).[1]
      

Pros/Cons:

  • (+) Extreme sensitivity (ppm level).

  • (+) Structural elucidation.

  • (-) Response factors vary wildly; poor for quantitative purity without standards.

Part 3: Data Summary & Decision Matrix

Performance Comparison Table
FeatureHPLC-UVqNMRUHPLC-MS
Primary Use Batch Release / StabilityPotency AssignmentImpurity ID / Trace Analysis
Precision (RSD) < 0.5%< 1.0%> 2.0%
Limit of Detection ~0.05%~0.1%< 0.001% (ppm)
Speed 20 min/sample10 min/sample5 min/sample
Standard Required? Yes (for quantification)No (Internal Standard only)No (for ID)
Selectivity High (Chromatographic)High (Spectral)Very High (Mass)
Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Synthetic Product Decision1 Is this a Reference Standard? Start->Decision1 qNMR Method B: qNMR (Absolute Purity) Decision1->qNMR Yes HPLC Method A: HPLC-UV (Chromatographic Purity) Decision1->HPLC No (Routine Batch) CalcPotency Calculate Potency (w/w%) qNMR->CalcPotency CalcPotency->HPLC Use Potency for Std CheckSST Check SST (Res > 2.0, Tailing < 1.5) HPLC->CheckSST Unknown Unknown Peak > 0.10%? CheckSST->Unknown MS Method C: UHPLC-MS (Structural ID) Unknown->MS Yes Release Batch Release / CoA Unknown->Release No MS->Release Impurity Identified

Figure 2: Decision tree for selecting the appropriate analytical technique based on the stage of development.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comparative

Technical Guide: Comparative Analysis of Copper-Free vs. Copper-Catalyzed Sonogashira Coupling

Executive Summary The Sonogashira cross-coupling reaction is the gold standard for forming - carbon-carbon bonds. However, the choice between the classical Copper-Catalyzed (Type I) and the modern Copper-Free (Type II) v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is the gold standard for forming


-

carbon-carbon bonds. However, the choice between the classical Copper-Catalyzed (Type I) and the modern Copper-Free (Type II) variants is rarely straightforward.

While the classical method offers superior kinetics and milder conditions (often room temperature) due to the in situ formation of a reactive copper acetylide, it suffers from a critical flaw: Glaser-Hay homocoupling . This oxidative side reaction consumes the alkyne starting material and generates di-alkyne impurities that are often inseparable from the desired product.

Conversely, Copper-Free protocols eliminate homocoupling and trace metal contamination (critical for ICH Q3D compliance) but historically required harsh conditions. Recent advancements using bulky, electron-rich phosphine ligands have bridged this gap, making Copper-Free variants the preferred choice for high-value pharmaceutical intermediates where purity profiles are paramount.

Mechanistic Divergence: The "Activation" Problem

To select the correct method, one must understand the kinetic activation of the alkyne.

The Classical Pathway (Type I)

In the standard Sonogashira, Copper(I) acts as a "shuttle." It reacts with the terminal alkyne to form a Copper-Acetylide species.[1] This species is highly nucleophilic and readily undergoes transmetallation with the Palladium(II) intermediate. This "double-metal" cycle is extremely fast.

The Copper-Free Pathway (Type II)

Without Copper, the alkyne is not sufficiently nucleophilic to transmetallate directly. The mechanism shifts (often debated between a "modified Heck" carbopalladation or an amine-assisted deprotonation). The reaction relies on the ligand on the Palladium to increase the electrophilicity of the Pd-Ar species, or the base to assist in the deprotonation of the alkyne after it coordinates to the Palladium.

SonogashiraComparison cluster_legend Legend L1 Pd Cycle L2 Cu Cycle L3 Cu-Free Route Start Ar-X + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd TransMet Transmetallation (Fast) OxAdd->TransMet Coord π-Alkyne Coordination OxAdd->Coord Cu-Free (Slow) CuI CuI Catalyst CuAcetylide Cu-Acetylide (Cu-C≡C-R) CuI->CuAcetylide Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->CuAcetylide Base/CuI Alkyne->Coord CuAcetylide->TransMet Enters Pd Cycle Iso Cis/Trans Isomerization TransMet->Iso Deprot Amine-Assisted Deprotonation Coord->Deprot Rate Determining Deprot->Iso RedElim Reductive Elimination (Product Formation) Iso->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Mechanistic divergence. Note the "Cu Cycle" (Red) accelerates the process via transmetallation, whereas the "Cu-Free" (Green) route relies on a slower coordination/deprotonation sequence.

The "Glaser" Problem: Why Remove Copper?

The primary driver for adopting Copper-Free methodologies is not just regulatory compliance (ICH Q3D), but chemoselectivity .

In the presence of Copper(I), Oxygen, and Base, terminal alkynes undergo Glaser-Hay Homocoupling :



Impact on Drug Development:
  • Stoichiometry Loss: Valuable alkyne starting material is consumed (dimerized) rather than coupled.

  • Purification Nightmare: The homocoupled dimer often shares similar polarity and solubility with the desired cross-coupled product, making chromatographic separation difficult and yield-limiting.

  • Trace Metal Toxicity: While Copper is Class 3 (Oral PDE

    
    ), residual copper can catalyze oxidative degradation of the API during shelf-life storage.
    

Performance Matrix

FeatureCopper-Catalyzed (Standard)Copper-Free (Advanced)
Reaction Rate Very Fast (< 1 hour typical)Slower (Requires 4-24 hours)
Temperature Room Temp to 60°C60°C to 100°C (Ligand dependent)
Homocoupling High Risk (requires strict

exclusion)
Zero Risk (chemically impossible)
Ligand Requirement Simple (e.g.,

)
Complex/Bulky (e.g., XPhos,

)
Base Sensitivity Tolerates weak bases (

)
Often requires stronger/specific bases
Cost Low (Cheap Ligands)High (IP-protected Ligands)
Scalability Good, but

exclusion is hard at scale
Excellent, robust against air exposure

Experimental Protocols

Method A: Standard Copper-Catalyzed (For Simple Substrates)

Best for: Cheap starting materials, robust substrates, non-pharma early discovery.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (2-5 mol%)
    
  • CuI (1-3 mol%)

  • 
     (Solvent/Base)
    

Workflow:

  • Charge a flask with

    
     and CuI.
    
  • Evacuate and backfill with Argon (3 cycles) (CRITICAL: Oxygen causes homocoupling) .

  • Add degassed

    
     (or THF/
    
    
    
    mix) via syringe.
  • Add Aryl Halide and Alkyne.

  • Stir at Room Temperature. Monitor by TLC/LCMS.

  • Quench: Dilute with EtOAc, wash with

    
     (aq) to sequester copper (blue aqueous layer indicates Cu removal).
    
Method B: Optimized Copper-Free (For High-Value APIs)

Based on the Soheili/Buchwald protocols. Best for: Complex APIs, expensive alkynes, GMP steps.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • 
     (2 mol%)
    
  • Ligand:

    
     or XPhos (4-6 mol%)
    
  • Base:

    
     (Dicyclohexylamine) or 
    
    
    
  • Solvent: Acetonitrile or 1,4-Dioxane

Workflow:

  • Pre-complexation: In a vial, mix

    
     and Ligand in solvent for 15 mins to form the active 
    
    
    
    species (Solution often turns yellow/orange).
  • Add Aryl Halide, Alkyne, and Base to the reaction vessel.

  • Add the catalyst solution.

  • Heat to 60-80°C. (Note: The activation energy is higher without Cu).

  • Workup: Filter through Celite to remove Pd black. No ammonium wash required (no Cu to remove).

Decision Framework

Use this logic flow to determine the appropriate method for your specific campaign.

DecisionTree Start Start: Select Method Q1 Is the Alkyne expensive or limited supply? Start->Q1 Q2 Can the product be easily separated from the Alkyne Dimer? Q1->Q2 No ResultCuFree Use Cu-Free Protocol (Method B) Q1->ResultCuFree Yes (Avoid Homocoupling) Q3 Is trace Copper (ICH Q3D) a regulatory concern? Q2->Q3 Yes Q2->ResultCuFree No (Dimer is inseparable) ResultCu Use Standard Cu-Catalyzed (Method A) Q3->ResultCu No Q3->ResultCuFree Yes

Figure 2: Method Selection Decision Tree. Prioritize Cu-Free when "Glaser" impurities threaten yield or purity.

References

  • Original Discovery: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Copper-Free Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Experimental Protocol (Cu-Free): Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Link

  • Mechanistic Insight (Glaser Coupling): Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Pharma Guidelines: ICH Guideline Q3D (R2) on Elemental Impurities. (2022). European Medicines Agency. Link

Sources

Validation

Structure-Activity Relationship (SAR) of Nicotinonitrile Derivatives: A Technical Comparison Guide

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of nicotinonitrile derivatives, specifically focusing on the 2-amino-3-cyanopyridine scaffold. This analysis contra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of nicotinonitrile derivatives, specifically focusing on the 2-amino-3-cyanopyridine scaffold. This analysis contrasts these derivatives with standard clinical alternatives in oncology and antimicrobial therapies.

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through specific hydrogen bonding and hydrophobic interactions. This guide focuses on 2-amino-3-cyanopyridine derivatives , analyzing their superior performance as PIM-1 Kinase Inhibitors compared to broad-spectrum standards like Staurosporine, and their emerging utility as antimicrobial agents.

Key Differentiator: Unlike non-specific kinase inhibitors, the nicotinonitrile core offers a tunable "hinge-binding" motif (the 2-amino and 3-cyano groups) that can be chemically modulated to achieve nanomolar selectivity against PIM-1 and VEGFR-2 kinases.

The Nicotinonitrile Pharmacophore: Anatomy of Activity[1][2][3]

The core efficacy of this class stems from the 2-amino-3-cyanopyridine skeleton. The SAR is driven by four critical positions that dictate the molecule's electronic and steric fit within a receptor pocket.

SAR Logic Map
  • Position 3 (Cyano group, -CN): The critical pharmacophore. It acts as a hydrogen bond acceptor, often interacting with the backbone NH of the kinase hinge region (e.g., Glu121 in PIM-1). Removal or hydrolysis of this group drastically reduces potency.

  • Position 2 (Amino group, -NH2): Acts as a hydrogen bond donor. It works in tandem with the 3-CN group to form a "donor-acceptor" motif essential for high-affinity binding. Alkylation here (e.g., -NHMe) can improve lipophilicity but may alter H-bond geometry.

  • Position 4 (Aryl/Heteroaryl substituent): The "Hydrophobic Anchor." A bulky aromatic group (e.g., 4-chlorophenyl, naphthyl) at this position occupies the hydrophobic pocket of the enzyme. Electron-withdrawing groups (Cl, Br, NO2) here typically enhance activity by increasing the acidity of the ring system or via halogen bonding.

  • Position 6 (Auxiliary Aryl group): Modulates solubility and pharmacokinetic properties. Electron-donating groups (e.g., -OMe) at the para-position of the phenyl ring at C-6 often improve potency against cancer cell lines like MCF-7.

SAR_Map Core 2-Amino-3-Cyanopyridine Scaffold Pos3 Position 3 (-CN) CRITICAL: H-Bond Acceptor Interacts with Kinase Hinge Core->Pos3 Electronic Anchor Pos2 Position 2 (-NH2) H-Bond Donor Works in tandem with -CN Core->Pos2 Donor Motif Pos4 Position 4 (Aryl Group) Hydrophobic Anchor Determines Selectivity Core->Pos4 Steric Fit Pos6 Position 6 (Auxiliary Ring) Modulates Solubility & Pharmacokinetics Core->Pos6 ADME Tuning Pos4->Pos6 Synergistic Cytotoxicity

Figure 1: Functional decomposition of the 2-amino-3-cyanopyridine scaffold. The 3-CN and 2-NH2 groups form the primary binding motif.

Comparative Analysis: Anticancer Potency (Kinase Inhibition)

The most significant application of nicotinonitrile derivatives is in the inhibition of PIM-1 Kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.

The Competitor: Staurosporine
  • Staurosporine is a potent but non-selective pan-kinase inhibitor. Its lack of selectivity leads to significant off-target toxicity, limiting its clinical utility.

The Product: 2-Amino-3-Cyanopyridine Derivatives (e.g., Compound 7h, 8f)

Recent studies demonstrate that specific nicotinonitrile derivatives achieve sub-micromolar to nanomolar inhibition of PIM-1, comparable to Staurosporine but with potentially better selectivity profiles due to the specific hinge-binding geometry of the cyanopyridine ring.

Performance Data: PIM-1 Kinase Inhibition ( )[3]
Compound ClassSpecific DerivativeTarget Cell Line / Enzyme

Value
Potency vs. Standard
Standard StaurosporinePIM-1 Kinase0.016 - 0.280

Baseline (High Potency)
Nicotinonitrile Compound 7h (Naphthyl analog)PIM-1 Kinase0.281

Comparable (1:1 Equivalence)
Nicotinonitrile Compound 8f (O-methylated)PIM-1 Kinase0.580

Moderate
Nicotinonitrile Compound 7b (Benzofuran hybrid)PIM-1 Kinase0.0189

(18.9 nM)
Superior (High Selectivity)
Standard DoxorubicinMCF-7 (Breast Cancer)2.10

Reference Cytotoxic
Nicotinonitrile Compound 7hMCF-7 (Breast Cancer)1.89

Superior to Doxorubicin

Key Insight: The "Benzofuran-Nicotinonitrile Hybrid" (Compound 7b) demonstrates that fusing the cyanopyridine core with a benzofuran moiety drastically lowers the


 into the nanomolar range (18.9 nM), outperforming the standard chemotherapy agent Doxorubicin in cellular assays.

Secondary Analysis: Antimicrobial Efficacy[2][4][5][6][7][8]

While less potent than dedicated antibiotics, nicotinonitrile derivatives offer a unique mechanism of action, potentially useful against resistant strains.

  • Standard: Ciprofloxacin (Fluoroquinolone).

  • Product: Halogenated 2-amino-3-cyanopyridines.[1]

Experimental Observation: Nicotinonitrile derivatives containing electron-withdrawing groups (e.g., 4-bromophenyl or 4-nitrophenyl at Position 4) exhibit broad-spectrum activity. However, their Minimum Inhibitory Concentration (MIC) values (typically 25-100


) are generally higher than Ciprofloxacin (< 1 

).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., melting point confirmation, TLC monitoring).

Protocol A: One-Pot Microwave-Assisted Synthesis

A green chemistry approach to synthesizing the 2-amino-3-cyanopyridine scaffold.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 2 mmol)

  • Methyl Ketone (e.g., Acetophenone, 2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium Acetate (3 mmol)

  • Catalyst: None (Solvent-free) or Na2CaP2O7 nanoparticles.

Workflow:

  • Charge: Place all reactants in a dry microwave-safe flask.

  • Irradiate: Subject the mixture to microwave irradiation (approx. 300W) for 7–9 minutes .

    • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: n-hexane/ethyl acetate 10:4). The disappearance of the aldehyde spot indicates completion.

  • Work-up: Cool to room temperature. Add cold ethanol (2 mL) to the solid residue.

  • Purification: Filter the solid and recrystallize from 95% ethanol.

  • Characterization: Confirm structure via IR (look for CN peak at ~2210 cm⁻¹) and H-NMR.

Protocol B: PIM-1 Kinase Inhibition Assay

Method: Radiometric or Fluorescence-Based (e.g., ADP-Glo).

  • Preparation: Prepare serial dilutions of the nicotinonitrile derivative in DMSO (0.1 nM to 10

    
    ).
    
  • Incubation: Mix PIM-1 enzyme, substrate (e.g., S6 peptide), and ATP with the compound. Incubate for 60 mins at room temperature.

  • Detection: Add detection reagent (converts ADP to light). Measure luminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation Checkpoint: Run Staurosporine as a positive control. If Staurosporine

      
       deviates >20% from historical mean (approx. 16-20 nM), invalidate the run.
      

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: Aldehyde + Ketone + Malononitrile + NH4OAc Process Microwave Irradiation (300W, 7-9 mins) Solvent-Free Start->Process Check TLC Checkpoint (Hexane:EtOAc 10:4) Process->Check Check->Process Incomplete Workup Wash with Cold Ethanol Recrystallize Check->Workup Aldehyde Consumed Product Pure 2-Amino-3-Cyanopyridine (Yield: 85-95%) Workup->Product

Figure 2: One-pot microwave-assisted synthesis workflow for high-yield production of nicotinonitrile derivatives.

References

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. MDPI. Available at: [Link]

Sources

Comparative

Precision Beyond Doubt: A Comparative Guide to Molecular Weight Confirmation via High-Resolution Mass Spectrometry

Introduction: The Cost of Uncertainty In drug development, "close enough" is a liability. Confirming the molecular weight (MW) of a new chemical entity (NCE) is not merely about checking a box; it is the foundational ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Uncertainty

In drug development, "close enough" is a liability. Confirming the molecular weight (MW) of a new chemical entity (NCE) is not merely about checking a box; it is the foundational step in structural elucidation and regulatory submission. While nominal mass spectrometry (e.g., single quadrupole) served us well for decades, modern regulatory standards (FDA, ICH) increasingly demand the specificity that only High-Resolution Mass Spectrometry (HRMS) can provide.

This guide moves beyond basic textbook definitions to offer a field-tested comparison of HRMS against legacy alternatives, providing a robust protocol for confirming MW with sub-ppm accuracy.

Technique Comparison: The Right Tool for the Job

The Leap from Nominal to Exact Mass

Many labs still rely on low-resolution instruments (Single Quads, Ion Traps) for quick checks. However, these instruments measure Nominal Mass (integer precision). HRMS measures Exact Mass (4–5 decimal places), allowing for the determination of elemental composition based on mass defect.

Table 1: HRMS vs. Nominal Mass Spectrometry

FeatureLow-Resolution MS (Nominal)High-Resolution MS (HRMS)
Instrument Types Single Quad, Triple Quad, Ion TrapOrbitrap, Q-TOF, FT-ICR
Resolution (FWHM) < 1,000> 20,000 (often > 100,000)
Mass Accuracy ± 0.1 Da< 5 ppm (often < 1 ppm)
Isobar Resolution Cannot distinguish

vs

Easily resolves isobars
Primary Use Quantitation (Targeted), Quick QCStructural ID, Unknowns, Impurity Profiling
The HRMS Showdown: Orbitrap vs. Q-TOF

Once you commit to HRMS, the choice typically narrows to Orbital Traps (Orbitrap) versus Quadrupole Time-of-Flight (Q-TOF).

  • Orbitrap: Utilizes electrostatic trapping. The longer the ion spins, the higher the resolution.

    • Pro: Unmatched resolution (up to 1,000,000 FWHM).

    • Con: Slower scan speeds at high resolution; can struggle with very narrow UHPLC peaks.

  • Q-TOF: Measures flight time in a drift tube.

    • Pro: Extremely fast scan speeds (compatible with fast chromatography).

    • Con: Lower resolution ceiling (typically ~60,000 FWHM) compared to Orbitrap.[1]

Table 2: Performance Trade-offs

MetricOrbitrapQ-TOF
Resolution Superior (Ultra-High)High
Scan Speed Variable (Hz drops as Res increases)Constant (Fast, >50 Hz)
Mass Stability Excellent (requires less freq. calib.)Good (requires freq. lock mass)
Dynamic Range HighModerate to High
Best For Complex matrices, Isobaric interferencesFast UHPLC screening, Intact proteins

Strategic Decision Framework

The following logic diagram illustrates the decision process for selecting the appropriate MS technique based on analytical needs.

MS_Selection_Strategy Start Start: Define Analytical Goal Q_Quant Is the goal strict Quantitation of known targets? Start->Q_Quant Q_Unknown Is the analyte Unknown or Complex Matrix? Q_Quant->Q_Unknown No (ID/Confirmation) Res_QQQ Select Triple Quad (QQQ) (Sensitivity Focus) Q_Quant->Res_QQQ Yes Q_Speed Is UHPLC cycle time < 2 minutes? Q_Unknown->Q_Speed No (Routine ID) Res_Orbi Select Orbitrap (Resolution Focus) Q_Unknown->Res_Orbi Yes (Need >100k Res) Q_Speed->Res_Orbi No (Standard HPLC) Res_QTOF Select Q-TOF (Speed Focus) Q_Speed->Res_QTOF Yes (Fast Scan Needed)

Figure 1: Decision matrix for selecting Mass Spectrometry instrumentation based on experimental constraints.

Experimental Protocol: High-Confidence MW Confirmation

Objective: Confirm the molecular weight of a synthetic small molecule (Target MW: 450.2000 Da) with <3 ppm error.

Phase 1: System Preparation
  • Solvent Selection: Use LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ) in positive mode. Avoid non-volatile buffers (Phosphates) which suppress ionization and clog the source.
      
  • Calibration: Perform a full system calibration using a manufacturer-standard mix (e.g., CsI clusters or Polytyrosine).

    • Success Criteria: Residual error must be < 1 ppm across the mass range (100–2000 m/z).

Phase 2: Acquisition Strategy (The "Lock Mass" Factor)

To achieve high accuracy, we cannot rely on external calibration alone due to thermal drift.

  • Internal Reference (Lock Mass): Infuse a known standard simultaneously with your sample.

    • Common Standard: Leucine Enkephalin (

      
       556.2771) or a contaminant like Polysiloxane (
      
      
      
      391.2842).
  • Sample Introduction: Direct Infusion (syringe pump) at 5–10 µL/min is preferred over LC for pure compounds to ensure a steady ion beam for averaging.

  • Resolution Setting: Set to at least 60,000 (FWHM) to resolve isotopic fine structure.

Phase 3: Data Analysis & Validation

Do not rely on the software's "Best Match" alone. Manually validate using these two pillars:

Pillar A: Mass Accuracy Calculation Calculate the error in parts per million (ppm). Regulatory guidelines generally accept errors < 5 ppm for confirmation.



Pillar B: Isotopic Pattern Matching The monoisotopic mass is not enough. You must overlay the theoretical isotopic distribution (M+1, M+2) with the observed spectrum.

  • Check: Does the abundance of the

    
    C peak (M+1) match the theoretical prediction based on carbon count?
    
  • Check: Are Chlorine/Bromine patterns (A+2 elements) visible?

Visualizing the Data Workflow

The following diagram outlines the signal processing path from ionization to data validation.

HRMS_Workflow Sample Sample + Lock Mass Source Ion Source (ESI) Sample->Source Infusion Optics Ion Optics (Focusing) Source->Optics Ions Analyzer Mass Analyzer (Orbitrap/TOF) Optics->Analyzer Vac High Detector Detector (Transient/TDC) Analyzer->Detector Separation Process Signal Processing (FT/Averaging) Detector->Process Raw Data Result Exact Mass & Isotope Pattern Process->Result Centroiding

Figure 2: Signal flow in an HRMS experiment, highlighting the critical transition from physical ions to digital centroid data.

References

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link][2]

  • Fiehn Lab, UC Davis. (n.d.). Accurate Mass and Mass Accuracy. Retrieved from [Link]

  • Agilent Technologies. (2012). The Power of Accurate Mass: Time of Flight LC/MS. Retrieved from [Link]

  • University of Warwick. (2021). Mass calculations: mass error and m/z from formula. Retrieved from [Link]

Sources

Validation

Comparative Evaluation of Nicotinonitrile-Based Anticancer Agents: In Vitro &amp; In Vivo Protocols

Executive Summary The nicotinonitrile scaffold (specifically 2-amino-3-cyanopyridine and its fused derivatives) has emerged as a critical pharmacophore in medicinal chemistry, acting as a bioisostere to nicotinamide. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile scaffold (specifically 2-amino-3-cyanopyridine and its fused derivatives) has emerged as a critical pharmacophore in medicinal chemistry, acting as a bioisostere to nicotinamide. Unlike non-specific cytotoxic agents (e.g., Doxorubicin), recent generations of nicotinonitriles are designed as Targeted Covalent Inhibitors (TCIs) or competitive inhibitors of specific oncogenic kinases, including EGFR , VEGFR-2 , and Survivin .

This guide provides a technical comparison of novel nicotinonitrile derivatives against standard-of-care alternatives (Erlotinib, Doxorubicin), supported by experimental protocols and mechanistic insights.[1]

Part 1: Molecular Rationale & Mechanism

The pharmacological potency of the nicotinonitrile scaffold stems from its ability to mimic the adenosine triphosphate (ATP) adenine ring, allowing it to dock effectively into the kinase hinge region.

Structure-Activity Relationship (SAR)[2]
  • C3-Cyano Group (-CN): Acts as a critical hydrogen bond acceptor, often interacting with the backbone NH of residues like Met769 in EGFR [1].

  • C2-Amino Group (-NH2): Enhances water solubility and provides additional H-bond donor sites.

  • C4-Aryl Moiety: Facilitates hydrophobic interactions within the kinase allosteric pocket, improving selectivity over wild-type kinases.

Mechanistic Pathway (Dual EGFR/VEGFR Inhibition)

The following diagram illustrates the dual-action mechanism where nicotinonitrile derivatives block signal transduction, leading to apoptosis.

EGFR_Pathway Ligand Growth Factors (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activates Phosphorylation Autophosphorylation (Blocked) Receptor->Phosphorylation Normal Function Inhibitor Nicotinonitrile Derivative (Competitive Binding) Inhibitor->Receptor Occupies ATP Pocket (H-bond @ Met769) Outcome_Apoptosis Apoptosis Induction (G2/M Arrest) Inhibitor->Outcome_Apoptosis Resultant Effect Signaling Downstream Signaling (RAS/RAF/MEK/ERK) Phosphorylation->Signaling Nucleus Nuclear Translocation Signaling->Nucleus Outcome_Proliferation Cell Proliferation (Inhibited) Nucleus->Outcome_Proliferation

Figure 1: Mechanism of Action.[2] Nicotinonitrile agents competitively bind to the ATP-binding pocket of EGFR/VEGFR, preventing autophosphorylation and triggering apoptosis.

Part 2: In Vitro Performance Analysis[4]

Comparative Efficacy Data

The table below synthesizes recent data comparing novel pyrano[3,2-c]pyridine (a nicotinonitrile fused system) against standard clinical inhibitors.

Table 1: IC50 Values (µM) of Nicotinonitrile Derivatives vs. Standards

CompoundTargetHepG2 (Liver)MCF-7 (Breast)A549 (Lung)EGFR Kinase Assay
Compound 8a (Novel Pyrano-pyridine) [2]Dual EGFR/VEGFR0.23 ± 0.02 0.45 ± 0.031.15 ± 0.101.21 µM
Compound 10b (Pyrimidine-5-carbonitrile) [3]EGFR3.56 ± 0.127.68 ± 0.255.85 ± 0.188.29 nM
Erlotinib (Standard)EGFR0.18 ± 0.015.27 ± 0.201.12 ± 0.052.83 nM
Doxorubicin (Standard)DNA Intercalation0.42 ± 0.030.28 ± 0.020.56 ± 0.04N/A

Key Insight: While Doxorubicin shows broad cytotoxicity, the nicotinonitrile derivatives (Compound 8a, 10b) demonstrate comparable potency to Erlotinib in specific kinase assays, suggesting a targeted profile with potentially fewer off-target side effects than anthracyclines.

Protocol 1: MTT Cell Viability Assay

Objective: Quantify metabolic activity as a proxy for cell viability. Causality: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Seeding: Plate cells (HepG2/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Treat cells with serial dilutions (0.01–100 µM) of the nicotinonitrile test compound, Erlotinib (positive control), and DMSO (vehicle control).

  • Incubation: Incubate for 48 hours. Note: 48h is critical to allow sufficient time for apoptosis induction.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: Differentiate between necrosis and apoptosis. Causality: Phosphatidylserine (PS) translocation to the outer membrane is an early apoptotic marker bound by Annexin V.

  • Harvest: Collect treated cells (after 24h exposure to IC50 concentration).

  • Stain: Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Analyze via Flow Cytometry (Ex/Em: 488/530 nm).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin+/PI-): Early Apoptotic (Target metric for Nicotinonitriles )

Part 3: In Vivo Efficacy & Toxicology[5]

In vivo studies are essential to validate the bioavailability and metabolic stability of the cyano-group, which can be susceptible to hydrolysis.

Workflow: Xenograft Tumor Model

The following diagram outlines the standard validation workflow for nicotinonitrile agents in nude mice models.

InVivo_Workflow Acclimatization 1. Acclimatization (BALB/c Nude Mice, 7 days) Induction 2. Tumor Induction (Subcutaneous Injection 1x10^6 MCF-7/HepG2 cells) Acclimatization->Induction Grouping 3. Randomization (When tumor ~100mm^3) Induction->Grouping 7-10 Days Treatment 4. Treatment (21 Days) Group A: Vehicle Group B: Doxorubicin (4mg/kg) Group C: Nicotinonitrile (20mg/kg) Grouping->Treatment Analysis 5. Analysis (Tumor Volume, Weight, Histopathology) Treatment->Analysis Daily Monitoring

Figure 2: In Vivo Experimental Workflow. Standard protocol for assessing tumor growth inhibition (TGI) in xenograft models.

Comparative In Vivo Metrics

Nicotinonitrile derivatives are evaluated against Doxorubicin to assess safety margins (specifically cardiotoxicity).

MetricNicotinonitrile Derivative (20 mg/kg)Doxorubicin (4 mg/kg)Clinical Significance
Tumor Growth Inhibition (TGI) 55 - 65%70 - 80%Nicotinonitriles show moderate-high efficacy but with significantly lower toxicity.
Body Weight Loss < 5%> 15%Indicates better tolerability of the nicotinonitrile scaffold.
Cardiotoxicity (LDH Levels) Normal RangeElevated (2-3x)Doxorubicin causes cumulative cardiac damage; Nicotinonitriles generally do not.
Ki67 Expression (IHC) Significant ReductionHigh ReductionKi67 is a proliferation marker; reduction confirms anti-proliferative mechanism [4].
Protocol 3: Tumor Volume Calculation

Trustworthiness Check: Consistent measurement is vital for statistical validity.

  • Frequency: Measure tumor dimensions every 2 days using a vernier caliper.

  • Formula:

    
    
    
    • 
       = Length (longest diameter)
      
    • 
       = Width (shortest diameter)
      
  • Endpoint: Sacrifice animals when control tumors reach 1000-1500

    
     or upon signs of distress.
    

Part 4: Critical Assessment

Advantages of Nicotinonitrile Agents[6][7][8]
  • Dual Inhibition: Many derivatives (e.g., pyrano-pyridines) simultaneously target EGFR and VEGFR-2, preventing both proliferation and angiogenesis [2].

  • Reduced Toxicity: Unlike anthracyclines (Doxorubicin), these agents lack the quinone moiety responsible for generating cardiotoxic reactive oxygen species (ROS).

  • Synthetic Versatility: The 2-amino-3-cyanopyridine core allows for easy "click chemistry" modifications to fine-tune lipophilicity (LogP) for better bioavailability.

Limitations
  • Solubility: Highly planar aromatic systems can suffer from poor aqueous solubility, often requiring formulation strategies (e.g., nanoparticles or liposomes) for in vivo delivery.

  • Resistance: As with other kinase inhibitors (e.g., Erlotinib), point mutations in the EGFR kinase domain (e.g., T790M) can eventually confer resistance.

References

  • Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Available at: [Link]

  • PubMed/NIH. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Available at: [Link]

  • RSC Publishing. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Available at: [Link]

  • PubMed/NIH. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Available at: [Link]

  • ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-(4-chlorophenyl)nicotinonitrile proper disposal procedures

Topic: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Proper Disposal Procedures Executive Safety Directive Attention: This guide defines the disposal protocol for 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 6602-54-6)....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile Proper Disposal Procedures

Executive Safety Directive

Attention: This guide defines the disposal protocol for 2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 6602-54-6).[1][2][3] As a Senior Application Scientist, I must emphasize that this compound possesses a "dual-threat" chemical architecture: a chlorinated biphenyl core coupled with a nitrile (cyano) functionality .[1]

IMMEDIATE ACTION REQUIRED:

  • Strict Acid Segregation: Under no circumstances should this waste stream come into contact with strong acids. Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.[1]

  • Halogenated Stream Mandatory: Due to the chlorine substituents, this waste cannot be processed with standard organic solvents. It must be directed to a high-temperature incineration facility equipped with flue gas scrubbing (to neutralize HCl and NOx).[1]

Pre-Disposal Assessment & Characterization

Before handling waste, you must characterize the state of the material. This compound is typically a solid intermediate but may be present in reaction liquors.

Hazard Characterization Matrix
FeatureHazard ImplicationOperational Requirement
Nitrile Group (-CN) Potential for HCN release in acidic media.[1][2][3]Check pH of liquid waste. Ensure pH

9 before consolidating.
Halogens (-Cl) Formation of Dioxins/HCl during improper combustion.[1][2][3]Segregate into "Halogenated Organic" waste streams only.
Pyridine Ring High aquatic toxicity and persistence.[2][3]Zero Drain Disposal. All rinsates must be collected.[2][3]
Physical State Fine powder (dust inhalation risk).[2][3]Double-bag solids; use wet-wiping for cleanup to prevent aerosolization.[1][2][3]

Operational Disposal Protocol

A. Personal Protective Equipment (PPE) Standards

Do not rely on standard latex gloves. This compound is an organic intermediate with potential for skin absorption.[4]

  • Hand Protection: Double-gloving is mandatory.[1][5] Inner layer: Nitrile (4 mil).[1] Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Respiratory: If handling neat powder outside a fume hood (not recommended), use a P100 particulate respirator.[1]

  • Eye/Face: Chemical splash goggles.[5] Face shield recommended if pouring liquid solutions.

B. Step-by-Step Disposal Workflows

Scenario 1: Solid Waste (Neat Compound, Filter Cakes, Contaminated Wipes) [1][2]

  • Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Primary Labeling: Label the inner bag with the full chemical name and "TOXIC."

  • Secondary Containment: Place the sealed inner bag into a wide-mouth High-Density Polyethylene (HDPE) jar or a secondary 6-mil bag.

  • Final Segregation: Deposit into the Solid Hazardous Waste drum designated for "Toxic/Halogenated Solids."

Scenario 2: Liquid Waste (Mother Liquors, Rinsates) [1][2]

  • Compatibility Check: Verify the receiving carboy is designated for Halogenated Solvents .

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (< pH 7): Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) or dilute NaOH to pH 8-10 to stabilize the nitrile.[1]
      
  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel.

    • Note: Do not fill containers >90% capacity to allow for thermal expansion.

  • Wash: Rinse the original vessel with a small volume of Acetone or Dichloromethane. Add this rinse to the same waste carboy.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process to ensure safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mix, Rinsate) StateCheck->Liquid Bagging Double Bag (6-mil Poly) Label: 'TOXIC' Solid->Bagging SolidBin Bin: Halogenated/Toxic Solids Bagging->SolidBin pHCheck CRITICAL: Check pH Liquid->pHCheck IsAcidic Is pH < 7? pHCheck->IsAcidic Neutralize Neutralize with Base (Prevent HCN Release) IsAcidic->Neutralize Yes SolventCheck Segregate Stream IsAcidic->SolventCheck No Neutralize->SolventCheck HaloCarboy Carboy: Halogenated Organics SolventCheck->HaloCarboy Must contain Halogens

Figure 1: Decision logic for segregating 2-Chloro-5-(4-chlorophenyl)nicotinonitrile waste to prevent cyanide generation and ensure proper incineration.

Regulatory & Logistics Reference

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications. While this specific intermediate may not have a unique RCRA "P" or "U" list code, it defaults to the following due to its characteristics.

Waste Profile Data
ParameterSpecificationNotes
Waste Stream Name Halogenated Organic WasteDo not mix with Non-Halogenated (e.g., pure Ethanol/Methanol).
EPA/RCRA Codes (suggested) D003 (Reactivity - if Cyanide potential exists)F002 (If mixed with halogenated solvents)Consult local EHS for site-specific coding.[1][2][3]
DOT Shipping Name UN 2811, Toxic solids, organic, n.o.s. (2-Chloro-5-(4-chlorophenyl)nicotinonitrile)For neat solid transport.[1][2][3]
Destruction Method High-Temperature IncinerationMust be

with 2-second residence time.[1][2][3]

Emergency Contingencies

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[1] Treat cleanup materials as hazardous waste.[5]

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use acidic clay absorbents. [3]

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.

    • Inhalation:[1][4][6][7][8][9] Move to fresh air.[4][6][7][8][9] If breathing is difficult, seek medical attention immediately (suspect nitrile toxicity).[1]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile (Structural Analog Safety Data).[1] PubChem.[10] [Link]1][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1][3]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorophenylacetonitrile (Nitrile/Halogen Safety Protocols). FisherSci.com. ][3]">https://www.fishersci.com[1][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1][3]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

CAS No: 35982-99-1 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.10 g/mol [1][2][3][4] Part 1: Executive Safety Directive Status: HAZARDOUS INTERMEDIATE Immediate Action Required: Handle only within a certified che...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 35982-99-1 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.10 g/mol [1][2][3][4]

Part 1: Executive Safety Directive

Status: HAZARDOUS INTERMEDIATE Immediate Action Required: Handle only within a certified chemical fume hood.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (CAS 35982-99-1) is often limited in public registries, its structural pharmacophore—a chlorinated nicotinonitrile —dictates a strict safety protocol.[2][3][4] We must apply the Precautionary Principle , treating this as a potent alkylating agent and metabolic toxin until proven otherwise.

The Hazard Architecture (Structure-Activity Relationship)

To understand the PPE requirements, you must understand the molecule's behavior:

  • The Nicotinonitrile Core: Nitriles (

    
    ) can metabolize to release cyanide ions (
    
    
    
    ), though aryl nitriles are generally more stable.[3][4] However, they are potent neurotoxins and respiratory irritants.
  • The Chloropyridine Moiety: This increases lipophilicity. Unlike simple salts, this compound can passively diffuse through the lipid bilayer of skin cells. Skin absorption is the primary silent risk.

  • The 4-Chlorophenyl Tail: This adds significant bulk and lipophilicity, increasing the compound's persistence and potential for bio-accumulation.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. This protocol utilizes a Barrier Redundancy System .

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 0.5 m/s).Secondary: If hood failure occurs, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[2][3][4] Why? Dust from this solid is an immediate respiratory irritant.[4]
Dermal (Hand) Double Gloving Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.Why?[2][3][4] Chlorinated solvents (often used to dissolve this) permeate thin nitrile rapidly, carrying the toxin with them.
Ocular Sealed Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited during weighing due to the risk of airborne micro-crystals.
Body Full Coverage Tyvek® Lab Coat (or chemically resistant equivalent) with elastic cuffs. Cotton coats absorb and hold the chemical against the skin.

Part 3: Operational Workflow & Handling Protocol

Phase A: Pre-Operational Logic

Before opening the vial, verify the "Solvent Compatibility." This compound is likely soluble in DMSO and Dichloromethane (DCM).

  • Critical Risk: Once dissolved in DCM, the permeation rate through gloves increases by a factor of >100x.

Phase B: The Weighing Protocol (Step-by-Step)
  • Static Control: This crystalline solid is prone to static charge. Use an anti-static gun or a polonium strip inside the balance chamber to prevent "flying powder."

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Touches only the spatula and the chemical vial.

    • Right Hand (Clean): Touches only the balance door and notebook.

  • Transfer: Never weigh directly into a flask. Weigh onto weighing paper or a boat, then funnel into the reaction vessel.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of it as hazardous solid waste.[4]

Phase C: Visualization of Handling Logic[3]

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Engineering Check Fume Hood Velocity > 0.5 m/s CheckPPE->Engineering FormCheck Is Chemical Solid or Solution? Engineering->FormCheck Solid SOLID HANDLING FormCheck->Solid Powder Solution SOLUTION HANDLING FormCheck->Solution Dissolved Static Apply Anti-Static Gun Solid->Static DoubleGlove Monitor Outer Glove Replace every 15 mins Solution->DoubleGlove Weigh Weigh in Closed Balance Static->Weigh Disposal Disposal: High-Temp Incineration Stream Weigh->Disposal DoubleGlove->Disposal

Figure 1: Decision logic for handling 2-Chloro-5-(4-chlorophenyl)nicotinonitrile based on physical state.

Part 4: Emergency Response & Disposal[3]

Scenario 1: Skin Exposure

Mechanism: Rapid transdermal absorption.

  • IMMEDIATE: Do not wipe. Wiping drives the chemical deeper into pores.

  • FLUSH: Rinse with lukewarm water for 15 minutes. Use mild soap (non-abrasive) only after the initial 5-minute rinse.[2][3][4]

  • ALERT: Notify the safety officer. Monitor for signs of nicotinic poisoning (tremors, salivation, confusion).

Scenario 2: Spill Cleanup (< 5g)
  • Isolate: Evacuate the immediate 3-meter radius.[2][4]

  • PPE Up: Don a Tyvek suit and respiratory protection (if outside hood).

  • Contain: Cover with a wet absorbent pad (to prevent dust). Do not dry sweep.[4]

  • Clean: Wipe surface with 10% bleach solution (oxidizes the nitrile), followed by water.

Waste Management[2][3][4][5]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with acidic waste streams (risk of HCN generation from the nitrile group).

  • Labeling: Must be clearly tagged "TOXIC" and "HALOGENATED."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile (Analogue).[2][3][4] Retrieved January 29, 2026, from [Link][3]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] Washington, DC: The National Academies Press.[5] Retrieved January 29, 2026, from [Link][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Chloropyridine.[2][4] Retrieved January 29, 2026, from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(4-chlorophenyl)nicotinonitrile
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Reactant of Route 2
2-Chloro-5-(4-chlorophenyl)nicotinonitrile
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